RIPK1-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXQUDJLJXULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RIPK1-IN-7: A Technical Guide to its Mechanism of Action in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a lytic and inflammatory mode of cell death implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a critical signaling node. Inhibition of RIPK1 kinase activity has emerged as a promising therapeutic strategy to mitigate the detrimental effects of necroptosis. This technical guide provides an in-depth overview of the mechanism of action of RIPK1-IN-7, a potent and selective RIPK1 inhibitor, in the context of necroptosis. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to support researchers in this field.
The Necroptosis Signaling Pathway and the Role of RIPK1
Necroptosis is a caspase-independent cell death pathway that is initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections.[1][2][3] The canonical TNF-induced necroptosis pathway begins with the binding of TNF-α to its receptor, TNFR1, leading to the formation of a membrane-bound signaling complex known as Complex I.[2][4] In this complex, RIPK1 is recruited and can be ubiquitinated, which promotes cell survival by activating the NF-κB signaling pathway.[2][5]
However, under conditions where ubiquitination is compromised or in the presence of a pan-caspase inhibitor, RIPK1 can dissociate from Complex I and form a cytosolic complex called the necrosome, or Complex IIb, with RIPK3.[2][5] This interaction is mediated by their respective RIP Homotypic Interaction Motifs (RHIMs).[1][6] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation.[7] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptosis pathway.[1][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[2][5]
The kinase activity of RIPK1 is a critical determinant for the induction of necroptosis.[1][6] Therefore, small molecule inhibitors that target the kinase function of RIPK1 can effectively block the necroptotic cascade.
Caption: TNF-α-induced necroptosis signaling pathway and the point of intervention by this compound.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of RIPK1.[8] Its mechanism of action is centered on the direct inhibition of the kinase activity of RIPK1. By binding to the ATP-binding pocket of RIPK1, this compound prevents the autophosphorylation of RIPK1 and its subsequent phosphorylation of downstream substrates, most notably RIPK3.[9] This blockade of RIPK1 kinase activity is a critical step in preventing the formation and activation of the necrosome, thereby halting the entire downstream signaling cascade that leads to MLKL phosphorylation, membrane permeabilization, and ultimately, necroptotic cell death.
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Description | Reference |
| Kd | 4 nM | Dissociation constant, a measure of binding affinity to RIPK1. | [8] |
| Enzymatic IC50 | 11 nM | Concentration required to inhibit 50% of RIPK1 kinase activity in a biochemical assay. | [8] |
| Cellular EC50 | 2 nM | Concentration required to achieve 50% of the maximum protective effect against necroptosis in a cell-based assay (TSZ-induced HT-29 cells). | [8] |
Experimental Protocols
The evaluation of RIPK1 inhibitors like this compound typically involves a series of in vitro cellular assays to determine their efficacy in preventing necroptosis. A common and well-established method is the TNF-α-induced necroptosis assay in a susceptible cell line, such as the human colon adenocarcinoma cell line HT-29.
Cell Viability Assay to Measure Necroptosis Inhibition
Objective: To quantify the protective effect of a RIPK1 inhibitor against TNF-α-induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line, e.g., L929)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treatment: Pre-treat the cells with the serial dilutions of this compound or vehicle control for 1-2 hours.
-
Induction of Necroptosis: To induce necroptosis, add a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells. The pan-caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Normalize the data to the vehicle-treated, non-necroptosis-induced control (100% viability) and the vehicle-treated, necroptosis-induced control (0% protection).
-
Plot the percentage of cell viability against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: A generalized experimental workflow for evaluating the efficacy of a RIPK1 inhibitor in preventing necroptosis.
Conclusion
This compound is a potent and selective inhibitor of RIPK1 kinase activity, a critical regulator of the necroptosis signaling pathway. By effectively blocking the catalytic function of RIPK1, this compound prevents the downstream cascade of events that lead to necroptotic cell death. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting RIPK1 with inhibitors like this compound in various disease models where necroptosis is implicated. The continued development and characterization of such compounds hold significant promise for the treatment of a range of inflammatory and degenerative diseases.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of genes associated with necroptosis and pyroptosis in intestinal ischemia-reperfusion injury | PLOS One [journals.plos.org]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
The Enigmatic RIPK1-IN-7: A Potent Modulator of Necroptotic Cell Death
For Immediate Release
The Role of RIPK1 in Cellular Life and Death
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that acts as a central node in cellular signaling pathways, governing inflammation, apoptosis, and a form of programmed necrosis known as necroptosis.[1] As a scaffold protein, RIPK1 can promote cell survival and inflammation through the activation of the NF-κB pathway.[1] However, under specific cellular conditions, the kinase activity of RIPK1 can trigger a cascade of events leading to necroptosis, a lytic form of cell death that is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. The inhibition of RIPK1 kinase activity has therefore emerged as a promising therapeutic strategy for these conditions.
Discovery of RIPK1-IN-7: A Potent and Selective Inhibitor
This compound has been identified as a potent and selective inhibitor of RIPK1. While the initial discovery and development history of this specific molecule is not publicly documented, its biological activity has been characterized and is available through various chemical suppliers.
Quantitative Bioactivity Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key bioactivity data is summarized in the table below.
| Parameter | Value | Description |
| Kd | 4 nM | Dissociation constant, a measure of binding affinity to RIPK1. |
| Enzymatic IC50 | 11 nM | Concentration required to inhibit 50% of RIPK1 enzymatic activity in a biochemical assay. |
| Cellular EC50 | 2 nM | Concentration required to achieve 50% of the maximum protective effect in a TSZ-induced HT29 cell necroptosis model. |
Data sourced from MedChemExpress.[2]
Kinase Selectivity Profile
This compound has been profiled against a panel of other kinases to assess its selectivity. While a comprehensive screen is not publicly available, data indicates that it exhibits inhibitory activity against several other kinases at higher concentrations.
| Kinase | IC50 (nM) |
| TrkC | 7 |
| TrkB | 8 |
| Flt4 | 20 |
| TrkA | 26 |
| HRI | 26 |
| Mer | 29 |
| MAP4K5 | 27 |
| Axl | 35 |
Data sourced from MedChemExpress.[2] This profile suggests that while this compound is highly potent against RIPK1, it is not entirely specific and may have off-target effects at higher concentrations.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not available in published scientific literature or patents. The chemical structure of this compound is 2-((5-cyclopropyl-2-(3-fluorophenyl)pyridin-3-yl)amino)-N-(2,2,2-trifluoroethyl)isobutyramide. The synthesis would likely involve a multi-step process culminating in the coupling of a substituted pyridinylamine intermediate with an isobutyramide (B147143) derivative. A generalized synthetic approach for similar pyridinylamino-based kinase inhibitors is depicted below.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not publicly available. However, based on the characterization of other RIPK1 inhibitors, the following methodologies are likely employed.
RIPK1 Kinase Enzymatic Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of RIPK1.
-
Reagents and Materials: Recombinant human RIPK1 enzyme, ATP, a suitable peptide substrate, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The inhibitor (this compound) is serially diluted to various concentrations.
-
The inhibitor dilutions are pre-incubated with the RIPK1 enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using the detection reagent and a luminometer or spectrophotometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Necroptosis Assay (General Protocol)
This assay assesses the ability of an inhibitor to protect cells from necroptotic cell death.
-
Cell Line: A human cell line susceptible to necroptosis, such as HT-29 or U937 cells.
-
Reagents: Cell culture medium, fetal bovine serum, TNF-α, a pan-caspase inhibitor (e.g., z-VAD-fmk), and a SMAC mimetic (e.g., birinapant) - collectively referred to as TSZ. A cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are pre-treated with serial dilutions of the inhibitor (this compound) for a specified time.
-
Necroptosis is induced by adding the TSZ cocktail to the cell culture medium.
-
The cells are incubated for a period sufficient to induce cell death in the control wells (typically 18-24 hours).
-
Cell viability is measured using a cell viability reagent, which quantifies the amount of ATP present in the wells.
-
EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.
-
RIPK1 Signaling Pathway and Point of Inhibition
RIPK1 is a key transducer of signals from the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and inflammation via NF-κB activation. Under certain conditions, a secondary cytosolic complex, known as the necrosome (or Complex IIb), can form. This complex, containing activated RIPK1 and RIPK3, initiates the necroptotic cascade, culminating in the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, leading to cell lysis. This compound, as a kinase inhibitor, is believed to prevent the autophosphorylation and activation of RIPK1, thereby blocking the formation and function of the necrosome.
Conclusion
This compound is a potent inhibitor of RIPK1 kinase activity with significant potential as a research tool to investigate the role of necroptosis in various disease models. While a comprehensive public record of its discovery and synthesis is currently lacking, the available data on its bioactivity highlight its utility in the field of cell death and inflammation research. Further studies are warranted to fully elucidate its therapeutic potential and to provide a more detailed understanding of its mechanism of action and selectivity profile.
References
RIPK1-IN-7: A Technical Guide to a Selective RIPK1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death, including necroptosis and apoptosis. Its dual role as a scaffold protein and a kinase makes it a compelling therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and certain cancers. This technical guide provides an in-depth overview of RIPK1-IN-7, a potent and selective inhibitor of RIPK1 kinase activity. This document details its mechanism of action, quantitative biochemical and cellular activity, and relevant experimental protocols to support further research and development.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the kinase function of RIPK1. The kinase activity of RIPK1 is essential for the initiation of the necroptotic cell death pathway. In response to stimuli such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex. While the scaffolding function of RIPK1 can promote cell survival through the activation of NF-κB, its kinase activity can trigger programmed cell death.[1]
This compound inhibits the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and phosphorylation of RIPK3. This action prevents the formation of the necrosome, a protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), which is the executioner of necroptosis. By inhibiting RIPK1 kinase activity, this compound effectively blocks the necroptotic signaling cascade, thereby protecting cells from this form of programmed necrosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| Kd | 4 nM | Dissociation constant, indicating the binding affinity of this compound to RIPK1.[2] |
| Enzymatic IC50 | 11 nM | The concentration of this compound required to inhibit 50% of the enzymatic activity of purified RIPK1.[2] |
| Cellular EC50 | 2 nM | The concentration of this compound required to achieve 50% of its maximum protective effect in a cellular model of necroptosis (TSZ-induced HT29 cells).[2] |
Table 2: Kinase Selectivity Profile of this compound
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. RIPK1 (IC50) |
| Flt4 | 20 | ~1.8 |
| TrkA | 26 | ~2.4 |
| TrkB | 8 | ~0.7 |
| TrkC | 7 | ~0.6 |
| Axl | 35 | ~3.2 |
| HRI | 26 | ~2.4 |
| Mer | 29 | ~2.6 |
| MAP4K5 | 27 | ~2.5 |
Data presented in this table is derived from MedchemExpress.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving RIPK1 and a general workflow for evaluating RIPK1 inhibitors.
Caption: RIPK1 Signaling Pathways.
Caption: Experimental Workflow for RIPK1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and similar compounds.
RIPK1 Enzymatic Kinase Assay
This protocol is a generalized method for determining the in vitro potency of a compound against RIPK1 using a luminescence-based ADP detection assay.
-
Objective: To determine the IC50 value of this compound against purified human RIPK1.
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the RIPK1 enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
-
Cellular Necroptosis Assay (TSZ-induced in HT-29 cells)
This protocol describes a method to assess the ability of a compound to protect cells from necroptosis.
-
Objective: To determine the EC50 value of this compound in a cellular model of necroptosis.
-
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNFα
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Clear-bottom, white-walled 96-well plates
-
-
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα (T), SMAC mimetic (S), and z-VAD-fmk (Z) to the cell culture medium.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.
-
Measure luminescence with a plate reader.
-
Normalize the data to the vehicle-treated, non-stimulated cells (100% viability) and the vehicle-treated, TSZ-stimulated cells (0% protection).
-
Calculate the EC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
While specific CETSA data for this compound is not publicly available, this generalized protocol can be adapted to confirm its target engagement in a cellular context.
-
Objective: To demonstrate that this compound binds to and stabilizes RIPK1 in intact cells.
-
Materials:
-
A suitable cell line expressing RIPK1 (e.g., HT-29 or THP-1 cells)
-
This compound
-
Cell lysis buffer with protease inhibitors
-
Antibodies for RIPK1 detection (for Western blot or ELISA-based methods)
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA plate reader)
-
-
Procedure:
-
Treat cultured cells with this compound or DMSO (vehicle control) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and divide them into aliquots.
-
Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble RIPK1 in the supernatant using a method such as Western blotting or a quantitative immunoassay (e.g., AlphaLISA or MSD).
-
Plot the amount of soluble RIPK1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
In Vivo Studies
This compound has demonstrated anti-metastatic activity in a B16 melanoma lung metastasis model.[2] While detailed pharmacokinetic and in vivo experimental protocols for this compound are not extensively published, the following provides a general framework for such studies based on protocols for other RIPK1 inhibitors.
-
Pharmacokinetic (PK) Studies:
-
Administer this compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of this compound using a validated method such as LC-MS/MS.
-
Determine key PK parameters including Cmax, Tmax, AUC, and half-life.
-
-
Efficacy Studies (General Model):
-
Utilize a relevant animal model of a disease where RIPK1 kinase activity is implicated (e.g., TNF-induced systemic inflammatory response syndrome, collagen-induced arthritis, or a neuroinflammatory model).
-
Administer this compound at various doses and schedules.
-
Monitor disease-relevant endpoints (e.g., survival, clinical scores, inflammatory markers, or histopathology).
-
Compare the outcomes in the inhibitor-treated groups to a vehicle-treated control group to assess in vivo efficacy.
-
Conclusion
This compound is a potent and selective inhibitor of RIPK1 kinase activity with demonstrated cellular and in vivo activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in targeting RIPK1-mediated signaling pathways. Further investigation into its pharmacokinetic properties and efficacy in a broader range of disease models will be crucial in defining its therapeutic potential.
References
The Role of RIPK1-IN-7 in Necrosome Complex Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, is a critical cellular process implicated in a spectrum of physiological and pathological conditions, including inflammation, infectious diseases, and neurodegeneration. Central to the execution of this pathway is the formation of the necrosome, a multi-protein complex that acts as a signaling platform for cell death. Receptor-Interacting Protein Kinase 1 (RIPK1) is a key upstream kinase whose activity is pivotal for the assembly and activation of this complex.[1] The kinase function of RIPK1 initiates a signaling cascade that leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[1][2] Given its central role, RIPK1 has emerged as a promising therapeutic target for diseases driven by excessive necroptotic cell death.
This technical guide provides an in-depth exploration of RIPK1-IN-7, a potent and selective inhibitor of RIPK1, and its role in modulating the formation of the necrosome complex. We will delve into the quantitative aspects of its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the intricate signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as a highly selective inhibitor of the kinase activity of RIPK1. By binding to RIPK1, it prevents the autophosphorylation of the kinase, a critical step for its activation and the subsequent recruitment and phosphorylation of RIPK3. This inhibition effectively blocks the formation of the functional necrosome complex, thereby halting the downstream signaling events that lead to MLKL activation and necroptotic cell death.[3]
Quantitative Data on this compound and Other RIPK1 Inhibitors
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes key data for this compound and provides a comparative look at other well-characterized RIPK1 inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| This compound | Biochemical | Recombinant RIPK1 | Kd | 4 nM | [3] |
| Biochemical | Recombinant RIPK1 | IC50 | 11 nM | [3] | |
| Cellular | HT-29 (TSZ-induced necroptosis) | EC50 | 2 nM | [3] | |
| Necrostatin-1 | Cellular | Jurkat (Fas-induced necroptosis) | EC50 | ~500 nM | |
| GSK2982772 | Biochemical | Recombinant human RIPK1 | IC50 | 16 nM | [4] |
| Cellular | HT-29 (TNFα-induced necroptosis) | EC50 | 6.3 nM | [4] | |
| Sibiriline | Biochemical | Recombinant human GST-RIPK1 | IC50 | 1.03 µM | [5] |
| Cellular | FADD-deficient Jurkat cells | EC50 | 1.2 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in the formation of the necrosome complex.
Protocol 1: Assessment of Necroptosis Inhibition by Cell Viability Assays
Two common methods to quantify necroptotic cell death and the protective effects of inhibitors are the Lactate Dehydrogenase (LDH) release assay and ATP-based cell viability assays.
A. LDH Cytotoxicity Assay
This assay measures the release of LDH, a cytosolic enzyme, from cells with compromised plasma membranes, a hallmark of necroptosis.[6][7]
-
Materials:
-
Necroptosis-susceptible cell line (e.g., HT-29, L929)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., for HT-29 cells, a combination of TNFα, a SMAC mimetic, and the pan-caspase inhibitor z-VAD-FMK).[8]
-
Include controls: untreated cells, cells with inducing agents only, and a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Incubate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
Carefully transfer the cell culture supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each condition relative to the controls.
-
B. ATP-Based Cell Viability Assay
This method quantifies the amount of ATP in metabolically active cells, which is a measure of cell viability. A decrease in ATP levels corresponds to an increase in cell death.[9][10]
-
Materials:
-
Necroptosis-susceptible cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound
-
Necroptosis-inducing agents
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate overnight.
-
Pre-treat cells with serial dilutions of this compound or vehicle for 1-2 hours.
-
Induce necroptosis as described above.
-
Incubate for the optimized duration.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Western Blot Analysis of Necrosome-Related Protein Phosphorylation
This protocol allows for the detection of the phosphorylation status of key proteins in the necroptosis pathway, such as RIPK1 and MLKL, to confirm the inhibitory effect of this compound on necrosome activation.[11]
-
Materials:
-
Cell line for necroptosis induction
-
6-well plates
-
This compound
-
Necroptosis-inducing agents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pRIPK1, anti-RIPK1, anti-pMLKL, anti-MLKL, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Induce necroptosis for a time course optimized to observe protein phosphorylation (e.g., 2-8 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Collect the lysate and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize to the total protein or a loading control.
-
Protocol 3: Immunoprecipitation of the Necrosome Complex
This protocol is used to isolate the necrosome complex to directly assess the effect of this compound on the interaction between RIPK1 and RIPK3.[12][13][14]
-
Materials:
-
Cell line for necroptosis induction
-
10 cm dishes
-
This compound
-
Necroptosis-inducing agents
-
Lysis buffer (e.g., NP-40 based buffer) with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
-
Procedure:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Induce necroptosis for a duration optimized for necrosome formation (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Collect and clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting for the presence of necrosome components (RIPK1 and RIPK3).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the necroptosis signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: TNFα-induced necroptosis pathway and the inhibitory action of this compound.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of RIPK1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis. Its kinase activity is a key driver of necroptosis, a form of regulated necrosis implicated in the pathophysiology of a wide range of inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is an area of intense research. This technical guide provides a comprehensive overview of RIPK1-IN-7, a potent and selective inhibitor of RIPK1, detailing its chemical properties, structure, mechanism of action, and relevant experimental protocols.
Chemical Properties and Structure
This compound is a small molecule inhibitor characterized by the following physicochemical properties:
| Property | Value |
| CAS Number | 2300982-44-7 |
| Molecular Formula | C₂₅H₂₂F₃N₅O₂ |
| Molecular Weight | 481.47 g/mol |
| IUPAC Name | 1-(5-(4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethoxy)phenyl)ethan-1-one |
| SMILES | CCn1cc(-c2ccc3N(CCc3c2)C(=O)Cc2cccc(OC(F)(F)F)c2)c2c(N)ncnc12 |
| Solubility | Soluble in DMSO |
| Physical Form | Solid |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of the kinase activity of RIPK1. Its mechanism of action involves binding to the kinase domain of RIPK1, thereby preventing the autophosphorylation and subsequent activation of the kinase, which is a critical step in the initiation of the necroptotic signaling cascade.
Quantitative Biological Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Value | Assay Type |
| Kd | 4 nM | Biochemical |
| Enzymatic IC₅₀ | 11 nM | Biochemical |
| Cellular EC₅₀ | 2 nM | TSZ-induced necroptosis in HT-29 cells |
Kinase Selectivity Profile
This compound exhibits a favorable selectivity profile, with significantly lower potency against a panel of other kinases.
| Kinase | IC₅₀ (nM) |
| RIPK1 | 11 |
| TrkB | 7 |
| TrkC | 8 |
| Flt4 | 20 |
| TrkA | 26 |
| HRI | 26 |
| Mer | 29 |
| MAP4K5 | 27 |
| Axl | 35 |
Experimental Protocols
RIPK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human RIPK1 using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Kinase Reaction Buffer: Supplement the Kinase Assay Buffer with DTT to a final concentration of 2 mM.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the RIPK1 enzyme and MBP substrate in Kinase Reaction Buffer to the desired concentrations.
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the diluted RIPK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Necroptosis Assay (TSZ-induced in HT-29 cells)
This protocol describes the measurement of the half-maximal effective concentration (EC₅₀) of this compound in a cellular model of necroptosis. Necroptosis is induced in HT-29 human colon adenocarcinoma cells by treatment with a combination of TNF-α, a SMAC mimetic, and the pan-caspase inhibitor z-VAD-FMK (TSZ). Cell viability is assessed using a luminescence-based ATP detection assay.
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
z-VAD-FMK
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in an opaque-walled 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Pre-treat the cells with the diluted compound or vehicle (DMSO) for 1-2 hours.
-
Induction of Necroptosis:
-
Prepare a cocktail of TNF-α, SMAC mimetic, and z-VAD-FMK (TSZ) in cell culture medium. Final concentrations typically range from 10-100 ng/mL for TNF-α, 50-500 nM for the SMAC mimetic, and 20-50 µM for z-VAD-FMK.
-
Add the TSZ cocktail to the wells containing the pre-treated cells.
-
Include control wells: untreated cells, cells treated with vehicle only, and cells treated with TSZ only.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent cell viability for each treatment condition relative to the untreated control.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
RIPK1 Signaling Pathway
Caption: RIPK1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for RIPK1 Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of a kinase inhibitor.
Logical Relationship of this compound Mechanism of Action
Caption: The logical cascade of necroptosis and the inhibitory action of this compound.
The Nexus of Necroptosis: A Technical Guide to the RIPK1-IN-7 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the signaling pathway targeted by RIPK1-IN-7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the molecular interactions, quantitative data, and key experimental methodologies relevant to the study of this compound, offering a valuable resource for researchers in the fields of cell death, inflammation, and therapeutic development.
The RIPK1 Signaling Hub: A Dual Role in Cell Fate
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling, governing pathways involved in inflammation, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2] Its functional duality as both a scaffold protein and an active kinase allows it to participate in distinct, often opposing, cellular outcomes.[2][3]
In its scaffolding role, typically within the TNFR1 signaling complex (Complex I), RIPK1 contributes to the activation of the NF-κB pathway, promoting cell survival and the transcription of pro-inflammatory and anti-apoptotic genes.[2][4] However, under specific conditions, such as the inhibition of caspase-8, RIPK1's kinase activity is unleashed, triggering the necroptotic cell death cascade.[4]
The Necroptosis Signaling Pathway: The Target of this compound
This compound selectively inhibits the kinase activity of RIPK1, thereby blocking the execution of the necroptotic pathway.[5][6] This pathway is a caspase-independent form of programmed cell death initiated by various stimuli, including death receptor ligands like Tumor Necrosis Factor-alpha (TNF-α).[2][7] The core of the necroptosis signaling cascade is the sequential activation of RIPK1, RIPK3, and the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][7]
The binding of TNF-α to its receptor, TNFR1, can lead to the formation of a cytosolic complex known as the necrosome, or Complex IIb.[8] Within this complex, RIPK1 and RIPK3, which both contain a RIP Homotypic Interaction Motif (RHIM), interact and undergo reciprocal phosphorylation, leading to their activation.[4][8] Activated RIPK3 then phosphorylates MLKL.[8] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[7][8]
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this inhibitor.
| Binding Affinity and Enzymatic Potency | |
| Parameter | Value |
| Kd for RIPK1 | 4 nM[5][6] |
| Enzymatic IC50 for RIPK1 | 11 nM[5][6][9] |
| Cellular Activity | |
| Assay | EC50 |
| TSZ-induced HT29 Cell Necroptosis | 2 nM |
TSZ refers to a combination of TNF-α, a SMAC mimetic, and the pan-caspase inhibitor z-VAD-FMK.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RIPK1 inhibitors. This section provides an overview of key experimental protocols.
In Vitro RIPK1 Kinase Assay (Enzymatic IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of RIPK1. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound. Dilute active RIPK1 enzyme, substrate (e.g., Myelin Basic Protein), and ATP in kinase assay buffer.[7]
-
Reaction Setup: In a 384-well plate, add the diluted RIPK1 enzyme and the this compound dilutions.[7]
-
Initiation: Add the substrate/ATP mix to initiate the kinase reaction.[7]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[7]
-
Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for another 40 minutes.[7]
-
Detection: Add Kinase Detection Reagent, which converts the generated ADP to ATP. Incubate for 30 minutes.[7]
-
Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced.[7]
-
Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Determination of Dissociation Constant (Kd)
The dissociation constant (Kd) represents the affinity of an inhibitor for its target kinase. Various biophysical methods can be employed for its determination.
Common Methods:
-
Radioligand Binding Assay: A classic method involving a radiolabeled ligand that competes with the inhibitor for binding to the kinase.
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the binding interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip with the immobilized kinase.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding of the inhibitor to the kinase.
-
Fluorescence-based Thermal Shift Assay (DSF): Measures the change in the melting temperature of the kinase upon inhibitor binding.
-
Competitive Binding Assays (e.g., LanthaScreen™): Utilizes a fluorescently labeled tracer that binds to the kinase's ATP pocket. The inhibitor displaces the tracer, leading to a change in the fluorescence signal.[8]
Cellular Necroptosis Assay (EC50 Determination)
This assay measures the ability of an inhibitor to protect cells from necroptotic cell death.
Cell Line: HT-29 human colon adenocarcinoma cells are a commonly used model.
Induction of Necroptosis: A combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK) is used to induce necroptosis. The caspase inhibitor is essential to block the apoptotic pathway, thereby shunting the signaling towards necroptosis.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Necroptosis Induction: Add a cocktail of human TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-FMK) to the wells.
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to untreated controls and calculate the percentage of cell viability at each inhibitor concentration. Determine the EC50 value from the dose-response curve.
In Vivo B16 Melanoma Lung Metastasis Model
This animal model is used to evaluate the anti-metastatic potential of compounds like this compound.[5][10]
Principle: B16-F10 melanoma cells, when injected intravenously into syngeneic C57BL/6 mice, form metastatic nodules in the lungs. The efficacy of the test compound is assessed by its ability to reduce the number and/or size of these lung metastases.[11]
Workflow:
-
Cell Culture and Preparation: Culture B16-F10 melanoma cells and prepare a single-cell suspension in a suitable buffer (e.g., HBSS) at a defined concentration (e.g., 4 x 10^5 cells/ml).[11]
-
Tumor Cell Inoculation: Inject the B16-F10 cell suspension intravenously into the tail vein of C57BL/6 mice.[11]
-
Compound Administration: Administer this compound or vehicle control to the mice according to a pre-defined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint and Analysis: After a specific period (e.g., 16-18 days), euthanize the mice and harvest the lungs.[11] Enumerate the metastatic nodules on the lung surface. The lungs can also be fixed, sectioned, and stained for histological analysis.
-
Data Interpretation: Compare the number and size of lung metastases between the this compound-treated group and the vehicle control group to determine the anti-metastatic efficacy.
Conclusion
This compound is a potent and selective inhibitor of RIPK1 kinase activity, a critical regulator of the necroptotic cell death pathway. Its ability to block necroptosis highlights its therapeutic potential in various diseases where this form of cell death is implicated, including inflammatory disorders and certain cancers.[4][12] The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers working to further investigate the therapeutic utility of targeting RIPK1 and to develop novel inhibitors of this key signaling pathway.
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. Overview of the detection methods for equilibrium dissociation constant KD of drug-receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RIPK1 to modulate cell death and tumour microenvironment in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. RIPK1 is aberrantly expressed in multiple B-cell cancers and implicated in the underlying pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TrkB | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Studies on RIPK1-IN-7 in Inflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific use of RIPK1-IN-7 in inflammatory models is limited. This guide summarizes the available information on this compound and provides representative data and experimental protocols from studies on other well-characterized RIPK1 inhibitors to serve as a comprehensive resource for researchers in the field.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death, playing a significant role in the pathophysiology of a wide range of inflammatory diseases.[1][2][3] As a serine/threonine kinase, RIPK1 functions as a key signaling node downstream of death receptors such as TNFR1, initiating pathways that lead to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis.[4][5] The kinase activity of RIPK1 is a key driver of necroptosis and has been shown to have a pro-inflammatory role, making it an attractive therapeutic target for immune-mediated inflammatory diseases.[6]
This compound is a potent and selective inhibitor of RIPK1.[7] While its primary reported activity is in the context of anti-metastasis, its high affinity for RIPK1 suggests potential therapeutic applications in inflammatory conditions. This technical guide provides an overview of the known properties of this compound and details relevant experimental designs for its evaluation in inflammatory models, drawing from established protocols for other RIPK1 inhibitors.
Quantitative Data
The following tables summarize the known in vitro potency of this compound and provide representative in vivo data from studies on other RIPK1 inhibitors in inflammatory models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4 nM | Recombinant RIPK1 | [7] |
| Enzymatic IC50 | 11 nM | Recombinant RIPK1 | [7] |
| Cellular EC50 (Necroptosis Inhibition) | 2 nM | TSZ-induced HT29 cells | [7] |
Table 2: Kinase Selectivity of this compound
| Kinase | IC50 (nM) | Reference |
| RIPK1 | 11 | [7] |
| Flt4 | 20 | [7] |
| TrkA | 26 | [7] |
| TrkB | 8 | [7] |
| TrkC | 7 | [7] |
| Axl | 35 | [7] |
| HRI | 26 | [7] |
| Mer | 29 | [7] |
| MAP4K5 | 27 | [7] |
Table 3: Representative In Vivo Efficacy of RIPK1 Inhibitors in Inflammatory Models
| Model | Compound | Dosing | Key Findings | Reference |
| LPS-induced Endotoxic Shock (Mouse) | Necrostatin-1s | 30 mg/kg, i.v. | Reduced serum levels of inflammatory cytokines (TNFα, CCL3, CCL4). | [8] |
| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) (Mouse) | Compound 70 | 10 mg/kg | Ameliorated hypothermia and lethal shock. | [9] |
| Collagen-Induced Arthritis (Mouse) | GSK2982772 | Not specified | Reduced synovial inflammation and cytokine production. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on established protocols for evaluating RIPK1 inhibitors in inflammatory models and can be adapted for this compound.
In Vitro Necroptosis Assay
Objective: To determine the cellular potency of this compound in inhibiting necroptosis.
Cell Line: HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-FMK (Z).
-
Incubate for 24-48 hours.
-
Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega).
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
In Vitro Cytokine Production Assay
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines.
Cell Type: Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7).
Protocol:
-
Culture BMDMs in the presence of M-CSF for 7 days to differentiate them into macrophages.
-
Seed the differentiated macrophages in a 24-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a defined incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex cytokine assay.
In Vivo Model of LPS-Induced Endotoxemia
Objective: To assess the in vivo efficacy of this compound in a model of acute systemic inflammation.
Animal Model: C57BL/6 mice.
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration relative to the LPS challenge should be optimized based on the pharmacokinetic profile of the compound.
-
Inject mice with a sublethal dose of LPS (e.g., 1-5 mg/kg, i.p.) to induce systemic inflammation.
-
At a predetermined time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture or retro-orbital bleeding.
-
Measure serum levels of inflammatory cytokines (TNF-α, IL-6, etc.) by ELISA.
-
Monitor animal welfare, including body temperature and signs of distress.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involving RIPK1 and the proposed mechanism of action for this compound.
Caption: RIPK1 Signaling Pathways and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in an in vivo inflammation model.
Conclusion
This compound is a potent and selective inhibitor of RIPK1 with demonstrated cellular activity in inhibiting necroptosis. While specific data on its efficacy in inflammatory models is not yet widely available, its mechanism of action strongly suggests its potential as a therapeutic agent for inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and conduct preliminary studies to evaluate the anti-inflammatory properties of this compound. Further research is warranted to fully characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile in relevant preclinical models of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 3. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of RIPK1-IN-7 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine cell survival, apoptosis, and necroptosis. Its multifaceted role in cancer progression and metastasis has positioned it as a compelling therapeutic target. This technical guide delves into the preclinical data surrounding RIPK1-IN-7, a potent and selective inhibitor of RIPK1, and its analogue PK68, exploring its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies underpinning these findings. The data presented herein underscore the potential of RIPK1 inhibition as a promising strategy in cancer therapy, particularly in mitigating metastasis.
Introduction to RIPK1 in Cancer
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a key molecular switch in cellular signaling pathways initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[1][2] Depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival and inflammation through the activation of the NF-κB pathway or induce programmed cell death via apoptosis or necroptosis.[2][3]
In the realm of oncology, the role of RIPK1 is complex and often contradictory, with its expression and activity being highly context-dependent.[4] In some cancers, elevated RIPK1 expression is associated with tumor progression, metastasis, and therapeutic resistance.[4][5] Conversely, in other contexts, RIPK1-mediated necroptosis can trigger an immunogenic cell death, activating an anti-tumor immune response. The therapeutic rationale for targeting RIPK1 in cancer is therefore nuanced, with inhibitors like this compound aiming to modulate its activity to suppress pro-tumorigenic signaling and enhance anti-cancer responses.
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective inhibitor of RIPK1. While detailed public data on this compound is limited, its profile is closely mirrored by the compound PK68, described in a key study by Hou et al. (2019). This guide will present the available data for this compound and supplement it with the comprehensive preclinical findings for PK68 to provide a thorough understanding of the therapeutic potential of this class of inhibitors.
In Vitro Activity and Selectivity
This compound demonstrates high potency in biochemical and cellular assays. The table below summarizes its key in vitro activity parameters, alongside those of other relevant kinases to indicate its selectivity.
| Parameter | This compound | Reference |
| Binding Affinity (Kd) | 4 nM | |
| Enzymatic IC50 | 11 nM | |
| Cellular Necroptosis EC50 (TSZ-induced HT29) | 2 nM |
Table 1: In Vitro Potency of this compound. This table showcases the high-affinity binding and potent enzymatic and cellular inhibition of RIPK1 by this compound.
The selectivity of this compound has been assessed against a panel of other kinases, demonstrating considerable specificity for RIPK1.
| Kinase Target | IC50 (nM) |
| RIPK1 | 11 |
| Flt4 | 20 |
| TrkA | 26 |
| TrkB | 8 |
| TrkC | 7 |
| Axl | 35 |
| HRI | 26 |
| Mer | 29 |
| MAP4K5 | 27 |
Table 2: Kinase Selectivity Profile of this compound. Data illustrates the inhibitory activity of this compound against a selection of kinases, highlighting its potent and relatively selective action against RIPK1.
Preclinical Efficacy in Cancer Models
The anti-cancer potential of RIPK1 inhibition has been investigated in preclinical models, with a significant focus on its impact on metastasis. The B16 melanoma lung metastasis model has been a key system for evaluating the in vivo efficacy of RIPK1 inhibitors.
Anti-Metastatic Activity in B16 Melanoma Model
Pre-treatment with the RIPK1 inhibitor PK68, a compound analogous to this compound, has been shown to significantly suppress the metastasis of B16 melanoma cells in mice.
| Treatment Group | Number of Lung Metastatic Nodules (Mean ± SEM) | P-value |
| Vehicle Control | 155.3 ± 18.5 | - |
| PK68 (5 mg/kg) | 48.7 ± 9.2 | < 0.001 |
Table 3: In Vivo Efficacy of PK68 in the B16 Melanoma Lung Metastasis Model. This table presents the quantitative results of PK68 treatment on the formation of lung metastases, demonstrating a significant reduction in metastatic burden.
Mechanism of Action
The primary mechanism of action of this compound and its analogue PK68 is the direct inhibition of the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic pathway. By blocking RIPK1 kinase activity, these inhibitors can modulate downstream signaling events, leading to a reduction in inflammation and cell death. In the context of cancer metastasis, the inhibition of RIPK1 is thought to interfere with the complex interplay between cancer cells and the tumor microenvironment that facilitates metastatic dissemination.[5]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Necroptosis Assay (TSZ-induced HT-29 cells)
This assay evaluates the ability of a compound to inhibit necroptosis in the human colon adenocarcinoma cell line, HT-29.
-
Cell Culture: HT-29 cells are maintained in appropriate culture medium and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor (Z-VAD-FMK) (TSZ).
-
Cell Viability Assessment: After an incubation period (e.g., 24 hours), cell viability is measured using a standard method such as the CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The EC50 value, the concentration at which the compound inhibits 50% of the TSZ-induced cell death, is calculated from the dose-response curve.
Caption: Workflow for the in vitro necroptosis assay.
In Vivo B16 Melanoma Lung Metastasis Model
This model assesses the effect of a therapeutic agent on the metastatic colonization of the lungs by B16 melanoma cells.
-
Animal Model: C57BL/6 mice are used as the syngeneic host for the B16 melanoma cells.
-
Tumor Cell Injection: B16 melanoma cells are harvested and injected intravenously (e.g., via the tail vein) into the mice.
-
Compound Administration: The RIPK1 inhibitor (e.g., PK68) or vehicle control is administered to the mice according to a defined dosing schedule (e.g., daily intraperitoneal or oral administration) starting at a specific time point relative to tumor cell injection.
-
Metastasis Assessment: After a predetermined period (e.g., 2-3 weeks), the mice are euthanized, and their lungs are harvested. The number of visible metastatic nodules on the lung surface is counted.
-
Data Analysis: The mean number of metastatic nodules in the treated group is compared to the vehicle control group to determine the anti-metastatic efficacy of the compound. Statistical significance is determined using appropriate tests (e.g., t-test).
Caption: Workflow for the in vivo B16 metastasis model.
Conclusion and Future Directions
The preclinical data for this compound and its analogue PK68 strongly suggest that potent and selective inhibition of RIPK1 kinase activity is a viable therapeutic strategy for combating cancer metastasis. The significant reduction in lung metastases in the B16 melanoma model provides a compelling rationale for further investigation. Future studies should focus on elucidating the detailed molecular mechanisms underlying the anti-metastatic effects of RIPK1 inhibition, exploring its efficacy in a broader range of cancer models, and evaluating its potential in combination with other therapeutic modalities, such as immunotherapy and targeted agents. A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its clinical translation. The continued exploration of RIPK1 inhibitors holds promise for the development of novel anti-cancer therapies that can effectively target the complex processes of tumor progression and metastasis.
References
- 1. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to RIPK1-IN-7: A Potent Tool for Cellular Biology Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling, governing pathways involved in inflammation, cell survival, and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] The development of specific inhibitors targeting the kinase activity of RIPK1 has provided researchers with powerful tools to dissect these complex cellular processes.[5] This technical guide focuses on RIPK1-IN-7, a potent and selective inhibitor of RIPK1.[6] We provide a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its application, and visualizations of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers utilizing this compound to investigate the fundamental roles of RIPK1 in cellular biology and disease pathogenesis.
Introduction to RIPK1 and Necroptosis
RIPK1 is a serine/threonine kinase that functions as a key molecular switch in response to various cellular stimuli, including signals from death receptors like the tumor necrosis factor receptor 1 (TNFR1).[1][2][7] RIPK1 possesses both kinase and scaffolding functions, allowing it to participate in divergent signaling cascades that determine cell fate.[1] While its scaffolding activity is often associated with pro-survival NF-κB signaling, its kinase activity is a critical driver of programmed cell death pathways, including necroptosis and certain forms of apoptosis.[1][8][9]
Necroptosis is a form of regulated, caspase-independent cell death that is highly inflammatory due to the release of cellular contents upon plasma membrane rupture.[3][10] This process is mediated by a core signaling complex known as the necrosome, which involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) pseudokinase.[10][11] Given the involvement of necroptosis in a wide array of inflammatory and neurodegenerative diseases, the targeted inhibition of RIPK1's kinase activity has become a significant area of research.[10][11][12]
This compound: A Potent and Selective Chemical Probe
This compound is a small molecule inhibitor designed to selectively target the kinase activity of RIPK1.[6] Its potency and selectivity make it an invaluable tool for studying the specific contributions of RIPK1's enzymatic function in various cellular contexts, distinguishing them from its scaffolding roles.
Mechanism of Action
This compound functions as a potent inhibitor of the enzymatic activity of RIPK1. By binding to the kinase domain, it prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and activation of downstream effectors like RIPK3 and MLKL in the necroptosis pathway.[6][13] This targeted inhibition allows for the precise dissection of RIPK1 kinase-dependent signaling events.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: Biochemical Potency of this compound
| Parameter | Value (nM) | Description |
| IC₅₀ (Enzymatic) | 11 | The concentration required to inhibit 50% of RIPK1 enzymatic activity in a biochemical assay.[6] |
| K_d_ | 4 | The equilibrium dissociation constant, indicating the binding affinity of the inhibitor to RIPK1.[6] |
Table 2: Cellular Potency and Selectivity of this compound
| Assay | Cell Line | Parameter | Value (nM) | Description |
| TSZ-induced Necroptosis | HT-29 | EC₅₀ | 2 | The concentration required to achieve 50% of the maximum protective effect against necroptosis induced by TNF-α, SMAC mimetic, and Z-VAD-FMK.[6] |
| Kinase Selectivity | - | IC₅₀ | The following are IC₅₀ values against other kinases, demonstrating the selectivity of this compound.[6] | |
| Flt4 | 20 | |||
| TrkA | 26 | |||
| TrkB | 8 | |||
| TrkC | 7 | |||
| Axl | 35 | |||
| HRI | 26 | |||
| Mer | 29 | |||
| MAP4K5 | 27 |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks in which RIPK1 participates is crucial for understanding the mechanism of action of inhibitors like this compound. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
TNF-α Signaling and RIPK1's Role
Experimental Workflow for Necroptosis Inhibition Assay
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Cell Viability Assay for Necroptosis Inhibition
This protocol describes a method to quantify the protective effect of this compound against TNF-α-induced necroptosis in a human colon adenocarcinoma cell line (HT-29).[11]
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., BV6 or Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 µM down to 0.01 nM.[14]
-
Pre-treatment: Pre-treat the cells with the this compound dilutions for 1-2 hours.[11] Include a vehicle control (e.g., DMSO).
-
Induction of Necroptosis: To induce necroptosis, add a combination of human TNF-α (e.g., 10-20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20-50 µM) to the wells.[11][14][15]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[11]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure luminescence using a luminometer.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC₅₀ of this compound.
Western Blot for RIPK1 Phosphorylation
This protocol is for assessing the inhibition of RIPK1 autophosphorylation (a marker of its activation) by this compound.
Materials:
-
Cells susceptible to necroptosis (e.g., MEFs, L929, or HT-29)
-
This compound
-
Necroptosis-inducing agents (e.g., TNF-α, z-VAD-FMK, and potentially a TAK1 inhibitor)[14]
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total-RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency.[11]
-
Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induction: Stimulate the cells with necroptotic agents for a specified time (e.g., 2.5 hours).[14]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify band intensities and normalize the phospho-RIPK1 signal to total RIPK1 and the loading control.
Applications in Cellular Biology Research
This compound is a versatile tool for a variety of research applications:
-
Dissecting Necroptosis: It allows for the specific inhibition of the necroptotic pathway, helping to elucidate the role of this form of cell death in various physiological and pathological contexts.[3]
-
Studying Inflammation: By inhibiting a key driver of inflammatory cell death, this compound can be used to investigate the contribution of RIPK1 kinase activity to inflammatory responses.[16][17]
-
Investigating RIPK1-Dependent Apoptosis: In certain contexts, RIPK1 kinase activity is also required for a specific form of apoptosis.[9] this compound can be used to probe this non-canonical apoptotic pathway.
-
Target Validation: As a potent and selective inhibitor, this compound is useful for validating RIPK1 as a therapeutic target in various disease models, including those for neurodegenerative and inflammatory diseases.[12]
Conclusion
This compound is a highly effective and selective research tool for the study of RIPK1 kinase-mediated signaling pathways. Its utility in probing the mechanisms of necroptosis, apoptosis, and inflammation makes it an essential compound for researchers in cellular biology and drug discovery. The data and protocols presented in this guide offer a comprehensive resource to facilitate the effective use of this compound in a laboratory setting.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. What are RIPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 14. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RIPK1-IN-7 and its Interaction with the RIPK1 Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways governing inflammation and programmed cell death, including necroptosis and apoptosis. Its kinase activity is a key driver in the pathogenesis of a multitude of inflammatory and neurodegenerative diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of RIPK1-IN-7, a potent and selective inhibitor of RIPK1. We delve into its biochemical and cellular activities, the structural basis of its interaction with the RIPK1 kinase domain, and the broader context of RIPK1 signaling. This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of RIPK1 and the development of related therapeutics.
Introduction to RIPK1: A Dual-Function Kinase in Cell Fate Determination
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal, dual role in cellular signaling, acting as both a scaffold protein and an active kinase to regulate a complex network of pathways that determine cell survival or death.[1][2] Structurally, RIPK1 is composed of three key domains: an N-terminal kinase domain, a C-terminal death domain, and an intermediate domain containing a RIP homotypic interaction motif (RHIM).[2][3] This multidomain architecture allows RIPK1 to participate in a variety of protein-protein interactions, positioning it as a central node in cellular stress responses.
Under normal physiological conditions, RIPK1's scaffolding function is predominant, contributing to the activation of the pro-survival NF-κB signaling pathway.[4] However, in response to various stimuli, such as tumor necrosis factor-alpha (TNFα), the kinase activity of RIPK1 can be engaged, leading to the initiation of programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.[5] The dysregulation of RIPK1 kinase activity has been implicated in a wide range of human diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, multiple sclerosis, and neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[6] Consequently, the development of small molecule inhibitors that specifically target the kinase activity of RIPK1 is a highly pursued therapeutic strategy.
This compound: A Potent and Selective Inhibitor of RIPK1 Kinase Activity
This compound is a potent and selective small molecule inhibitor of the kinase activity of RIPK1.[7] Its inhibitory profile demonstrates high affinity for RIPK1 and significant efficacy in cellular models of necroptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| Kd (Binding Affinity) | 4 nM | Dissociation constant, indicating the binding affinity of this compound to the RIPK1 kinase.[7] |
| Enzymatic IC50 | 11 nM | The concentration of this compound required to inhibit 50% of RIPK1 enzymatic activity in a biochemical assay.[7] |
| Cellular EC50 | 2 nM | The concentration of this compound that provides 50% of the maximal protective effect in a TSZ (TNFα, Smac mimetic, and z-VAD-FMK)-induced necroptosis model in HT29 cells.[7] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| RIPK1 | 11 |
| Flt4 | 20 |
| TrkA | 26 |
| TrkB | 8 |
| TrkC | 7 |
| Axl | 35 |
| HRI | 26 |
| Mer | 29 |
| MAP4K5 | 27 |
This table presents the IC50 values of this compound against a panel of kinases, highlighting its selectivity for RIPK1. Data derived from commercial sources.[7]
Interaction of this compound with the RIPK1 Kinase Domain
While a co-crystal structure of RIPK1 with this compound is not publicly available, the interaction can be inferred from the extensive structural data of RIPK1 in complex with other inhibitors. The RIPK1 kinase domain adopts a canonical kinase fold, but with unique features that have been exploited for the development of highly selective inhibitors.[2][8]
Many potent and selective RIPK1 inhibitors are classified as "Type II" or "Type III" inhibitors, which bind to an inactive conformation of the kinase.[2][8] These inhibitors typically occupy an allosteric, hydrophobic pocket adjacent to the ATP-binding site, often referred to as the "back pocket."[2][8] This binding mode stabilizes the kinase in an inactive state, characterized by an "out" conformation of the DFG (Asp-Phe-Gly) motif (DLG in RIPK1) and the αC-helix.[8] This allosteric pocket is less conserved across the kinome compared to the highly conserved ATP-binding site, which is the basis for the high selectivity of many RIPK1 inhibitors.
Given its high potency and selectivity, it is plausible that this compound also binds to this allosteric pocket, inducing a similar inactive conformation of the RIPK1 kinase domain. The interaction would likely involve a network of hydrogen bonds and hydrophobic interactions with key residues within this pocket.
RIPK1 Signaling Pathways
RIPK1 is a central player in multiple signaling pathways initiated by death receptors, such as TNFR1, and pathogen-associated molecular patterns (PAMPs). The outcome of RIPK1 activation—cell survival, apoptosis, or necroptosis—is tightly regulated by a series of post-translational modifications, including ubiquitination and phosphorylation.
Pro-survival NF-κB Signaling
Upon TNFα binding to its receptor, TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. In this complex, RIPK1 is recruited and undergoes K63-linked and linear ubiquitination, which serves as a scaffold to recruit and activate the IKK complex and TAK1.[4] This ultimately leads to the activation of the NF-κB transcription factor, which promotes the expression of pro-survival and pro-inflammatory genes. In this context, the kinase activity of RIPK1 is dispensable.
RIPK1 Kinase-Dependent Cell Death: Apoptosis and Necroptosis
When the pro-survival signaling is compromised, RIPK1 can dissociate from Complex I to form a secondary cytosolic complex, known as Complex II. The composition and activity of Complex II determine the mode of cell death.
-
Apoptosis (Complex IIa): In the presence of active Caspase-8, RIPK1 is cleaved, and Caspase-8 proceeds to execute the apoptotic program.
-
Necroptosis (Complex IIb or Necrosome): When Caspase-8 is inhibited or absent, RIPK1 kinase activity becomes critical. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis and necroptotic cell death.
This compound, by inhibiting the kinase activity of RIPK1, effectively blocks the formation of the necrosome and the subsequent execution of necroptosis.
Experimental Protocols
The following are representative, detailed methodologies for the types of key experiments used to characterize RIPK1 inhibitors like this compound. Please note: The specific protocols used for the initial characterization of this compound are not detailed in the publicly available scientific literature. The following are established methods for determining the cited quantitative values.
Determination of Binding Affinity (Kd) by Kinase Binding Assay
A common method to determine the dissociation constant (Kd) is a competitive binding assay.
Principle: This assay measures the ability of a test compound (this compound) to displace a known, high-affinity fluorescent or radiolabeled ligand from the kinase active site.
Workflow:
Materials:
-
Recombinant human RIPK1 kinase domain
-
Fluorescently labeled kinase tracer (specific for the RIPK1 active site)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a solution of recombinant RIPK1 kinase in assay buffer.
-
Prepare a solution of the fluorescent tracer at a concentration close to its Kd for RIPK1.
-
Perform a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the RIPK1 kinase solution, the fluorescent tracer solution, and the diluted this compound.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader.
-
The data is then plotted as signal versus inhibitor concentration, and the Kd is calculated using appropriate binding models (e.g., Cheng-Prusoff equation).
Determination of Enzymatic IC50 by ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Workflow:
Materials:
-
Recombinant human RIPK1 kinase
-
Kinase substrate (e.g., myelin basic protein, MBP)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the RIPK1 kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Cellular EC50 in a TSZ-Induced Necroptosis Assay
Principle: This cell-based assay measures the ability of an inhibitor to protect cells from necroptosis induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK). Cell viability is typically assessed using a luminescent or fluorescent readout.
Workflow:
Materials:
-
HT29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with FBS and antibiotics
-
This compound
-
Human TNFα
-
Smac mimetic (e.g., birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Seed HT29 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα, Smac mimetic, and z-VAD-FMK (TSZ) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Measure cell viability by adding the CellTiter-Glo® reagent and measuring the luminescence.
-
The EC50 value is determined by normalizing the data to control wells (untreated and TSZ-treated) and fitting the results to a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of RIPK1 kinase activity in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the complex signaling pathways regulated by RIPK1. The data and representative protocols presented in this guide provide a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding RIPK1 biology and developing novel therapeutics targeting this key enzyme. Further studies, including the determination of its co-crystal structure with RIPK1, will provide deeper insights into its precise mechanism of action and facilitate the development of next-generation RIPK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2021252307A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]
- 5. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Foundational Research on RIPK1-IN-7 and TNF-Induced Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and immunity.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway.[2] The signaling cascade is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] RIPK1, a serine/threonine kinase, acts as a crucial upstream regulator in this pathway, making it a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.[4][5][6] RIPK1-IN-7 is a potent and selective small-molecule inhibitor of RIPK1, demonstrating efficacy in blocking TNF-induced necroptosis.[7] This technical guide provides an in-depth overview of the foundational research on this compound, detailing the TNF-induced necroptosis signaling pathway, quantitative data on the inhibitor's efficacy, and comprehensive experimental protocols for its study.
The TNF-Induced Necroptosis Signaling Pathway
Tumor Necrosis Factor (TNF), a pleiotropic cytokine, can initiate multiple signaling pathways upon binding to its receptor, TNFR1, including survival, apoptosis, and necroptosis.[8][9] The cellular outcome is determined by a series of post-translational modifications and protein-protein interactions that lead to the formation of distinct signaling complexes.
-
Complex I Formation and Pro-Survival Signaling: Upon TNF-α binding, TNFR1 trimerizes and recruits several proteins, including TRADD, TRAF2, cIAP1/2, and RIPK1, to form the membrane-associated Complex I.[10][11] Within this complex, RIPK1 is polyubiquitinated by cIAP1/2, which serves as a scaffold to recruit the IKK and TAK1 complexes.[6][11] This recruitment leads to the activation of NF-κB and MAPK signaling pathways, promoting the transcription of pro-survival and inflammatory genes.[10][12]
-
Transition to Cell Death (Complex II Formation): Deubiquitination of RIPK1 by cylindromatosis (CYLD) triggers the dissociation of RIPK1 from Complex I.[10][11] RIPK1 then forms a cytosolic complex, known as Complex II. When caspase-8 is active, Complex IIa (containing TRADD, FADD, and caspase-8) or Complex IIb (containing RIPK1, FADD, and caspase-8) is formed, leading to caspase-8 activation and subsequent apoptosis.[11][13]
-
Necrosome Formation and Execution of Necroptosis: When caspase-8 activity is inhibited (pharmacologically with agents like z-VAD-FMK or genetically), RIPK1 and RIPK3 interact via their RIP Homotypic Interaction Motifs (RHIMs) to form a functional amyloid-like complex called the necrosome.[6][14] This leads to the autophosphorylation of RIPK1 and the subsequent phosphorylation and activation of RIPK3.[6] Activated RIPK3 then phosphorylates MLKL.[3][10]
-
MLKL-Mediated Cell Lysis: Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[2][3] The MLKL oligomers disrupt membrane integrity, leading to cell swelling, membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.[2][10]
Caption: TNF-induced necroptosis signaling pathway.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor that targets the kinase activity of RIPK1.[7] The kinase function of RIPK1 is essential for the induction of necroptosis.[15][16] Specifically, the autophosphorylation of RIPK1 (e.g., at Ser166) is a critical activation step that facilitates the recruitment and phosphorylation of RIPK3, leading to the formation of the active necrosome.[5][17]
By binding to the ATP-binding pocket of the RIPK1 kinase domain, this compound prevents this crucial autophosphorylation step.[5] This inhibition blocks the downstream signaling cascade, preventing the activation of RIPK3 and the subsequent phosphorylation of MLKL. As a result, MLKL cannot oligomerize and translocate to the plasma membrane, and necroptotic cell death is averted.
Caption: Inhibition of necroptosis by this compound.
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Assays | ||||
| Binding Assay | Kd | 4 nM | Recombinant Human RIPK1 | [7] |
| Enzymatic Kinase Assay | IC50 | 11 nM | Recombinant Human RIPK1 | [7] |
| Cellular Assays | ||||
| Necroptosis Inhibition | EC50 | 2 nM | HT-29 (TSZ-induced) | [7] |
-
Kd (Dissociation Constant): A measure of the binding affinity of the inhibitor to the target kinase. A lower Kd indicates a higher affinity.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
-
EC50 (Half-maximal Effective Concentration): The concentration of the inhibitor that produces 50% of its maximal protective effect in a cell-based assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of RIPK1 inhibitors like this compound on TNF-induced necroptosis.
Cell Viability Assay for Necroptosis Inhibition
This protocol quantifies the protective effect of a RIPK1 inhibitor against TNF-α-induced necroptosis.
-
Materials:
-
HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Human or mouse TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
SMAC mimetic (e.g., BV6 or SM-164, optional, enhances TNF-induced death in some cell lines)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque-walled plates
-
Luminometer
-
-
Procedure:
-
Seed cells (e.g., 1 x 104 HT-29 cells/well) in a 96-well opaque-walled plate and incubate overnight.[1]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle control (e.g., DMSO) for 1-2 hours.[1]
-
Induce necroptosis by adding a combination of TNF-α (e.g., 10-20 ng/mL) and z-VAD-FMK (e.g., 20-25 µM). A SMAC mimetic can also be included (e.g., 1 µM).[1]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well per the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[1]
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.
-
Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This protocol detects key markers of necrosome activation. The phosphorylation of RIPK1 at Ser166 and the phosphorylation of MLKL are hallmark events in necroptosis.[5]
-
Materials:
-
Cells (e.g., L929 or BMDMs)
-
RIP Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-phospho-MLKL, anti-total MLKL, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates.
-
Pre-treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce necroptosis with TNF-α and z-VAD-FMK for the desired time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[5]
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[5]
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
-
Immunoprecipitation of the Necrosome Complex
This protocol assesses the effect of a RIPK1 inhibitor on the formation of the core necrosome complex (RIPK1-RIPK3 interaction).[1]
-
Materials:
-
Cells (e.g., L929)
-
Ice-cold PBS and lysis buffer
-
Protein A/G magnetic beads
-
Anti-RIPK1 antibody for immunoprecipitation
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies for Western blot: anti-RIPK1, anti-RIPK3.
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce necroptosis with TNF-α and z-VAD-FMK for the desired time (e.g., 4-6 hours).[1]
-
Lyse cells as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.[1]
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.[1]
-
Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.[1]
-
Pellet the beads using a magnetic stand and wash them three to five times with wash buffer.[1]
-
-
Elution and Analysis:
-
Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.[1]
-
Analyze the eluates by Western blotting for the presence of co-immunoprecipitated RIPK3 along with RIPK1. A reduction in the RIPK3 signal in the this compound treated sample indicates inhibition of necrosome formation.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel RIPK1 inhibitor.
Caption: Workflow for evaluating a RIPK1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Gβγ-Src signaling pathway regulates TNF-induced necroptosis via control of necrosome translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple death pathways in TNF-treated fibroblasts: RIP3- and RIP1-dependent and independent routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]
- 15. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
- 17. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity of RIPK1-IN-7: A Technical Guide to a Potent and Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling therapeutic target for a range of autoimmune diseases, neurodegenerative disorders, and certain cancers. The development of small molecule inhibitors that can selectively target the kinase activity of RIPK1 is of paramount importance to modulate its pathological effects without interfering with its essential scaffolding functions in cell survival pathways. RIPK1-IN-7 is a potent and selective inhibitor of RIPK1 that has demonstrated significant promise in preclinical studies. This technical guide provides an in-depth analysis of the specificity of this compound for RIPK1 over other kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro potency of this compound against RIPK1 and a panel of other kinases, as determined by biochemical assays. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.
| Kinase Target | IC50 (nM)[1] |
| RIPK1 | 11 |
| TrkB | 7 |
| TrkC | 8 |
| Flt4 | 20 |
| HRI | 26 |
| TrkA | 26 |
| MAP4K5 | 27 |
| Mer | 29 |
| Axl | 35 |
Table 1: In vitro kinase inhibitory activity of this compound. Data is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
In addition to its high potency against RIPK1, this compound also exhibits considerable activity against several other kinases, including members of the Trk family (TrkA, TrkB, TrkC) and the TAM family (Axl, Mer), as well as Flt4, HRI, and MAP4K5, with IC50 values in the low nanomolar range.[1] This cross-reactivity profile is an important consideration for its therapeutic application and warrants further investigation in cellular and in vivo models to understand the potential functional consequences.
Experimental Protocols
The determination of kinase inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key biochemical and cellular assays that are representative of those used to characterize the selectivity of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding reduction in the luminescent signal.
Materials:
-
Purified recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase reaction buffer containing the RIPK1 enzyme and MBP substrate to each well of a 384-well plate.
-
Add 25 nL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for RIPK1.
-
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Necroptosis Inhibition Assay
This assay measures the ability of an inhibitor to protect cells from necroptosis, a form of programmed cell death that is dependent on RIPK1 kinase activity.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (or other test inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well opaque-walled plate at a density of approximately 10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours.
-
Induction of Necroptosis: To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to lyse the cells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. Calculate the percent cell viability for each concentration of this compound relative to the vehicle-treated control (cells treated with necroptotic stimuli and DMSO). Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value, which represents the concentration of the inhibitor that protects 50% of the cells from necroptosis.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of RIPK1-mediated necroptosis and a typical experimental workflow for evaluating the specificity of a RIPK1 inhibitor.
References
Initial In Vitro Characterization of RIPK1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of RIPK1-IN-7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the biochemical and cellular activities of the compound, presents key quantitative data in a structured format, outlines the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Biochemical Activity and Selectivity
This compound demonstrates high potency against its primary target, RIPK1, a key regulator of cellular inflammation and death pathways such as necroptosis.[1] The inhibitor's activity has been quantified through enzymatic and binding assays, revealing a dissociation constant (Kd) of 4 nM and an enzymatic half-maximal inhibitory concentration (IC50) of 11 nM.[2][3]
Kinase Selectivity Profile
To assess its specificity, this compound was screened against a panel of other kinases. The compound exhibited considerable activity against a limited number of kinases, highlighting its selectivity. The IC50 values for these off-target kinases are summarized in the table below.
| Kinase | IC50 (nM) |
| RIPK1 | 11 |
| TrkB | 7 |
| TrkC | 8 |
| Flt4 | 20 |
| TrkA | 26 |
| HRI | 26 |
| MAP4K5 | 27 |
| Mer | 29 |
| Axl | 35 |
Data compiled from multiple sources.[2][3]
Cellular Activity: Inhibition of Necroptosis
This compound effectively protects cells from induced necroptosis. In a well-established cellular model using HT-29 human colon adenocarcinoma cells, the compound demonstrated potent inhibition of necroptosis induced by a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (TSZ). The half-maximal effective concentration (EC50) for this protective effect was determined to be 2 nM.[2][3]
Experimental Protocols
RIPK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation of a substrate.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.[4][5]
Materials:
-
Recombinant human RIPK1 enzyme[4]
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)[4]
-
White opaque 96-well or 384-well plates[8]
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant RIPK1 enzyme, and the MBP substrate.
-
Add this compound at various concentrations to the reaction mixture in the wells of the assay plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[8]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate the luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]
TSZ-Induced Necroptosis Assay in HT-29 Cells
This cell-based assay evaluates the ability of this compound to protect cells from a specific form of programmed cell death called necroptosis.
Principle: Necroptosis is induced in HT-29 cells by treatment with TNF-α, a Smac mimetic (to inhibit cellular inhibitors of apoptosis proteins), and a pan-caspase inhibitor, z-VAD-fmk (to block apoptosis and shunt the death signal towards necroptosis).[9][10] Cell viability is then measured to determine the protective effect of the test compound.
Materials:
-
HT-29 cells
-
Cell culture medium and supplements
-
TNF-α (Tumor Necrosis Factor-alpha)[9]
-
Smac mimetic[9]
-
z-VAD-fmk (pan-caspase inhibitor)[9]
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a specified period (e.g., 1 hour).
-
Induce necroptosis by adding a combination of TNF-α, Smac mimetic, and z-VAD-fmk (TSZ) to the cell culture medium.[9][11]
-
Incubate the cells for a sufficient duration to allow for necroptosis to occur in the control wells (e.g., 24 hours).
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Calculate the percent cell viability for each concentration of this compound relative to the TSZ-treated control and determine the EC50 value from the resulting dose-response curve.
Visualizations
RIPK1-Mediated Necroptosis Signaling Pathway
Caption: RIPK1 signaling pathway leading to necroptosis and the point of intervention by this compound.
Experimental Workflow for Enzymatic IC50 Determination
Caption: Workflow for determining the enzymatic IC50 of this compound using the ADP-Glo assay.
Experimental Workflow for Cellular EC50 Determination
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 Kinase Enzyme System [promega.com]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Activation of cell-surface proteases promotes necroptosis, inflammation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis Execution Is Mediated by Plasma Membrane Nanopores Independent of Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of RIPK1-IN-7 in the Regulation of RIPK1-Dependent Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, orchestrating signaling pathways that lead to inflammation, survival, or programmed cell death in the form of apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is a key determinant in the switch between these outcomes, making it a compelling therapeutic target for a range of inflammatory diseases and certain cancers.[2][4] This technical guide provides an in-depth overview of RIPK1-IN-7, a potent and selective inhibitor of RIPK1, with a focus on its role in modulating RIPK1-dependent apoptosis. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling pathways involved.
This compound: A Potent and Selective RIPK1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK1 kinase.[5][6] Its inhibitory action prevents the autophosphorylation of RIPK1, a critical step in the activation of its kinase-dependent functions that lead to apoptosis and necroptosis.[7][8]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 4 nM | Biochemical | [5] |
| Enzymatic Inhibition (IC50) | 11 nM | Biochemical | [5][6] |
Table 1: Biochemical Activity of this compound against RIPK1. This table highlights the potent direct interaction of this compound with its target kinase.
| Cell Line | Pathway | Parameter | Value | Reference |
| HT-29 | Necroptosis | EC50 | 1.86 nM | [5] |
Table 2: Cellular Activity of this compound. This table showcases the efficacy of this compound in a cellular context, specifically in inhibiting necroptosis. While the provided data focuses on necroptosis, the inhibition of RIPK1 kinase activity by this compound directly impacts RIPK1-dependent apoptosis.
| Kinase | IC50 (nM) |
| Flt4 | 20 |
| TrkA | 26 |
| TrkB | 8 |
| TrkC | 7 |
| Axl | 35 |
| HRI | 26 |
| Mer | 29 |
| MAP4K5 | 27 |
Table 3: Kinase Selectivity Profile of this compound. This table presents the inhibitory activity of this compound against a panel of other kinases, demonstrating its selectivity for RIPK1.[5]
RIPK1 Signaling: A Dual Role in Apoptosis and Necroptosis
RIPK1 functions as a central node in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form Complex I, which promotes cell survival and inflammation through the activation of NF-κB.[8][9] However, under conditions where components of Complex I are inhibited or degraded, RIPK1 can dissociate and form a secondary cytosolic complex, known as Complex II, which is pro-death.[2][10] The composition of Complex II determines the mode of cell death.
-
RIPK1-Dependent Apoptosis: In the presence of active Caspase-8, Complex IIa (containing FADD, TRADD, and pro-caspase-8) or Complex IIb (containing RIPK1, FADD, and pro-caspase-8) is formed, leading to the activation of Caspase-8 and the subsequent execution of apoptosis.[2]
-
Necroptosis: When Caspase-8 is inhibited or absent, RIPK1 interacts with RIPK3 via their RHIM domains to form the necrosome (Complex IIc).[2][8] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[7][8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving RIPK1 and the mechanism of action of this compound.
Figure 1: RIPK1 Signaling Pathways. This diagram illustrates the central role of RIPK1 in mediating cell survival, apoptosis, and necroptosis downstream of TNFR1 activation.
Figure 2: Experimental Workflow. This diagram outlines a typical experimental workflow for evaluating the effect of this compound on RIPK1-dependent apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its role in regulating RIPK1-dependent apoptosis.
In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the kinase activity of purified RIPK1 by quantifying the amount of ADP produced during the phosphorylation of a substrate.
Materials:
-
Recombinant human RIPK1 (BPS Bioscience, Cat# 40371)
-
Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat# 78514)
-
Kinase Assay Buffer (BPS Bioscience, Cat# 79334)
-
ATP (500 µM) (BPS Bioscience, Cat# 79686)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
This compound
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of diluted this compound or vehicle (DMSO).
-
Add 20 µL of a master mix containing RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of RIPK1 activity for each concentration of this compound and determine the IC50 value.[11][12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to RIPK1 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
HT-29 cells
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Treat HT-29 cells with this compound or vehicle for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble RIPK1 in the supernatant by Western blotting.
-
Plot the amount of soluble RIPK1 as a function of temperature to generate a melting curve and determine the shift in melting temperature induced by this compound.[14][15][16]
RIPK1-Dependent Apoptosis Assay (Cleaved Caspase-3 Flow Cytometry)
This assay quantifies the induction of apoptosis by measuring the level of cleaved (active) Caspase-3 in cells.
Materials:
-
Jurkat T cells (FADD-deficient to favor RIPK1-dependent apoptosis)
-
TNF-α
-
Cycloheximide (CHX) or Smac mimetic
-
This compound
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Anti-active Caspase-3 antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Seed Jurkat cells in a 24-well plate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Induce apoptosis by treating with TNF-α and CHX or a Smac mimetic for 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain the cells with the anti-active Caspase-3 antibody.
-
Analyze the percentage of cells positive for active Caspase-3 by flow cytometry.[1][17][18]
Western Blot Analysis of RIPK1 Signaling
Western blotting is used to detect changes in the phosphorylation status and cleavage of key proteins in the RIPK1 signaling pathway.
Materials:
-
Cells treated as in the apoptosis assay
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation and cleavage.[6]
Immunoprecipitation of RIPK1-Containing Complexes
Immunoprecipitation is used to isolate RIPK1 and its interacting partners to study the composition of Complex II.
Materials:
-
Cells treated to induce apoptosis
-
Lysis buffer (non-denaturing)
-
Anti-RIPK1 antibody or anti-FADD antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the components of the immunoprecipitated complex (e.g., RIPK1, FADD, Caspase-8) by Western blotting.[5][9]
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of RIPK1 in apoptosis and other cell death pathways. Its high potency and selectivity make it an ideal probe for studying the kinase-dependent functions of RIPK1. The experimental protocols detailed in this guide provide a robust framework for characterizing the effects of this compound and other potential RIPK1 inhibitors. A thorough understanding of how to modulate RIPK1 activity is crucial for the development of novel therapeutics for a wide range of diseases driven by aberrant cell death and inflammation.
References
- 1. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cleaved Caspase-3 Staining Kit (Red) (ab65617) | Abcam [abcam.co.jp]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for RIPK1-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key molecular switch in cellular signaling pathways, governing cell survival, inflammation, and programmed cell death, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a form of regulated necrosis implicated in the pathology of various inflammatory and neurodegenerative diseases.[3] RIPK1-IN-7 is a potent and selective inhibitor of RIPK1, making it a valuable tool for studying the roles of RIPK1-mediated signaling in cell culture models.[4] These application notes provide detailed protocols for the use of this compound in key cell-based assays to investigate its effects on cellular viability and specific signaling pathways.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of RIPK1.[4] In the context of necroptosis induced by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in combination with a caspase inhibitor (e.g., z-VAD-FMK), RIPK1 undergoes autophosphorylation, a critical step for the recruitment and activation of RIPK3. This leads to the formation of the necrosome, a signaling complex that also includes the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).[5] Activated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. By inhibiting the kinase activity of RIPK1, this compound prevents the initial autophosphorylation and the subsequent downstream signaling events, thereby protecting cells from necroptotic cell death.[4]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. Researchers should use these values as a guide for designing their experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Binding Assay | K_d | 4 nM | [4] |
| Enzymatic Assay | IC_50 | 11 nM | [4] |
| Cellular Assay | EC_50 | 2 nM | [4] |
Note: The cellular assay was performed in a TSZ (TNF-α, SMAC mimetic, z-VAD-FMK)-induced HT29 cell necroptosis model.[4]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC_50 (nM) |
| Flt4 | 20 |
| TrkA | 26 |
| TrkB | 8 |
| TrkC | 7 |
| Axl | 35 |
| HRI | 26 |
| Mer | 29 |
| MAP4K5 | 27 |
Reference:[4]
Mandatory Visualizations
Caption: General Experimental Workflow for Using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay to Measure Inhibition of Necroptosis
This protocol describes a method to quantify the protective effect of this compound against induced necroptosis in a suitable cell line (e.g., HT-29, L929).
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Necroptosis-inducing agents:
-
Human or mouse TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the EC_50. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Pre-treatment: Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Necroptosis Induction: To induce necroptosis, add a combination of human TNF-α (e.g., 10 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 25 µM) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC_50 of this compound.
Protocol 2: Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This protocol describes the detection of phosphorylated RIPK1 (a marker of its activation) and phosphorylated MLKL (a downstream marker of necroptosis activation) by Western blotting.
Materials:
-
6-well cell culture plates
-
This compound
-
Necroptosis-inducing agents (as in Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RIPK1 (Ser166)
-
Anti-total RIPK1
-
Anti-phospho-MLKL (Ser358)
-
Anti-total MLKL
-
Anti-β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, pre-treat with various concentrations of this compound or vehicle for 1-2 hours, followed by induction of necroptosis for a shorter time course (e.g., 4-8 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Apply ECL detection reagent and capture the chemiluminescent signal.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total proteins and a loading control to ensure equal loading.
-
Data Analysis: Quantify band intensities using densitometry software to determine the dose-dependent inhibition of RIPK1 and MLKL phosphorylation by this compound.
Protocol 3: Immunoprecipitation of the Necrosome
This protocol details the immunoprecipitation of the necrosome to assess the effect of this compound on its formation.
Materials:
-
10 cm cell culture dishes
-
This compound
-
Necroptosis-inducing agents
-
Ice-cold PBS
-
Lysis buffer
-
Anti-RIPK1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment: Seed cells in 10 cm dishes. Pre-treat with this compound or vehicle for 1-2 hours, followed by induction of necroptosis for a time course determined to be optimal for necrosome formation (e.g., 4-6 hours).
-
Cell Lysis: Lyse cells as described in the Western Blot protocol.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C. c. Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C. d. Pellet the beads and wash them three times with wash buffer.
-
Elution: Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluates by Western blotting for RIPK1, RIPK3, and MLKL to assess the composition of the immunoprecipitated complex and the effect of this compound on their interaction.
Conclusion
This compound is a potent and selective tool for the investigation of RIPK1-mediated signaling pathways. The protocols provided herein offer a framework for characterizing the cellular effects of this inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve the most robust and reproducible results. The ability of this compound to specifically target the kinase function of RIPK1 will undoubtedly contribute to a deeper understanding of the roles of necroptosis in health and disease, and may aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for RIPK1-IN-7 in Necroptosis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases. It is implicated in the pathogenesis of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2][3] The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][4][5] RIPK1, a serine/threonine kinase, plays a crucial role at the crossroads of cell survival and cell death pathways.[6][7][8] Its kinase activity is essential for the initiation of necroptosis, making it a prime therapeutic target.[4][9][10]
RIPK1-IN-7 is a potent and selective inhibitor of RIPK1 with a reported enzymatic IC50 of 11 nM and a Kd of 4 nM.[11][12] In cellular assays, it effectively protects against necroptosis with an EC50 of 2 nM in the human colon adenocarcinoma cell line HT-29.[11][12] These application notes provide a detailed protocol for utilizing this compound in a cell-based necroptosis inhibition assay.
Mechanism of Action
This compound selectively targets the kinase activity of RIPK1.[11][12] In the necroptosis pathway, upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated through autophosphorylation.[6][13] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome complex.[5][6] RIPK3, in turn, phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, which ultimately leads to membrane rupture and cell death.[4][5] By inhibiting the kinase activity of RIPK1, this compound prevents the initial phosphorylation events required for necrosome formation and subsequent execution of necroptosis.
Signaling Pathway Diagram
Caption: Necroptosis pathway and this compound inhibition.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 | 11 nM | Recombinant RIPK1 | [11][12] |
| Binding Affinity (Kd) | 4 nM | Recombinant RIPK1 | [11][12] |
| Cellular EC50 | 2 nM | HT-29 | [11][12] |
Experimental Protocols
Protocol 1: Cell-Based Necroptosis Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of this compound on TNF-α-induced necroptosis in the HT-29 human colon adenocarcinoma cell line.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (prepare stock solution in DMSO)
-
Human TNF-α
-
SMAC mimetic (e.g., BV6 or Birinapant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for necroptosis inhibition assay.
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well clear-bottom black plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. A recommended starting concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Inhibitor Pre-treatment: Remove the culture medium from the wells and add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.
-
Induction of Necroptosis: Prepare a 2X working solution of the necroptosis-inducing cocktail in cell culture medium. A typical cocktail consists of human TNF-α (final concentration 10-20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20-25 µM Z-VAD-FMK). Add 50 µL of this cocktail to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cell Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix the contents and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated, non-induced control cells. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of MLKL Phosphorylation
This protocol is to confirm the inhibition of the necroptosis pathway by assessing the phosphorylation of MLKL, a key downstream marker.
Materials:
-
Cells treated as described in Protocol 1 (in a larger format, e.g., 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMLKL (phospho-Ser358), anti-MLKL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MLKL and a loading control (e.g., GAPDH) to ensure equal protein loading.
Troubleshooting
-
Low signal in viability assay: Ensure cells are healthy and seeded at the correct density. Confirm the activity of the necroptosis-inducing reagents.
-
High background in Western blot: Optimize antibody concentrations and washing steps. Ensure the blocking step is adequate.
-
Inconsistent results: Maintain consistent cell passage numbers and experimental conditions. Ensure accurate pipetting and dilutions.
Concluding Remarks
This compound is a highly potent and selective tool for studying the role of RIPK1 kinase activity in necroptosis. The provided protocols offer a robust framework for assessing its inhibitory potential in cell-based assays. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible data. These application notes should serve as a valuable resource for researchers investigating necroptosis and developing novel therapeutics targeting this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 - Wikipedia [en.wikipedia.org]
- 8. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound | 2300982-44-7 | RIP kinase | MOLNOVA [molnova.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for RIPK1-IN-7 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the efficacy of RIPK1-IN-7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in a cell-based viability assay. The protocol is designed for researchers in academia and industry working on drug discovery and development, particularly in the areas of inflammation, neurodegenerative diseases, and cancer.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[1] The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of regulated necrosis. Dysregulation of RIPK1 activity has been implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1][2]
This compound is a potent and selective inhibitor of RIPK1 with a reported in vitro IC50 of 11 nM and a Kd of 4 nM.[3] It has been shown to have a potent cell protection effect in a TSZ (TNF-α, SMAC mimetic, and Z-VAD-FMK)-induced necroptosis model in HT-29 cells, with an EC50 of 2 nM.[3] This protocol outlines a robust and reproducible method to quantify the cytoprotective effect of this compound by inducing necroptosis in a suitable cell line and measuring cell viability.
Principle of the Assay
This assay is based on the induction of necroptosis in a susceptible cell line, such as the human colon adenocarcinoma cell line HT-29, followed by treatment with this compound. Necroptosis is initiated by stimulating the tumor necrosis factor (TNF) receptor pathway while simultaneously inhibiting caspase activity. This forces the cell death pathway towards RIPK1-mediated necroptosis. The protective effect of this compound is quantified by measuring the number of viable cells after treatment, using a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4][5]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of TNF-induced necroptosis and the point of intervention for this compound.
Caption: TNF-α induced necroptosis pathway and inhibition points.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the this compound cell viability assay.
Caption: Experimental workflow for the this compound cell viability assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| HT-29 Cells | ATCC | HTB-38 |
| McCoy's 5A Medium | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 96-well white, clear-bottom plates | Corning | 3610 |
| Human TNF-α | R&D Systems | 210-TA |
| SMAC Mimetic (e.g., LCL161) | Selleckchem | S7559 |
| z-VAD-FMK | Selleckchem | S7023 |
| This compound | MedChemExpress | HY-135813 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Protocol
Cell Culture and Seeding
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in 100 µL of culture medium into a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 1 µM). The final DMSO concentration should not exceed 0.1%.
Necroptosis Induction and Inhibitor Treatment
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of fresh culture medium containing the serially diluted this compound to the respective wells. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a 2X necroptosis induction mix in culture medium containing:
-
Human TNF-α (final concentration: 20 ng/mL)
-
SMAC mimetic (e.g., LCL161, final concentration: 100 nM)
-
z-VAD-FMK (final concentration: 20 µM)
-
-
Add 50 µL of the 2X necroptosis induction mix to all wells except for the untreated control wells. For untreated control wells, add 50 µL of fresh culture medium.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for 24 hours at 37°C.
Cell Viability Measurement (Using CellTiter-Glo®)
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
Data Presentation and Analysis
The data should be organized and presented in a clear and concise manner. The following tables provide a template for data organization and presentation.
Table 1: Experimental Plate Layout
| Well | Treatment | This compound (nM) |
| A1-A3 | Untreated Control | 0 |
| B1-B3 | Vehicle + Necroptosis Induction | 0 |
| C1-C3 | Necroptosis Induction | 1000 |
| D1-D3 | Necroptosis Induction | 333 |
| E1-E3 | Necroptosis Induction | 111 |
| F1-F3 | Necroptosis Induction | 37 |
| G1-G3 | Necroptosis Induction | 12.3 |
| H1-H3 | Necroptosis Induction | 4.1 |
| I1-I3 | Necroptosis Induction | 1.37 |
| J1-J3 | Necroptosis Induction | 0.46 |
| K1-K3 | Necroptosis Induction | 0.15 |
| L1-L3 | Necroptosis Induction | 0.05 |
Table 2: Raw Luminescence Data (RLU)
(This table will contain the raw luminescence readings from the plate reader for each well)
Table 3: Calculated Percent Viability and Statistical Analysis
| This compound (nM) | Average RLU | Std. Dev. | % Viability |
| 0 (Untreated) | Value | Value | 100 |
| 0 (Vehicle + Necroptosis) | Value | Value | Value |
| 0.05 | Value | Value | Value |
| 0.15 | Value | Value | Value |
| 0.46 | Value | Value | Value |
| 1.37 | Value | Value | Value |
| 4.1 | Value | Value | Value |
| 12.3 | Value | Value | Value |
| 37 | Value | Value | Value |
| 111 | Value | Value | Value |
| 333 | Value | Value | Value |
| 1000 | Value | Value | Value |
Data Analysis Steps
-
Background Subtraction: Subtract the average RLU of the "medium only" wells (no cells) from all other RLU values.
-
Normalization:
-
The "Untreated Control" wells represent 100% cell viability.
-
The "Vehicle + Necroptosis Induction" wells represent 0% protection (maximum cell death).
-
Calculate the percent viability for each concentration of this compound using the following formula: % Viability = [(RLU_sample - RLU_necroptosis) / (RLU_untreated - RLU_necroptosis)] * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the EC50 value, which is the concentration of this compound that restores 50% of cell viability.
Conclusion
This protocol provides a comprehensive guide for performing a cell viability assay to evaluate the efficacy of the RIPK1 inhibitor, this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the cytoprotective effects of this compound in a necroptosis-induced cell model. The provided templates for data presentation and analysis will aid in the clear interpretation and communication of the results. This assay is a valuable tool for the preclinical assessment of RIPK1 inhibitors and their potential as therapeutic agents.
References
- 1. promega.com [promega.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 6. ch.promega.com [ch.promega.com]
Application Note: Validating RIPK1-IN-7 Activity Using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for validating the inhibitory activity of RIPK1-IN-7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), using Western blot analysis.[1] RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including necroptosis.[2][3] The kinase activity of RIPK1 is a key driver of these processes, making it a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.[2][4] This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes a representative data summary and diagrams of the relevant signaling pathway and experimental procedure.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role as a molecular switch in determining cell fate in response to extracellular signals, such as Tumor Necrosis Factor-alpha (TNF-α).[3][5] RIPK1 can initiate signaling cascades that lead to either cell survival and inflammation through the activation of NF-κB, or programmed cell death via apoptosis or necroptosis.[4][5][6] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis.[2][3]
Upon stimulation with TNF-α, RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I).[4][7] In this complex, RIPK1 can be ubiquitinated, leading to the activation of the NF-κB pathway and cell survival.[4][7] However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I and form a secondary cytosolic complex, known as the necrosome (or Complex IIb), with RIPK3.[7][8] This interaction leads to the phosphorylation and activation of RIPK1 and RIPK3, which in turn phosphorylates the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[5][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[8]
A key indicator of RIPK1 kinase activation is its autophosphorylation at Serine 166 (p-RIPK1 S166).[2][10] this compound is a potent and selective inhibitor of RIPK1 with a reported IC50 of 11 nM in enzymatic assays.[1] By inhibiting the kinase activity of RIPK1, this compound is expected to block the formation of the necrosome and subsequent necroptosis.[3] This can be validated by monitoring the levels of p-RIPK1 (S166) in cells treated with a necroptosis-inducing stimulus in the presence and absence of the inhibitor.
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling pathways leading to either cell survival (NF-κB activation) or cell death (apoptosis and necroptosis).
Caption: RIPK1 signaling pathway initiated by TNF-α.
Experimental Protocol
This protocol describes the induction of necroptosis in a human colon adenocarcinoma cell line, such as HT-29, and the subsequent analysis of RIPK1 phosphorylation by Western blot to validate the inhibitory activity of this compound.[2][10][11]
Materials
-
Cell Line: HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells.
-
Reagents:
-
Human or Mouse TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
-
Antibodies:
-
Buffers and Solutions:
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer[2]
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
ECL Western Blotting Substrate
-
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
Procedure
-
Cell Culture and Seeding:
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Include a DMSO vehicle control.
-
Aspirate the old medium and pre-treat the cells with the different concentrations of this compound or DMSO for 1-2 hours.[9]
-
To induce necroptosis, add a combination of human TNF-α (e.g., 20-50 ng/mL), SMAC mimetic (e.g., 100-200 nM), and z-VAD-fmk (e.g., 20-50 µM) to the wells.[2][11]
-
Incubate for the desired time (e.g., 4-6 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Place the plate on ice and wash the cells once with ice-cold PBS.[2][15]
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2][15]
-
Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.[2]
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[2]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[2][10]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:10000 dilution in 5% milk/TBST) for 1 hour at room temperature.[2][11]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[2]
-
-
Stripping and Reprobing (Recommended):
-
To normalize for protein levels, the membrane can be stripped and reprobed for total RIPK1 and a loading control like β-Actin.[2]
-
Incubate the membrane in a stripping buffer, wash thoroughly, and re-block before incubating with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalize the phospho-RIPK1 signal to the total RIPK1 signal for each sample.
-
Further normalize to the loading control (β-Actin) to correct for loading inaccuracies.[2]
-
Plot the normalized p-RIPK1 levels against the concentration of this compound to determine the dose-dependent inhibition.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to show the dose-dependent inhibitory effect of this compound on RIPK1 phosphorylation.
| This compound Concentration (nM) | Relative p-RIPK1 Signal Intensity (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 75 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 5 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.
Additionally, the key inhibitory activities of this compound from in vitro and cellular assays can be presented for a comprehensive overview.
| Assay Type | Cell Line/System | Parameter | Value |
| In Vitro Kinase Assay | Recombinant human RIPK1 | IC50 | 11 nM[1] |
| Competition Binding Assay | In vitro | Kd | 4 nM[1] |
| Necroptosis Inhibition | HT-29 cells | EC50 | 2 nM[1] |
Conclusion
The Western blot protocol detailed in this application note provides a reliable method for validating the cellular activity of RIPK1 inhibitors like this compound. By measuring the reduction in stimulus-induced RIPK1 autophosphorylation at Serine 166, researchers can effectively quantify the potency of their compounds in a relevant cellular context. This assay is a crucial tool for the preclinical evaluation of RIPK1-targeting therapeutics for the treatment of inflammatory and neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are RIPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 11. ABclonal [abclonal.com]
- 12. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. RIP Antibody | Cell Signaling Technology [cellsignal.com]
- 14. RIPK1 Monoclonal Antibody (OTI2D6) (CF800312) [thermofisher.com]
- 15. Sample preparation for western blot | Abcam [abcam.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of RIPK1-IN-7 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of RIPK1-IN-7, a potent and selective RIPK1 inhibitor, in mouse models of disease. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3][4][5][6][7][8] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, as well as in cancer metastasis.[5][9][10] this compound is a potent and selective inhibitor of RIPK1 with a reported Kd of 4 nM and an enzymatic IC50 of 11 nM.[11] In vivo studies have demonstrated its efficacy in relevant mouse models.[11][12]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes representative data from a study using another potent and selective RIPK1 inhibitor, PK68, in a similar mouse model of melanoma metastasis. This data is provided to illustrate the potential efficacy of targeting RIPK1 in this context.
Table 1: Representative Efficacy of a RIPK1 Inhibitor (PK68) in a B16-F10 Melanoma Lung Metastasis Model
| Treatment Group | Dose and Schedule | Mean Number of Lung Metastatic Nodules (± SEM) | Inhibition of Metastasis (%) |
| Vehicle Control | 0.5% CMC-Na, daily, p.o. | 158 ± 21 | - |
| PK68 | 30 mg/kg, daily, p.o. | 42 ± 9 | 73.4 |
| PK68 | 60 mg/kg, daily, p.o. | 18 ± 5 | 88.6 |
Data adapted from a study on the RIPK1 inhibitor PK68, as specific quantitative in vivo data for this compound was not available in the cited sources. This table serves as an example of the expected efficacy for a potent RIPK1 inhibitor in this model.
Signaling Pathways
RIPK1 plays a central role in multiple signaling pathways that determine cell fate in response to extracellular and intracellular stimuli, such as tumor necrosis factor (TNF). Inhibition of RIPK1 kinase activity can block the signaling cascade that leads to necroptosis and can also modulate inflammatory responses.
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for in vivo studies using this compound in a mouse model of experimental cancer metastasis. These should be adapted based on specific experimental goals and institutional guidelines.
B16-F10 Melanoma Lung Metastasis Model
This model is used to evaluate the anti-metastatic potential of compounds.[1][2][4][13][14] this compound has been shown to exhibit excellent antimetastasis activity in this experimental model.[11][12]
Materials:
-
B16-F10 murine melanoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
Protocol:
-
Cell Culture: Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation for Injection: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Tumor Cell Inoculation: Inject 100 µL of the cell suspension (2 x 10^5 cells) into the lateral tail vein of each C57BL/6 mouse.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the vehicle.
-
Based on studies with other RIPK1 inhibitors, a starting dose in the range of 10-60 mg/kg/day administered orally (p.o.) by gavage can be considered.[15]
-
Initiate treatment on the day of or the day after tumor cell inoculation and continue for a predetermined period (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Monitor mice daily for clinical signs of distress and measure body weight regularly.
-
At the end of the study (e.g., day 21), euthanize the mice.
-
Excise the lungs and fix in Bouin's solution to enhance the contrast of the black melanoma nodules.
-
Count the number of metastatic nodules on the lung surface.
-
Optionally, lung tissues can be processed for histological analysis or molecular assays.
-
Caption: General workflow for evaluating this compound in a mouse metastasis model.
Pharmacokinetic Studies
To determine the pharmacokinetic profile of this compound, a separate study can be conducted.
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended route of administration (e.g., oral gavage).
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Concluding Remarks
This compound is a promising therapeutic candidate for diseases driven by RIPK1-mediated inflammation and cell death. The protocols and information provided herein offer a foundation for researchers to further investigate its in vivo efficacy and mechanism of action in various mouse models. Careful dose-ranging and pharmacokinetic studies are recommended to optimize the therapeutic window for this compound.
References
- 1. A pulmonary metastatic model of murine melanoma assessed by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapamycin inhibits lung metastasis of B16 melanoma cells through down‐regulating alphav integrin expression and up‐regulating apoptosis signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 7. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. amsbio.com [amsbio.com]
- 13. Syngeneic murine metastasis models: B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Preparing and Utilizing RIPK1-IN-7: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and use of RIPK1-IN-7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).
This compound is a valuable tool for investigating the role of RIPK1-mediated signaling in various cellular processes, including necroptosis, apoptosis, and inflammation. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo studies.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound, facilitating experimental design and data interpretation.
| Parameter | Value | Notes |
| Molecular Weight | 481.47 g/mol | |
| Solubility | >62.5 mg/mL in DMSO | Insoluble in water. |
| Storage (Powder) | -20°C for up to 3 years | Protect from light and moisture. |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Table 1: Physicochemical Properties and Storage of this compound.
| Assay Type | Parameter | Value |
| Biochemical Assay | IC50 (RIPK1) | 11 nM |
| Binding Assay | Kd (RIPK1) | 4 nM |
Table 2: In Vitro Potency of this compound.
| Cell Line | Assay | Parameter | Value |
| HT-29 (Human colon adenocarcinoma) | TSZ-induced necroptosis | EC50 | 2 nM[1][2] |
| U937 (Human histiocytic lymphoma) | TSZ-induced necroptosis | EC50 | 47.8 pM[3] |
| J774A.1 (Mouse macrophage) | TSZ-induced necroptosis | EC50 | 75.8 pM[3] |
| L929 (Mouse fibrosarcoma) | TSZ-induced necroptosis | EC50 | 10.2 pM[3] |
Table 3: Cellular Activity of this compound in Necroptosis Assays. TSZ represents a cocktail of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).
| Kinase | IC50 (nM) |
| TrkB | 7 |
| TrkC | 8 |
| Flt4 | 20 |
| TrkA | 26 |
| Mer | 26 |
| MAP4K5 | 27 |
| Axl | 29 |
| HRI | 35 |
Table 4: Selectivity Profile of this compound Against Other Kinases. [1][2] It is advisable to consider these potential off-target effects when using high concentrations of the inhibitor.
Signaling Pathway
RIPK1 is a critical kinase that functions as a key signaling node in cellular pathways governing inflammation and cell death. The diagram below illustrates the central role of RIPK1 in the necroptosis pathway and the point of inhibition by this compound.
Caption: RIPK1 signaling pathway leading to necroptosis and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound stock solutions and a representative experimental workflow for determining its inhibitory concentration in a cell-based necroptosis assay.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm the vial of this compound powder to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.81 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Determination of IC50 for Necroptosis Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a necroptosis assay using a cell viability readout. HT-29 cells are used as an example.
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range to test would be from 1 µM down to 1 pM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and add 50 µL of the medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a 2X necroptosis induction cocktail in complete medium containing human TNF-α (final concentration, e.g., 20 ng/mL), a SMAC mimetic (final concentration, e.g., 100 nM), and z-VAD-FMK (final concentration, e.g., 20 µM).
-
Add 50 µL of the 2X necroptosis induction cocktail to each well.
-
Include control wells: untreated cells, cells with vehicle + necroptosis inducers, and cells with this compound alone.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated cells to 100% and the viability of cells treated with the necroptosis inducers and vehicle to 0%.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Important Considerations
-
Working Solution Stability: It is recommended to prepare fresh working solutions of this compound in cell culture medium for each experiment to ensure optimal activity, as the stability in aqueous solutions over extended periods has not been extensively characterized.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is kept low (typically below 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments.
-
In Vivo Studies: For in vivo administration, this compound can be formulated in a suitable vehicle. A recent study in rats used a 10 mg/kg dose.[3] Common vehicles for oral administration include 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the optimal vehicle and dosing regimen should be determined empirically for each specific animal model and experimental design. It is recommended to prepare fresh dosing solutions daily.
References
Application Notes and Protocols for RIPK1-IN-7 in Neuroinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of RIPK1-IN-7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in the investigation of neuroinflammatory diseases. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for both in vitro and in vivo applications.
Introduction to this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular stress responses, regulating inflammation, apoptosis, and necroptosis.[1][2][3][4][5] Its kinase activity is implicated in the pathogenesis of a range of neuroinflammatory and neurodegenerative disorders, including multiple sclerosis, Alzheimer's disease, and amyotrophic lateral sclerosis.[2][3][4][6][7][8] this compound is a potent and selective small molecule inhibitor of RIPK1 kinase activity, making it a valuable tool for elucidating the role of RIPK1-mediated signaling in these diseases and for exploring its therapeutic potential.[9][10]
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of RIPK1.[9][10] This inhibition prevents the autophosphorylation of RIPK1, a key step in its activation.[11] By blocking RIPK1 kinase activity, this compound can modulate downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the execution of programmed cell death (necroptosis).[5][6][11] This targeted inhibition allows for the specific investigation of the kinase-dependent functions of RIPK1 in neuroinflammatory processes.
Quantitative Data
The following table summarizes the reported potency of this compound and other commonly used RIPK1 inhibitors for comparative purposes.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | EC50 (nM) | Reference |
| This compound | RIPK1 | - | 4 | - | - | [9][10] |
| This compound | RIPK1 | Enzymatic | - | 11 | - | [9][10] |
| This compound | Necroptosis | Cell-based (HT-29) | - | - | 2 | [10] |
| Necrostatin-1 | RIPK1 | - | - | - | 490 (Jurkat) | |
| GSK2982772 | RIPK1 | Biochemical | - | 1.6 | - | [12] |
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in neuroinflammation research. These are generalized protocols based on methodologies reported for other RIPK1 inhibitors and should be optimized for specific experimental systems.
In Vitro Protocol: Inhibition of LPS-Induced Neuroinflammation in Microglia
This protocol describes the use of this compound to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in a microglial cell line (e.g., BV2).
Materials:
-
This compound
-
Microglial cell line (e.g., BV2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture:
-
Culture microglial cells in appropriate medium until they reach 80-90% confluency.
-
Seed cells into 24- or 96-well plates at a suitable density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 10 nM to 1 µM). It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Induction of Neuroinflammation:
-
Prepare a stock solution of LPS in PBS.
-
Add LPS to the cell culture medium to a final concentration known to induce an inflammatory response (e.g., 100 ng/mL).
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for the inflammatory response to develop.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of nitric oxide production using the Griess reagent.
-
Cell Viability: Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Western Blot: Lyse the cells and perform Western blot analysis to measure the phosphorylation of RIPK1 or other downstream signaling proteins.
-
References
- 1. benchchem.com [benchchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting RIPK1-driven neuroinflammation and neuronal apoptosis mitigates brain injury following experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. congress.sanofimedical.com [congress.sanofimedical.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: Investigating Ischemic Injury Models with RIPK1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of regulated cell death and inflammation, playing a significant role in the pathophysiology of ischemic injury, such as in stroke.[1][2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis that contributes to tissue damage following ischemia-reperfusion injury.[3][4] RIPK1-IN-7 is a potent and selective inhibitor of RIPK1 with a reported Kd of 4 nM and an enzymatic IC50 of 11 nM.[5][6] While specific data on this compound in ischemic injury models is limited, its high potency and selectivity suggest its utility as a tool compound to probe the role of RIPK1 kinase activity in this disease context. These application notes provide a framework for utilizing this compound in preclinical ischemic injury models, drawing upon established protocols and data from other potent and selective RIPK1 inhibitors.
Mechanism of Action
In the context of ischemic injury, the cellular stress and inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that can lead to necroptosis. RIPK1 is a central player in this pathway. Upon activation, RIPK1 can autophosphorylate, leading to the recruitment and activation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[3][4] this compound, by selectively inhibiting the kinase activity of RIPK1, is expected to block the initiation of this necroptotic cascade, thereby protecting cells from ischemic damage.
Key Applications
-
In vitro modeling of ischemic cell death: Elucidating the role of RIPK1-mediated necroptosis in neuronal and glial cell death using the oxygen-glucose deprivation (OGD) model.
-
In vivo assessment of neuroprotection: Evaluating the therapeutic potential of RIPK1 inhibition in animal models of stroke, such as the transient middle cerebral artery occlusion (tMCAO) model.
Data Presentation
The following tables summarize representative quantitative data from studies using potent RIPK1 inhibitors in ischemic injury models. This data can serve as a benchmark for experiments with this compound.
Table 1: In Vitro Efficacy of RIPK1 Inhibition in Oxygen-Glucose Deprivation (OGD) Models
| Cell Type | Ischemic Insult | RIPK1 Inhibitor (Concentration) | Outcome Measure | Result | Reference |
| Primary Hippocampal Cultures | Glucose Deprivation | Necrostatin-1 | Cell Viability | Increased cell viability compared to vehicle-treated OGD group. | [7] |
| Primary Astrocytes | 6h OGD / 24h Reoxygenation | TTB (1.5625, 6.25, 25 µM) | Cell Viability (MTT Assay) | Dose-dependent increase in cell viability. | [8] |
| Primary Astrocytes | 6h OGD / 24h Reoxygenation | TTB (1.5625, 6.25, 25 µM) | LDH Release | Dose-dependent decrease in LDH release. | [8] |
| HT-22 Cells | Ischemia/Reperfusion Model | GSK'872 (RIPK3 inhibitor) | Cell Viability | Increased cell viability. | [9] |
Table 2: In Vivo Efficacy of RIPK1 Inhibition in Transient Middle Cerebral Artery Occlusion (tMCAO) Models
| Animal Model | Occlusion Time | RIPK1 Inhibitor (Dose, Route) | Outcome Measure | Result | Reference |
| Mice | 60 min | Genetic inactivation of RIPK1 (Ripk1D138N/D138N) | Stroke Volume | Reduced stroke volume at 4 days post-insult. | [9] |
| Mice | Not Specified | CasRx-mediated knockdown of Ripk1 | Stroke Volume | Reduction in stroke size. | [10] |
| Mice | Not Specified | CasRx-mediated knockdown of Ripk1 | Neurological Deficits | Improvement in neurological deficits. | [10] |
| Mice | 60 min | Genetic inactivation of RIPK1 (Ripk1D138N/D138N) | Intracerebral Hemorrhage | Significantly reduced. | [9] |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Astrocytes
This protocol is adapted from established methods to induce ischemic-like conditions in cultured astrocytes.[8]
Materials:
-
Primary astrocyte cultures
-
Glucose-free DMEM or Earle's Balanced Salt Solution (EBSS)
-
Anaerobic chamber (94% N₂, 5% CO₂, 1% O₂)
-
High-glucose DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability (e.g., MTT) and cytotoxicity (e.g., LDH) assays
Procedure:
-
Culture primary astrocytes to the desired confluency in a standard incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute in a glucose-free medium to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration.
-
Wash the cells twice with PBS.
-
Replace the culture medium with a glucose- and FBS-free medium containing either this compound or vehicle.
-
Place the cells in an anoxic incubator at 37°C for the desired duration of OGD (e.g., 6 hours).
-
To simulate reperfusion, remove the cells from the anoxic chamber, replace the OGD medium with high-glucose DMEM containing 10% FBS and the respective treatments (this compound or vehicle), and return them to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Following the reoxygenation period, assess cell viability and cytotoxicity using standard assays such as MTT and LDH release.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol provides a general overview of the tMCAO procedure, a widely used model for inducing focal cerebral ischemia.[11][12][13]
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 6-0) with a blunted tip
-
This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Gavage needles
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically around 9-11 mm from the carotid bifurcation.
-
Secure the filament in place and remove the clamps from the CCA and ICA to allow blood flow to the brain except for the MCA territory.
-
-
Occlusion Period: Maintain the occlusion for a defined period (e.g., 45-60 minutes).[11]
-
Reperfusion: Re-anesthetize the mouse (if necessary), withdraw the filament to restore blood flow to the MCA, and close the incision.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time point (e.g., before or after the ischemic insult). Dosing will need to be optimized based on the pharmacokinetic properties of this compound. For guidance, other RIPK1 inhibitors have been dosed in mice in the range of 1-10 mg/kg/day orally.[14]
-
Outcome Assessment (24-48 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.
-
Visualizations
Caption: RIPK1 signaling pathway in ischemic injury and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a tMCAO mouse model of stroke.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TTB Protects Astrocytes Against Oxygen-Glucose Deprivation/Reoxygenation-Induced Injury via Activation of Nrf2/HO-1 Signaling Pathway [frontiersin.org]
- 9. The Role of RIPK1 and RIPK3 in Cardiovascular Disease [mdpi.com]
- 10. Downregulation of Ripk1 and Nsf mediated by CRISPR-CasRx ameliorates stroke volume and neurological deficits after ischemia stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 12. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Step-by-step guide for RIPK1-IN-7 treatment of HT-29 cells
Application Notes: RIPK1-IN-7 Treatment of HT-29 Cells
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways controlling inflammation and cell death, including apoptosis and necroptosis.[1][2] In the context of colorectal cancer (CRC), RIPK1 is often upregulated, suggesting its potential role as an oncogene and a therapeutic target.[2][3][4] The HT-29 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for studying CRC and is sensitive to the induction of necroptosis, making it an ideal system for evaluating RIPK1 inhibitors.[5][6][7]
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1. This kinase activity is essential for the induction of necroptosis, a form of programmed necrosis.[7][8] To specifically study the effect of this compound on necroptosis in HT-29 cells, the pathway is typically induced using a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic (e.g., Birinapant/SM-164), and a pan-caspase inhibitor (e.g., z-VAD-fmk).[1][7] TNF-α initiates the signaling cascade, the SMAC mimetic inhibits cellular inhibitor of apoptosis proteins (cIAPs) to promote the formation of the death-inducing complex, and z-VAD-fmk blocks caspase-mediated apoptosis, thereby directing the cells toward the RIPK1-dependent necroptotic pathway.[2][9][10]
This document provides a detailed guide for researchers on the treatment of HT-29 cells with this compound, including cell culture, treatment protocols, and methods for assessing the inhibitor's efficacy through cell viability, protein analysis, and flow cytometry assays.
Signaling Pathways and Experimental Workflow
Caption: RIPK1 signaling pathway and points of inhibition.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Materials and Reagents
-
HT-29 cell line (ATCC HTB-38)
-
Dulbecco's Modified Eagle's Medium (DMEM)[1]
-
Fetal Bovine Serum (FBS)[1]
-
Penicillin-Streptomycin Solution (100X)[11]
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free[11]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Human TNF-α[1]
-
SMAC mimetic (e.g., Birinapant/SM-164)[1]
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent[13]
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL, anti-β-Actin[1][14]
-
HRP-conjugated secondary antibodies
-
ECL Detection Reagent[1]
Protocol 1: Culture and Maintenance of HT-29 Cells
-
Cell Thawing: Thaw frozen vials of HT-29 cells rapidly in a 37°C water bath.[11] Transfer contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at approximately 140-400 x g for 5-10 minutes.[6] Resuspend the cell pellet in fresh medium and transfer to a T75 flask.[11]
-
Growth Medium: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1X Penicillin-Streptomycin.[1][11]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Media Change: Change the medium every 2-3 days.[5]
-
Subculture (Passaging):
-
When cells reach 70-80% confluency, remove the medium and wash the cell monolayer once with warm PBS.[11]
-
Add 2-3 mL of Accutase or Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[6][11]
-
Neutralize the enzyme with 6-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube.[12]
-
Pellet the cells at 500 x g for 5 minutes.[11]
-
Resuspend the pellet in fresh medium and re-plate into new flasks at a subcultivation ratio of 1:3 to 1:8.[12]
-
| Parameter | Recommendation | Source(s) |
| Cell Line | HT-29 (human colorectal adenocarcinoma) | [11] |
| Growth Medium | DMEM + 10% FBS + 1% Pen-Strep | [1][11] |
| Incubation | 37°C, 5% CO2 | [5] |
| Subculture Density | 70-80% Confluency | [11] |
| Seeding Density | 3 x 10^4 cells/cm^2 | [5] |
| Doubling Time | Approx. 24 hours | [5] |
Table 1: HT-29 Cell Culture and Seeding Recommendations.
Protocol 2: Reagent Preparation
-
This compound Stock: Prepare a 10 mM stock solution by dissolving this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Necroptosis Inducers: Prepare stock solutions of TNF-α (in sterile water or PBS with BSA), SMAC mimetic (in DMSO), and z-VAD-fmk (in DMSO). Aliquot and store at -80°C.
| Reagent | Stock Concentration | Solvent | Working Concentration | Source(s) |
| This compound | 10 mM | DMSO | 1-30 µM (titrate) | [17] |
| TNF-α | 10-20 µg/mL | Sterile H2O/PBS | 10-40 ng/mL | [7][17] |
| SMAC Mimetic | 10 mM | DMSO | 100 nM - 2 µM | [7][17] |
| z-VAD-fmk | 20 mM | DMSO | 20 µM | [7][17] |
Table 2: Recommended Reagent Concentrations for Treatment.
Protocol 3: this compound Treatment to Inhibit Necroptosis
-
Cell Seeding: Seed HT-29 cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for Western blot/flow cytometry) at a density that will ensure they are ~70-80% confluent at the time of analysis. Allow cells to adhere overnight.[18]
-
Pre-treatment: The next day, remove the culture medium. Add fresh medium containing the desired concentrations of this compound (and a DMSO vehicle control). It is recommended to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 20 µM).
-
Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.[7]
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (TNF-α, SMAC mimetic, and z-VAD-fmk) directly to the wells to achieve the final working concentrations.
-
Final Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 8, 24, or 48 hours).[7]
Protocol 4: Cell Viability Assessment (MTT Assay)
-
Reagent Addition: After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well of the 96-well plate.[13]
-
Incubation: Incubate the plate for 4 hours in a humidified incubator at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 5: Western Blot Analysis for RIPK1 Pathway Activation
-
Cell Lysis: After treatment in 6-well plates, wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-RIPK1, anti-p-MLKL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[1] Normalize phosphorylated protein signals to total protein and/or a loading control (β-Actin).[1]
Protocol 6: Apoptosis and Necroptosis Detection by Flow Cytometry
-
Cell Collection: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). Combine them to ensure all cell populations are analyzed.[15]
-
Washing: Centrifuge the combined cell suspension (300-500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[15][20]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples immediately by flow cytometry.[15] The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]
-
| Assay | Key Parameters | Purpose | Source(s) |
| MTT Assay | 4-hour incubation with MTT, read at 570 nm | Measures metabolic activity as an indicator of cell viability | [13] |
| Western Blot | 20-30 µg protein/lane, detect p-RIPK1, p-MLKL | Quantifies inhibition of necroptosis signaling pathway | [1][14] |
| Flow Cytometry | Annexin V/PI staining | Distinguishes between live, apoptotic, and necrotic cells | [15][16] |
Table 3: Summary of Key Parameters for Downstream Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 Binds MCU to Mediate Induction of Mitochondrial Ca2+ Uptake and Promotes Colorectal Oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 6. atcc.org [atcc.org]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. HT29 Cell Line - Creative Biogene [creative-biogene.com]
- 13. atcc.org [atcc.org]
- 14. OSW-1 triggers necroptosis in colorectal cancer cells through the RIPK1/RIPK3/MLKL signaling pathway facilitated by the RIPK1-p62/SQSTM1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Assessing the Efficacy of RIPK1-IN-7 in Primary Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, particularly necroptosis.[1][2] Its kinase activity is a key signaling node in cellular responses to various stimuli, including tumor necrosis factor (TNF).[3][4][5][6] Dysregulation of RIPK1 signaling is implicated in a range of inflammatory and neurodegenerative diseases.[6][7][8] Consequently, small molecule inhibitors of RIPK1, such as RIPK1-IN-7, are of significant therapeutic interest.[6][7] This document provides a detailed methodology for assessing the efficacy of this compound in primary cells, a physiologically relevant model system for studying its therapeutic potential.[9][10]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of RIPK1 kinase activity.[11] In response to stimuli like TNFα, RIPK1 can trigger either pro-survival signaling through NF-κB or cell death pathways, including apoptosis and necroptosis.[1][3][12][13] this compound specifically targets the kinase function of RIPK1, thereby preventing the auto-phosphorylation of RIPK1 at sites like Serine 166, a critical step for its activation and the subsequent induction of necroptosis.[4][14][15] By inhibiting RIPK1 kinase activity, this compound is expected to block the necroptotic signaling cascade, leading to increased cell survival and reduced inflammation.[6][16]
Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-induced signaling pathways and the point of intervention for this compound.
Caption: TNF-induced RIPK1 signaling and inhibition by this compound.
Experimental Workflow
A systematic approach is crucial for evaluating the efficacy of this compound. The following diagram outlines a typical experimental workflow.
Caption: Workflow for assessing this compound efficacy in primary cells.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from efficacy studies of a potent RIPK1 inhibitor in primary cells.
Table 1: Inhibition of Necroptosis in Primary Bone Marrow-Derived Macrophages (BMDMs)
| Parameter | Value | Reference Compound |
| EC50 (Cell Viability) | 10 - 100 nM | Necrostatin-1s |
| Maximal Inhibition (%) | > 90% | Necrostatin-1s |
Table 2: Effect on Cytokine Production in Primary BMDMs
| Cytokine | Fold Change (LPS + z-VAD vs. Control) | % Inhibition by RIPK1 Inhibitor |
| TNFα | 10 - 20 fold increase | 70 - 90% |
| IL-6 | 5 - 15 fold increase | 60 - 80% |
Table 3: Target Engagement in Primary BMDMs
| Parameter | Method | % Inhibition of p-RIPK1 (Ser166) |
| Target Engagement | Western Blot / ELISA | > 90% at effective concentrations |
Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Primary Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium (as a source of M-CSF)
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainer
Procedure:
-
Euthanize mice and sterilize hind limbs with 70% ethanol.
-
Dissect femurs and tibias, removing muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow with RPMI-1640 using a 25-gauge needle and syringe.
-
Pass the bone marrow suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer for 1-2 minutes.
-
Neutralize the lysis buffer with excess RPMI-1640 and centrifuge again.
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium).
-
Culture the cells in non-tissue culture treated petri dishes at 37°C and 5% CO2.
-
On day 3, add fresh differentiation medium.
-
On day 7, the adherent cells are differentiated macrophages and can be harvested for experiments.[17][18][19]
Protocol 2: Induction of Necroptosis and Assessment of Cell Viability
Materials:
-
Differentiated BMDMs
-
96-well opaque-walled plates
-
This compound
-
DMSO (vehicle control)
-
Recombinant murine TNFα
-
z-VAD-FMK (pan-caspase inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed BMDMs in a 96-well opaque-walled plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[17]
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[17][20]
-
To induce necroptosis, add a combination of TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to the wells.[17][20]
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.[20]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.[20]
Protocol 3: Western Blot for Phosphorylated RIPK1 (p-RIPK1)
Materials:
-
Differentiated BMDMs
-
6-well plates
-
This compound
-
Recombinant murine TNFα
-
z-VAD-FMK
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against p-RIPK1 (Ser166)
-
Primary antibody against total RIPK1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed BMDMs in 6-well plates and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce necroptosis with TNFα and z-VAD-FMK for a shorter duration (e.g., 4-6 hours) to capture the phosphorylation event.[20]
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-RIPK1, total RIPK1, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-RIPK1 signal to total RIPK1 and the loading control.
Protocol 4: Cytokine Measurement by ELISA
Materials:
-
Differentiated BMDMs
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
z-VAD-FMK
-
ELISA kit for murine TNFα and IL-6
Procedure:
-
Seed BMDMs in a 24-well plate.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and z-VAD-FMK (e.g., 20 µM) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Perform ELISA for TNFα and IL-6 on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for assessing the efficacy of the RIPK1 inhibitor, this compound, in primary cells. By employing a combination of cell viability assays, target engagement studies, and functional readouts such as cytokine production, researchers can robustly characterize the pharmacological effects of this compound. The use of primary cells, such as BMDMs, offers a more physiologically relevant system compared to immortalized cell lines, thereby enhancing the translational value of the findings for drug development in inflammatory and neurodegenerative diseases.
References
- 1. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 2. Frontiers | RIPK1-Associated Inborn Errors of Innate Immunity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. dl.tufts.edu [dl.tufts.edu]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Necroptosis in Bone Marrow-Derived Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 19. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for RIPK1-IN-7 Administration in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosage of RIPK1-IN-7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The protocols and data presented are based on preclinical studies and are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound in various disease models.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death, specifically necroptosis.[1] Its kinase activity is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases.[1] this compound has been identified as a highly potent and selective inhibitor of RIPK1, demonstrating significant therapeutic potential in preclinical models. Notably, it has shown excellent antimetastasis activity in an experimental B16 melanoma lung metastasis model.[2][3]
Mechanism of Action
This compound functions as a selective inhibitor of the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that acts as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1). Upon stimulation by TNF-α, RIPK1 can initiate either a pro-survival pathway leading to the activation of NF-κB or a pro-death pathway culminating in apoptosis or necroptosis. By inhibiting the kinase activity of RIPK1, this compound can modulate these signaling cascades, thereby reducing inflammation and preventing necroptotic cell death.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound (referred to as compound 22b in the primary literature).[2][4]
| Parameter | Value | Assay | Species | Reference |
| Kd | 4 nM | Binding Affinity | - | [2][3] |
| Enzymatic IC50 | 11 nM | Kinase Assay | - | [2][3] |
| EC50 | 2 nM | TSZ-induced HT29 cell necroptosis | Human | [3] |
| Animal Model | Species | Administration Route | Dosage | Frequency | Key Outcomes | Reference |
| B16 Melanoma Lung Metastasis | C57BL/6 Mice | Oral Gavage | 30 mg/kg | Once daily | Significantly inhibited the formation of lung metastatic nodules | [2][4] |
| Pharmacokinetic Parameter | Species | Dose (Oral) | Value | Units | Reference |
| Cmax | Rat | 10 mg/kg | 2307 | µg/L | [4][5] |
| Tmax | Rat | 10 mg/kg | ~2 | hours | [4][5] |
| AUC(0-t) | Rat | 10 mg/kg | 11398 | µg/L*h | [4][5] |
| Bioavailability | Rat | 10 mg/kg | 45.7 | % | [4] |
Signaling Pathway and Experimental Workflow
To facilitate a better understanding of the experimental context, the following diagrams illustrate the RIPK1 signaling pathway and a general workflow for in vivo studies with this compound.
Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Protocol for Co-treatment with RIPK1-IN-7 and Other Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key molecular switch in cellular signaling pathways, regulating inflammation, apoptosis, and necroptosis.[1][2] Its dual role as both a scaffold protein and an active kinase allows it to participate in a variety of cellular processes, making it a promising therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[2][3] RIPK1-IN-7 is a potent and selective inhibitor of RIPK1 kinase activity, with a reported IC50 of 11 nM.[4] By inhibiting RIPK1, this compound can modulate cell death pathways and inflammatory responses, making it a valuable tool for research and a potential candidate for therapeutic development.[5]
This document provides detailed protocols for the co-treatment of cells with this compound and other compounds, enabling the investigation of synergistic or additive effects. The provided methodologies are designed to be adaptable for various research applications, from basic science to drug development.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of RIPK1 inhibitors, alone or in combination with other agents.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Cell-based EC50 (nM) | Reference |
| This compound | RIPK1 | 11 | 4 | 2 (HT29 cells, TSZ-induced necroptosis) | [4] |
| GSK2982772 | RIPK1 | 16 (human), 20 (monkey) | - | - | [2] |
| Necrostatin-1 (B1678002) | RIPK1 | <100 | - | 1-100 (cell necrosis assay) |
Table 2: Representative Data from Co-treatment Studies
| Cell Line | Treatment 1 | Treatment 2 | Observation | Quantitative Data (Example) | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin (DOX) | Renieramycin M (RM) | Synergistic cytotoxicity | RM IC50: 6.0 nM, DOX IC50: 356 nM. Combination reduced IC95 of DOX by up to 8-fold. | [1] |
| L929 (Fibrosarcoma) | TNF-α + Cycloheximide (CHX) | Necrostatin-1 | Induction of apoptosis | Increased percentage of Annexin V+/PI+ cells with co-treatment. | [6] |
| Primary Human Macrophages | LCL161 (Smac Mimetic) | Necrostatin-1 | Enhanced cleavage of caspase-8, -9, and PARP | Western blot showed significantly increased cleavage products with co-treatment. | [2] |
| MC3T3-E1 (Osteoblast) | TNF-α + Z-IETD-FMK (Caspase-8 inhibitor) | Necrostatin-1 | Increased cell viability and decreased LDH release | Cell viability increased from ~30% to ~70% with Necrostatin-1. |
Signaling Pathways and Experimental Workflow
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-alpha-induced signaling pathways, leading to either cell survival (NF-κB activation), apoptosis, or necroptosis. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway.
Experimental Workflow for Co-treatment Studies
This diagram outlines a general workflow for investigating the synergistic effects of this compound and a compound of interest.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound in combination with another compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Compound of interest (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and the compound of interest in complete culture medium.
-
For co-treatment, prepare combinations at various ratios (e.g., based on the IC50 values of the individual drugs).
-
Remove the medium from the wells and add 100 µL of the single-agent or combination dilutions. Include vehicle controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each compound and the combinations.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blot for Apoptosis and Necroptosis Markers
This protocol is used to detect changes in the expression and cleavage of key proteins involved in apoptosis and necroptosis.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-pRIPK1, anti-pMLKL, and loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
-
Compare the levels of cleaved/phosphorylated proteins between different treatment groups.
-
ELISA for Inflammatory Cytokines
This protocol is used to quantify the secretion of pro-inflammatory cytokines into the cell culture medium.
Materials:
-
Cell culture supernatants from treated cells
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β)
-
Wash buffer
-
Detection antibody
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect cell culture supernatants from the co-treatment experiments.
-
Centrifuge to remove cell debris and store at -80°C until use.
-
-
ELISA Assay:
-
Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate solution to develop the color.
-
Adding a stop solution to stop the reaction.
-
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare cytokine levels between different treatment groups.
-
Conclusion
The co-treatment of cells with the RIPK1 inhibitor this compound and other therapeutic agents offers a promising strategy to enhance therapeutic efficacy, particularly in the fields of oncology and inflammatory diseases. The protocols outlined in this document provide a comprehensive framework for researchers to investigate these potential synergistic interactions. By systematically evaluating changes in cell viability, key signaling proteins, and inflammatory cytokine production, a deeper understanding of the combined effects can be achieved, paving the way for the development of novel and more effective therapeutic strategies.
References
- 1. Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of RIPK1 in SMAC mimetics-induced apoptosis in primary human HIV-infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow control effect of necrostatin-1 on cell death of the NRK-52E renal tubular epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application of RIPK1-IN-7 in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1] The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis implicated in the pathophysiology of numerous inflammatory, infectious, and degenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is a promising therapeutic strategy. High-throughput screening (HTS) is an essential tool for the discovery of novel RIPK1 inhibitors. This document provides detailed application notes and protocols for the use of RIPK1-IN-7, a potent and selective RIPK1 inhibitor, in HTS assays.
This compound serves as an excellent positive control or reference compound in HTS campaigns aimed at identifying new inhibitors of the RIPK1-mediated necroptosis pathway. Its high potency and well-characterized mechanism of action allow for robust assay development and validation.
Data Presentation
The following table summarizes the key quantitative data for this compound and other relevant RIPK1 inhibitors, providing a comparative overview of their potency in various assay formats.
| Compound | Assay Type | Target(s) | IC50/EC50/Kd | Cell Line/System | Notes |
| This compound | Enzymatic (Kinase Assay) | RIPK1 | IC50: 11 nM | Recombinant Human RIPK1 | Potent and selective inhibitor.[2] |
| This compound | Binding Assay | RIPK1 | Kd: 4 nM | Recombinant Human RIPK1 | Demonstrates high-affinity binding.[2] |
| This compound | Cell-based (Necroptosis) | RIPK1 | EC50: 2 nM | HT-29 (Human Colon Adenocarcinoma) | Induced by TNF-α, SMAC mimetic, and z-VAD-FMK (TSZ).[2] |
| Necrostatin-1 | Cell-based (Necroptosis) | RIPK1 | EC50: ~500 nM | HT-29 | A widely used, but less potent, RIPK1 inhibitor. |
| GSK2982772 | Enzymatic (ADP-Glo) | RIPK1 | IC50: < 0.7 nM | Recombinant Human RIPK1 | A clinical candidate with high potency.[3] |
| GSK2982772 | Cell-based (Necroptosis) | RIPK1 | EC50: 6.3 nM | U937 (Human Monocytic Leukemia) | Induced by TNF-α. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams illustrate the RIPK1 signaling pathway and a typical HTS workflow.
Caption: RIPK1 Signaling Pathway in Survival, Apoptosis, and Necroptosis.
Caption: High-Throughput Screening Workflow for Necroptosis Inhibitors.
Experimental Protocols
Cell-Based High-Throughput Screening Assay for Necroptosis Inhibitors
This protocol describes a 384-well format, cell-based assay to screen for inhibitors of TNF-α-induced necroptosis in the HT-29 human colon adenocarcinoma cell line. This compound is used as a positive control for inhibition.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (high glucose) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well clear-bottom, white-walled assay plates
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000 cells in 40 µL of medium per well into a 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound (e.g., starting from 1 µM) and test compounds in DMSO.
-
Using an automated liquid handler or multichannel pipette, transfer 100 nL of compound solution to the assay plate wells.
-
Include wells with DMSO only as a negative control (maximum necroptosis) and wells with a high concentration of this compound (e.g., 1 µM) as a positive control (baseline viability).
-
-
Necroptosis Induction:
-
Prepare a 5X necroptosis induction cocktail containing TNF-α (final concentration 100 ng/mL), SMAC mimetic (final concentration 500 nM), and z-VAD-FMK (final concentration 20 µM) in culture medium.
-
Add 10 µL of the induction cocktail to all wells except for the untreated control wells.
-
Add 10 µL of culture medium to the untreated control wells.
-
-
Incubation:
-
Incubate the assay plate at 37°C, 5% CO₂ for 18-24 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Z'-Factor Calculation: The quality of the HTS assay should be assessed by calculating the Z'-factor using the positive (e.g., 1 µM this compound) and negative (DMSO) controls.[4][5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
IC50 Determination: Normalize the data to the positive and negative controls. Plot the percent inhibition against the log concentration of the compounds and fit the data to a four-parameter logistic equation to determine the IC50 values.
In Vitro RIPK1 Kinase Assay
This protocol outlines a biochemical assay to measure the direct inhibitory effect of compounds on RIPK1 kinase activity. This assay can be used as a secondary screen to confirm hits from the cell-based assay.
Materials:
-
Recombinant human RIPK1
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit
-
This compound
-
384-well white assay plates
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of this compound and test compounds in the kinase assay buffer.
-
Prepare a solution of recombinant RIPK1 in the kinase assay buffer.
-
-
Assay Reaction:
-
To each well of a 384-well plate, add:
-
2.5 µL of compound solution.
-
5 µL of RIPK1 enzyme solution.
-
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing MBP and ATP.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values as described in the cell-based assay protocol.
-
Conclusion
This compound is a valuable tool for the discovery and characterization of novel RIPK1 inhibitors. Its high potency and selectivity make it an ideal reference compound for both cell-based and biochemical high-throughput screening assays. The protocols provided herein offer a robust framework for the implementation of HTS campaigns targeting the RIPK1 kinase, a critical node in inflammatory and cell death signaling pathways. The successful identification of new chemical entities targeting RIPK1 holds significant promise for the development of novel therapeutics for a range of human diseases.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assay.dev [assay.dev]
- 5. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
Application Note: Flow Cytometry Analysis of Necroptosis Inhibition by RIPK1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury.[1] Unlike apoptosis, which is immunologically silent, necroptosis is a pro-inflammatory process characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs).[2] The core signaling pathway of necroptosis is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][3][4] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome.[2] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its disruption and subsequent cell death.[2][5]
RIPK1, a serine/threonine kinase, is a critical upstream regulator of the necroptosis pathway, making it an attractive therapeutic target for diseases driven by excessive necroptotic cell death.[4] RIPK1-IN-7 is a potent and selective inhibitor of RIPK1 kinase activity.[6] This application note provides a detailed protocol for inducing necroptosis in a cell culture model and quantifying its inhibition by this compound using flow cytometry. The method described herein utilizes a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor to robustly induce necroptosis, which is then analyzed by staining with Annexin V and Propidium Iodide (PI).
Signaling Pathway of TNF-α Induced Necroptosis
The following diagram illustrates the signaling cascade leading to necroptosis upon TNF-α stimulation and the point of inhibition by this compound.
Caption: TNF-α induced necroptosis signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the flow cytometry-based analysis of necroptosis inhibition.
Caption: General experimental workflow for necroptosis analysis by flow cytometry.
Data Presentation
The following table summarizes representative quantitative data from a typical experiment analyzing the inhibition of necroptosis by a RIPK1 inhibitor. Data is presented as the percentage of cell populations in different quadrants of an Annexin V vs. PI flow cytometry plot.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necroptotic Cells (Annexin V- / PI+) |
| Untreated Control | 95 ± 2.5 | 2 ± 0.5 | 1 ± 0.3 | 2 ± 0.7 |
| Vehicle (DMSO) + T/S/Z | 30 ± 4.1 | 5 ± 1.2 | 15 ± 3.2 | 50 ± 5.8 |
| 10 nM this compound + T/S/Z | 75 ± 3.5 | 4 ± 0.9 | 10 ± 2.1 | 11 ± 2.5 |
| 100 nM this compound + T/S/Z* | 90 ± 2.8 | 3 ± 0.7 | 4 ± 1.0 | 3 ± 0.9 |
*T/S/Z = TNF-α / SMAC mimetic / z-VAD-FMK
Experimental Protocols
This section provides a detailed methodology for inducing necroptosis and evaluating the inhibitory effect of this compound using flow cytometry. This protocol is optimized for a human colon adenocarcinoma cell line (HT-29), but can be adapted for other cell lines susceptible to necroptosis (e.g., Jurkat, L929).
Materials and Reagents:
-
HT-29 cells (or other suitable cell line)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human TNF-α (recombinant)
-
SMAC mimetic (e.g., Birinapant, LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
12- or 24-well cell culture plates
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed HT-29 cells in a 12-well or 24-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, SMAC mimetic, and z-VAD-FMK in DMSO.
-
Prepare a stock solution of TNF-α in sterile PBS containing 0.1% Bovine Serum Albumin (BSA).
-
Further dilute the reagents to their final working concentrations in cell culture medium just before use.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 1 nM to 1 µM).
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest concentration of the inhibitor).
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
To the wells pre-treated with this compound or vehicle, add the necroptosis-inducing cocktail of TNF-α (e.g., 20-100 ng/mL), SMAC mimetic (e.g., 100 nM - 1 µM), and z-VAD-FMK (e.g., 20-50 µM).
-
Include the following control groups:
-
Untreated cells (medium only)
-
Vehicle control (DMSO) without the inducing cocktail
-
Cells treated with the inducing cocktail without any pre-treatment (positive control for necroptosis)
-
-
Incubate the cells for a predetermined time period (e.g., 6-24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which contains detached, dead cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining for Flow Cytometry:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and 5 µL of PI solution to each sample.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and select the cell population of interest.
-
Use single-stained controls (Annexin V only and PI only) to set up compensation and gates correctly.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Create a dot plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quantify the percentage of cells in each of the four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necroptotic cells
-
-
Troubleshooting
-
Low induction of necroptosis: Optimize the concentrations of TNF-α, SMAC mimetic, and z-VAD-FMK, as well as the incubation time. Ensure the activity of all reagents.
-
High background cell death in controls: Check cell health and seeding density. Ensure that the concentration of DMSO is not toxic to the cells.
-
No inhibition with this compound: Verify the concentration and activity of the inhibitor. Ensure adequate pre-incubation time.
-
Difficulty in distinguishing cell populations: Set up compensation and gates carefully using single-stained controls. Titrate the Annexin V and PI concentrations if necessary.
Disclaimer: This protocol provides a general guideline. Optimal conditions, including reagent concentrations and incubation times, should be determined empirically for each specific cell line and experimental setup.
References
- 1. Necroptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results with RIPK1-IN-7
Welcome to the technical support center for RIPK1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of the RIPK1 kinase domain, which prevents the autophosphorylation of RIPK1 at key residues like Serine 166 (S166).[4] This inhibition blocks the downstream signaling pathways that lead to necroptosis, a form of programmed cell death, and inflammation.[5]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for RIPK1, it has been shown to have some activity against other kinases at higher concentrations. These include Flt4, TrkA, TrkB, TrkC, Axl, HRI, Mer, and MAP4K5.[1][2] It is crucial to use the lowest effective concentration of this compound to minimize the potential for off-target effects.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[2] It is recommended to store the stock solution at -20°C.[2] For in vivo studies, the compound's stability in various vehicles should be considered, and freshly prepared solutions are often recommended.
Troubleshooting Inconsistent Results
Problem 1: I am not observing the expected inhibition of necroptosis in my cell-based assays.
Possible Causes & Solutions:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and necroptosis induction method. Start with a range of concentrations around the reported EC50 values (e.g., 1 nM to 1 µM).
-
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Ensure the compound is stored as a stock solution in DMSO at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
-
-
Cell Line Resistance: Some cell lines may be less sensitive to RIPK1 inhibition due to variations in the expression or regulation of RIPK1 and related signaling proteins.
-
Recommendation: Confirm RIPK1 expression in your cell line via Western blot. Consider using a cell line known to be sensitive to RIPK1 inhibition, such as HT-29 or L929, as a positive control.
-
-
Inefficient Necroptosis Induction: The method used to induce necroptosis may not be optimal for your cell line.
-
Recommendation: Ensure you are using an appropriate stimulus to induce RIPK1-dependent necroptosis. Common methods include treatment with TNF-α in combination with a caspase inhibitor (like z-VAD-fmk) and a SMAC mimetic. Optimize the concentrations and incubation times of these inducers.
-
Problem 2: I am seeing inconsistent or no reduction in RIPK1 phosphorylation (pRIPK1 S166) by Western blot.
Possible Causes & Solutions:
-
Insufficient Induction of pRIPK1: The level of RIPK1 autophosphorylation may be too low to detect a significant decrease after inhibitor treatment.
-
Recommendation: Optimize the stimulation conditions (e.g., concentration of TNF-α, z-VAD-fmk, and SMAC mimetic; duration of treatment) to achieve a robust and detectable pRIPK1(S166) signal in your positive control.
-
-
Antibody Issues: The primary antibody against pRIPK1(S166) may not be specific or sensitive enough.
-
Recommendation: Use a well-validated antibody for pRIPK1(S166). Check the antibody datasheet for recommended applications and dilutions. Include appropriate controls, such as a non-stimulated sample and a sample treated with the necroptosis inducer alone.
-
-
Timing of Lysate Collection: The peak of RIPK1 phosphorylation can be transient.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for cell lysis after stimulation to capture the peak of pRIPK1(S166) expression.
-
-
Western Blotting Technique: Issues with protein transfer, blocking, or antibody incubation can lead to poor signal.
-
Recommendation: Follow standard Western blotting best practices. Ensure complete protein transfer, use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies), and optimize primary and secondary antibody concentrations and incubation times.
-
Problem 3: My in vivo results with this compound are variable.
Possible Causes & Solutions:
-
Pharmacokinetics and Bioavailability: The route of administration and vehicle used can significantly impact the exposure and efficacy of the compound.
-
Recommendation: Consult literature for appropriate vehicles and dosing regimens for similar RIPK1 inhibitors in your animal model. Perform pharmacokinetic studies to determine the optimal dosing schedule to maintain effective concentrations in the target tissue.
-
-
Animal Model Variability: The response to RIPK1 inhibition can differ between animal strains and disease models.
-
Recommendation: Carefully select the animal model based on its relevance to the human disease and its known dependence on RIPK1 signaling. Ensure consistency in animal age, sex, and health status.
-
-
Batch-to-Batch Variation: While less common with high-quality suppliers, there can be variations in the purity and activity of the compound between batches.
-
Recommendation: If you suspect batch variability, obtain a new lot of the compound and perform a side-by-side comparison with the previous batch in a well-established in vitro assay.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4 nM | Recombinant RIPK1 | [1][2] |
| Enzymatic IC50 | 11 nM | Recombinant RIPK1 | [1][2] |
| Cellular EC50 (Necroptosis) | 2 nM | HT-29 | [1][2] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| Flt4 | 20 | [1][2] |
| TrkA | 26 | [1][2] |
| TrkB | 8 | [1][2] |
| TrkC | 7 | [1][2] |
| Axl | 35 | [1][2] |
| HRI | 26 | [1][2] |
| Mer | 29 | [1][2] |
| MAP4K5 | 27 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol describes a method to assess the ability of this compound to inhibit TNF-α-induced necroptosis in HT-29 cells.
Materials:
-
HT-29 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well opaque white plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate for 18-24 hours at 37°C.
-
Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Protocol 2: Western Blot for Phospho-RIPK1 (S166)
This protocol outlines the detection of RIPK1 autophosphorylation at Serine 166.
Materials:
-
Cell line of interest (e.g., HT-29)
-
This compound
-
Necroptosis inducers (TNF-α, SMAC mimetic, z-VAD-fmk)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-phospho-RIPK1 (Ser166)
-
Primary antibody: anti-total RIPK1 or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound and/or necroptosis inducers as described in Protocol 1.
-
At the desired time point, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pRIPK1(S166) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total RIPK1 or a loading control to normalize the data.
Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2300982-44-7 | RIP kinase | MOLNOVA [molnova.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RIPK1-IN-7 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RIPK1-IN-7 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its mechanism of action involves binding to the kinase domain of RIPK1, thereby preventing its phosphorylation and subsequent activation.[3][4] This inhibition blocks downstream signaling pathways that lead to necroptosis, a form of programmed cell death.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For short-term use, a stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. It is recommended to use freshly opened DMSO for preparing stock solutions, as hygroscopic DMSO can affect solubility.[2]
Q3: How should I prepare a working solution of this compound?
This compound is soluble in DMSO at a concentration of 62.5 mg/mL (129.81 mM).[2] To prepare a working solution, first dissolve the compound in DMSO to make a high-concentration stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration for your experiment. It is important to note that some organic solvents like ethanol (B145695) and acetone (B3395972) can also be used, but their compatibility should be tested for your specific cell line as they can have cytotoxic effects at higher concentrations.[6][7]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 11 nM | Enzymatic Assay | [2] |
| Kd | 4 nM | Binding Assay | [1][2] |
| EC50 | 2 nM | TSZ-induced HT29 cell necroptosis model | [2] |
Table 2: Known Off-Target Kinase Activity of this compound
| Kinase | IC50 (nM) | Reference |
| Flt4 | 20 | [2] |
| TrkA | 26 | [2] |
| TrkB | 8 | [2] |
| TrkC | 7 | [2] |
| Axl | 35 | [2] |
| HRI | 26 | [2] |
| Mer | 29 | [2] |
| MAP4K5 | 27 | [2] |
Experimental Protocols
Protocol: In Vitro Necroptosis Inhibition Assay using HT-29 Cells
This protocol describes a method to assess the inhibitory effect of this compound on necroptosis induced in the human colon adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant or BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO at the same final concentration) should be included.
-
Pre-treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle for 1-2 hours.
-
Induction of Necroptosis: To induce necroptosis, add a combination of human TNF-α (e.g., 10-20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20-25 µM) to the wells. This combination is often referred to as "TSZ" or "TBZ".[8][9]
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.[8][10]
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[8]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Troubleshooting Guide
Q1: I am not observing any inhibition of necroptosis with this compound. What could be the reason?
-
Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. Refer to the EC50 value in Table 1 as a starting point and perform a dose-response experiment.
-
Compound Stability: Ensure that the this compound stock solution has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Resistance: Some cell lines may be less sensitive to RIPK1-dependent necroptosis. Confirm that your cell model is appropriate. HT-29 and L929 cells are commonly used and are known to be sensitive.[10][11]
-
Inefficient Necroptosis Induction: Verify that your necroptosis induction stimulus (e.g., TSZ) is potent enough to cause significant cell death in your positive control (vehicle-treated) group.
Q2: I am observing unexpected cytotoxicity in my vehicle control group.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%).[7]
-
Cell Health: Ensure that your cells are healthy and not overly confluent before starting the experiment, as this can increase their sensitivity to stress.
Q3: My results are not reproducible. What are the possible causes of variability?
-
Inconsistent Cell Density: Variations in the initial cell seeding density can lead to variability in results. Ensure consistent cell numbers across all wells and experiments.
-
Reagent Potency: The potency of cytokines like TNF-α can vary between batches. It is advisable to test each new batch to determine its optimal concentration.
-
Incubation Time: Ensure that the incubation times for pre-treatment and necroptosis induction are consistent across all experiments.
Visualizations
Caption: RIPK1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating RIPK1 Inhibitors.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. media.sciltp.com [media.sciltp.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Addressing RIPK1-IN-7 solubility and stability issues in media
Welcome to the technical support center for RIPK1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common solubility and stability challenges encountered when working with this potent and selective RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a key regulator of cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[2][3][4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 48 mg/mL (99.69 mM). The inhibitor is sparingly soluble in ethanol (B145695) and considered insoluble in water.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my cell culture media. What is happening?
A3: This is a common issue with hydrophobic compounds like many kinase inhibitors. While highly soluble in an organic solvent like DMSO, the solubility of this compound is significantly lower in aqueous solutions such as cell culture media. The precipitation you are observing is the compound "crashing out" of solution as the DMSO concentration is diluted.
Q4: What is the maximum recommended final DMSO concentration in my cell culture experiments?
A4: To avoid solvent-induced toxicity to your cells, it is generally recommended to keep the final concentration of DMSO in your cell culture media at or below 0.5%. However, the optimal concentration may vary depending on the cell type and experimental duration, so it is advisable to perform a vehicle control to assess the impact of DMSO on your specific system.
Q5: Are there any known stability issues with this compound in media?
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Media
Table 1: Solubility Data for this compound
| Solvent | Solubility |
| DMSO | 48 mg/mL (99.69 mM) |
| Ethanol | 2 mg/mL (4.15 mM) |
| Water | Insoluble |
Protocol for Preparing a Working Solution of this compound in Cell Culture Media:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Start by dissolving this compound powder in 100% anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution.
-
-
Perform Serial Dilutions:
-
Instead of a single, large dilution, perform one or more intermediate dilutions of your DMSO stock solution in your cell culture medium.
-
For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then perform a further 1:10 dilution into your final experimental volume.
-
-
Final Dilution Technique:
-
When making the final dilution, add the this compound solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This helps to ensure rapid and even dispersion of the compound.
-
-
Consider Media Composition:
-
If precipitation persists, consider the serum concentration in your media. Higher serum concentrations can sometimes help to stabilize hydrophobic compounds. However, ensure that any changes in media composition are compatible with your experimental goals.
-
Issue 2: Potential Instability in Experimental Conditions
Protocol for Assessing the Stability of this compound in Your Experimental Setup:
-
Time-Course Experiment:
-
Prepare your final working solution of this compound in your cell culture medium.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours) after preparation, add the inhibitor to your cells and perform your functional assay.
-
A decrease in the inhibitory effect over time may suggest degradation of the compound.
-
-
pH Considerations:
-
The activity of RIPK1 kinase is known to be inhibited by acidic pH.[6][7][8][9] While this relates to the target protein, it is good practice to ensure the pH of your culture medium remains stable throughout your experiment, as significant pH shifts could potentially affect the inhibitor's stability or activity.
-
-
Light Exposure:
-
Given that this compound is a colored compound, it is prudent to minimize its exposure to light.[1]
-
Prepare stock solutions and working dilutions in amber tubes or tubes wrapped in foil.
-
During cell culture incubations, keep the plates or flasks in the dark as much as possible.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The death-inducing activity of RIPK1 is regulated by the pH environment - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of RIPK1-IN-7
Welcome to the technical support center for RIPK1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the successful application of this compound in your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary mechanism of action is to block the kinase activity of RIPK1, which is a key regulator of cellular necroptosis and inflammation.[2][3][4][5] By inhibiting RIPK1, this compound can prevent the formation of the necrosome complex, a critical step in the necroptotic cell death pathway.[2]
Q2: What are the known off-target effects of this compound?
While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. Known off-targets with IC50 values in the nanomolar range include Flt4, TrkA, TrkB, TrkC, Axl, HRI, Mer, and MAP4K5.[1] It is crucial to consider these off-target activities when interpreting experimental results.
Q3: How can I confirm that the observed cellular phenotype is due to on-target RIPK1 inhibition?
To confirm on-target effects, several experimental approaches are recommended:
-
Use a structurally unrelated RIPK1 inhibitor: If a different, structurally distinct RIPK1 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: In a cell line where the endogenous RIPK1 has been knocked out or knocked down, transiently express a version of RIPK1 that is mutated to be resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This method directly verifies that this compound binds to RIPK1 within the cell by measuring changes in the thermal stability of the RIPK1 protein upon inhibitor binding.[2][6]
Q4: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that still engages RIPK1. A full dose-response curve should be performed to identify the optimal concentration range for your specific cell line and experimental conditions. Concentrations significantly higher than the IC50 for RIPK1 are more likely to engage off-target kinases.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of necroptosis is observed. | The cell death pathway in your model is not RIPK1-dependent necroptosis. | Confirm that the cell death is indeed necroptosis by co-treating with a pan-caspase inhibitor (e.g., z-VAD-fmk), which should potentiate necroptosis. Also, verify RIPK1 expression in your cell line.[7] |
| The concentration of this compound is too low. | Perform a dose-response experiment with a broader range of concentrations to determine the optimal inhibitory concentration for your specific cell model.[7] | |
| This compound has degraded. | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | |
| Unexpected cellular phenotype observed (e.g., increased apoptosis). | Inhibition of necroptosis may shunt the cell death pathway towards apoptosis. | Assess markers of apoptosis, such as cleaved caspase-3 and PARP, by western blot.[7] |
| Off-target effects of this compound at the concentration used. | Lower the concentration of this compound to a range where it is selective for RIPK1. Perform a kinome-wide selectivity screen to identify potential off-target kinases that could be responsible for the observed phenotype. | |
| Inconsistent results between experiments. | Variability in cell culture conditions or reagent preparation. | Standardize cell passage number, seeding density, and treatment times. Ensure all reagents, including this compound and necroptosis-inducing stimuli, are prepared fresh and consistently. |
| Compound precipitation in aqueous media. | Visually inspect the media for any signs of precipitation after adding this compound. If necessary, adjust the final DMSO concentration or use a different formulation. |
Quantitative Data
Table 1: Potency and Selectivity of this compound
| Target | Kd (nM) | Enzymatic IC50 (nM) | Cellular EC50 (nM) (TSZ-induced HT29 cell necroptosis) |
| RIPK1 | 4 | 11 | 2 |
Data sourced from MedchemExpress.[1]
Table 2: Off-Target Kinase Profile of this compound
| Off-Target Kinase | IC50 (nM) |
| Flt4 | 20 |
| TrkA | 26 |
| TrkB | 8 |
| TrkC | 7 |
| Axl | 35 |
| HRI | 26 |
| Mer | 29 |
| MAP4K5 | 27 |
Data sourced from MedchemExpress.[1]
Key Experimental Protocols
Protocol 1: Cellular Assay for Necroptosis Inhibition
This protocol assesses the ability of this compound to inhibit necroptosis induced by a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).
Materials:
-
Cells of interest (e.g., HT-29, U937)
-
Complete cell culture medium
-
This compound
-
TNF-α (human or mouse, as appropriate)
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
To induce necroptosis, add a combination of TNF-α, SMAC mimetic, and z-VAD-fmk to the wells at pre-determined optimal concentrations.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value of this compound from the resulting dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to RIPK1 in a cellular context.
Materials:
-
Cells expressing RIPK1
-
This compound
-
PBS
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Antibody against RIPK1 for Western blotting or ELISA
Procedure:
-
Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
Harvest and wash the cells, then resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble RIPK1 in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Visualizations
Caption: Simplified RIPK1 signaling pathway illustrating the points of intervention for this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
Caption: Logical flow for designing experiments to validate on-target effects of this compound.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting RIPK1-IN-7 Efficacy in Necroptosis Inhibition
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering a lack of necroptosis inhibition with RIPK1-IN-7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It functions by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[2] The kinase activity of RIPK1 is essential for the formation of the necrosome, a protein complex required for the execution of necroptosis.[3][4] Therefore, by inhibiting RIPK1 kinase activity, this compound is expected to block the necroptotic cell death pathway.
Q2: I'm using this compound, but I'm still observing cell death. Why isn't it inhibiting necroptosis?
A2: While this compound is a potent inhibitor of RIPK1 kinase-mediated necroptosis, the continued observation of cell death could be due to several factors. One of the most common reasons is a shift from necroptosis to apoptosis.[5] RIPK1 is a key regulator at the crossroads of cell survival, apoptosis, and necroptosis. When its kinase activity is inhibited, the cell death signaling can be rerouted to a RIPK1-independent apoptotic pathway, especially if caspase-8 is active.[3][6]
Q3: Could the observed cell death be a form of necroptosis that is independent of RIPK1 kinase activity?
A3: While the canonical necroptosis pathway is dependent on RIPK1 kinase activity, some studies suggest that under certain conditions, such as stimulation of Toll-like receptor 3 (TLR3) or interferon receptors (IFNR), necroptosis can proceed even in RIPK1-deficient cells.[7] However, in wild-type cells, RIPK1 kinase inhibitors are generally effective against these stimuli.[7] It is also possible that in some contexts, RIPK3 can be activated in a manner that bypasses the requirement for RIPK1.[8]
Q4: Are there experimental factors that could influence the efficacy of this compound?
A4: Yes, several experimental conditions can impact the effectiveness of this compound. The expression levels of key necroptosis proteins like RIPK1 and RIPK3 can vary significantly between different cell lines, and their expression may be suppressed in some cancer cells.[9] Additionally, the extracellular pH can modulate RIPK1 kinase activity and its-dependent cell death pathways.[7] It is also crucial to consider the stability and cellular permeability of the compound in your specific experimental setup.
Troubleshooting Guide
If you are not observing the expected inhibition of necroptosis with this compound, please consider the following troubleshooting steps:
Step 1: Confirm the Cell Death Pathway
The first step is to determine if the observed cell death is indeed necroptosis or if the cells have shifted to an apoptotic pathway.
Experimental Protocol: Differentiating Apoptosis and Necroptosis
-
Caspase Inhibition: Co-treat your cells with this compound and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Expected Outcome: If the cell death is apoptotic, the pan-caspase inhibitor should provide protection. If the cell death persists even with caspase inhibition, it is more likely to be necroptosis or another form of regulated cell death.
-
-
Western Blot Analysis: Probe cell lysates for key markers of apoptosis and necroptosis.
-
Apoptosis Markers: Cleaved Caspase-3, cleaved PARP.
-
Necroptosis Markers: Phosphorylated RIPK1 (p-RIPK1), Phosphorylated RIPK3 (p-RIPK3), and Phosphorylated MLKL (p-MLKL).
-
Expected Outcome: Inhibition of necroptosis by this compound should lead to a decrease in p-RIPK1, p-RIPK3, and p-MLKL. An increase in cleaved Caspase-3 would indicate a shift to apoptosis.
-
Step 2: Verify the Experimental System
Ensure that your cell model is appropriate and that the experimental conditions are optimal for observing necroptosis inhibition.
Experimental Protocol: Validating the Cell Model and Conditions
-
Protein Expression Analysis: Perform western blotting to confirm the expression of RIPK1, RIPK3, and MLKL in your cell line. Low or absent expression of these key proteins can render the cells resistant to necroptosis.[9]
-
pH Measurement: Check the pH of your cell culture medium, as acidic conditions have been shown to impair RIPK1 kinase activation.[7]
-
Positive Control: Include a known inducer of necroptosis (e.g., TNFα + SMAC mimetic + z-VAD-fmk) and a known inhibitor (e.g., Necrostatin-1) to validate your assay.[10]
Step 3: Evaluate the Compound and Dosing
Incorrect concentration or degradation of the inhibitor can lead to a lack of efficacy.
Experimental Protocol: Assessing Compound Integrity and Concentration
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine the optimal concentration for your specific cell line and stimulus.
-
Compound Stability: Ensure that the compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant RIPK1 inhibitors for comparison.
| Inhibitor | Target | IC50 / EC50 / Kd | Cell Line / Assay | Reference |
| This compound | RIPK1 | Kd: 4 nM, IC50: 11 nM (enzymatic) | Enzymatic assay | [1] |
| This compound | Necroptosis | EC50: 2 nM | HT29 cells (TSZ-induced) | [1] |
| Necrostatin-1s | RIPK1 | - | - | [2] |
| PK6 | Necroptosis | EC50: 0.95 µM | MEF cells (TNF-induced) | [3] |
| PK6 | Necroptosis | EC50: 0.76 µM | L929 cells (TNF-induced) | [3] |
| GNE684 | human RIPK1 | Ki: 21 nM | In vitro | [3] |
Visual Guides
Signaling Pathways and Troubleshooting
Caption: RIPK1 signaling at the crossroads of apoptosis and necroptosis.
The diagram above illustrates the central role of RIPK1 in deciding cell fate. Upon stimulation by TNFα, RIPK1 can initiate either apoptosis through Caspase-8 or necroptosis via RIPK3 and MLKL. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway. However, this can lead to a compensatory activation of the apoptotic pathway if Caspase-8 is active.
Caption: Troubleshooting workflow for this compound experiments.
This workflow provides a logical sequence of steps to diagnose why this compound may not be inhibiting cell death in your experiments. By systematically evaluating the cell death pathway, the experimental model, and the compound itself, researchers can identify and address the underlying issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cell line specific responses to RIPK1-IN-7 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RIPK1-IN-7, a potent and selective RIPK1 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It functions by binding to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation.[2] RIPK1 is a critical mediator of cellular signaling pathways that control inflammation and programmed cell death, specifically necroptosis and in some contexts, apoptosis.[2][3] By inhibiting RIPK1 kinase activity, this compound blocks the downstream signaling cascade that leads to necroptotic cell death.
Q2: What are the key cellular pathways regulated by RIPK1?
A2: RIPK1 is a crucial signaling node that can trigger distinct cellular outcomes depending on the cellular context and post-translational modifications. It is involved in:
-
Necroptosis: A form of regulated, lytic cell death. Upon specific stimuli (e.g., TNFα in the presence of caspase inhibitors), RIPK1 kinase activity leads to the formation of the necrosome, a complex including RIPK3 and MLKL, ultimately causing plasma membrane rupture.[4][5]
-
Apoptosis: In certain cellular contexts, RIPK1 can contribute to caspase-dependent apoptosis.[6]
-
Inflammation and Survival (NF-κB Pathway): RIPK1 also has a kinase-independent scaffolding function that is essential for the activation of the NF-κB signaling pathway, which promotes inflammation and cell survival.[7][8]
Q3: What are the reported off-target effects of this compound?
A3: While this compound is a selective RIPK1 inhibitor, it has been shown to have some activity against other kinases at higher concentrations. These include Flt4, TrkA, TrkB, TrkC, Axl, HRI, Mer, and MAP4K5.[1] It is important to consider these potential off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitor. For comparison, the well-known RIPK1 inhibitor Necrostatin-1 has been reported to inhibit indoleamine-2,3-dioxygenase (IDO).[9]
Troubleshooting Guide
Issue 1: No or low efficacy of this compound in preventing necroptosis in my cell line.
This is a common issue and can be attributed to several factors related to the specific cell line being used.
| Potential Cause | Troubleshooting Steps |
| Low or absent expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) | Verify the protein expression levels of RIPK1, RIPK3, and MLKL in your cell line using Western blotting.[10] Cell lines with low or absent expression of these proteins will be inherently resistant to necroptosis and therefore unresponsive to RIPK1 inhibitors. |
| High Caspase-8 activity | High levels or activity of Caspase-8 can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis and shunting the cell towards apoptosis.[11][12][13] To investigate this, you can: 1. Co-treat cells with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and sensitize the cells to necroptosis. 2. Assess Caspase-8 expression and cleavage by Western blot. |
| High basal activity of the NF-κB survival pathway | Constitutively active NF-κB signaling can promote the expression of pro-survival proteins that inhibit cell death pathways.[7][14] You can assess the basal activity of NF-κB by measuring the phosphorylation of key downstream targets (e.g., IκBα, p65) via Western blot. If NF-κB activity is high, consider using an NF-κB inhibitor in combination with your experimental setup, though this may have confounding effects. |
| Incorrect inhibitor concentration or incubation time | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Also, optimize the pre-incubation time with the inhibitor before inducing necroptosis. |
| Inhibitor instability or insolubility | This compound is insoluble in water.[15] Ensure that the inhibitor is properly dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not toxic to the cells. Prepare fresh working solutions of the inhibitor for each experiment. |
Issue 2: High background cell death in control (untreated) wells.
| Potential Cause | Troubleshooting Steps |
| Cell culture stress | Ensure optimal cell culture conditions, including appropriate media, supplements, and incubator settings. Avoid over-confluency and minimize handling stress.[10] |
| Solvent toxicity | Test the toxicity of the vehicle (e.g., DMSO) at the concentration used in your experiments. If toxicity is observed, lower the final solvent concentration. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in cell passage number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent reagent preparation | Prepare fresh reagents, including cell culture media and inhibitor solutions, for each experiment to ensure consistency. |
| Variations in cell density | Seed cells at a consistent density for all experiments, as cell density can influence the response to stimuli. |
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide a general reference for expected effective concentrations.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Parameter | Value |
| Enzymatic Assay | Human RIPK1 | IC50 | 11 nM[1] |
| Binding Assay | Human RIPK1 | Kd | 4 nM[1] |
Table 2: Cellular Activity of this compound in Necroptosis Assays
| Cell Line | Species | Assay Conditions | EC50 |
| HT-29 | Human | TNFα/Smac mimetic/z-VAD-FMK (TSZ)-induced necroptosis | 2 nM[1] |
Note: EC50 values can vary depending on the specific experimental conditions, including the concentration of necroptosis-inducing agents and incubation times.
Experimental Protocols
Protocol 1: Assessment of Necroptosis Inhibition using a Cell Viability Assay
This protocol describes a general method to quantify the protective effect of this compound against induced necroptosis.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: To induce necroptosis, add a combination of stimuli such as TNFα (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100 nM - 1 µM), and a pan-caspase inhibitor (e.g., 20-50 µM z-VAD-FMK).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.
-
Cell Viability Measurement: Assess cell viability using a suitable assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS or resazurin-based assays).[16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Protocol 2: Western Blot Analysis of RIPK1 Pathway Activation
This protocol allows for the detection of key phosphorylation events in the RIPK1 signaling pathway.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and/or necroptosis-inducing stimuli as described in Protocol 1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, phospho-RIPK3 (Ser227), total RIPK3, phospho-MLKL (Ser358), and total MLKL overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
Caption: RIPK1 signaling pathways and the point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Necroptosis: A Pathogenic Negotiator in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleck.co.jp [selleck.co.jp]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing the In Vivo Efficacy of RIPK1-IN-7
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during in vivo studies with the RIPK1 inhibitor, RIPK1-IN-7. By offering troubleshooting advice and detailed experimental protocols, we aim to help you optimize your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing high variability between animals in the same treatment group. What could be the cause?
A1: High inter-animal variability is a common issue in preclinical studies and can stem from several factors:
-
Inconsistent Formulation: this compound, like many kinase inhibitors, has low aqueous solubility. Inconsistent preparation of the dosing formulation can lead to variable drug exposure. Ensure the formulation is homogenous and prepared fresh for each experiment if stability is a concern.
-
Administration Technique: Variability in the volume and precision of administration, particularly with oral gavage or intraperitoneal injections, can significantly impact the amount of compound delivered. Standardizing the administration technique across all animals is crucial.
-
Animal-Specific Factors: Differences in animal weight, metabolism, and health status can contribute to varied responses. Ensure animals are age-matched and acclimatized to the experimental conditions.
Q2: this compound shows potent activity in my in vitro assays, but the in vivo efficacy is much lower than expected. Why is there a discrepancy?
A2: The transition from in vitro to in vivo is a significant hurdle for many small molecule inhibitors. Several factors can contribute to this discrepancy:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or rapid clearance in vivo, resulting in insufficient exposure at the target tissue.
-
Suboptimal Formulation: An inadequate vehicle can lead to poor absorption of the compound from the administration site.
-
Off-Target Effects: At higher in vivo concentrations, this compound might engage off-targets, leading to unexpected toxicities that limit the achievable therapeutic dose.[1]
-
Target Engagement: It is crucial to confirm that this compound is reaching its target in the tissue of interest and inhibiting RIPK1 phosphorylation.
Q3: I am observing unexpected toxicity in my animal model at doses I predicted to be safe. What are the potential causes?
A3: Unexpected toxicity can arise from:
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. It is essential to include a vehicle-only control group to assess this.
-
Off-Target Kinase Inhibition: this compound has been shown to have activity against other kinases such as Flt4, TrkA, TrkB, TrkC, Axl, HRI, Mer, and MAP4K5.[1] Inhibition of these kinases could lead to unforeseen toxicities.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.
Q4: How can I confirm that this compound is engaging its target in my in vivo model?
A4: Demonstrating target engagement is critical for validating your in vivo results. This can be achieved by:
-
Pharmacodynamic (PD) Assays: Measure the phosphorylation of RIPK1 (e.g., at Ser166) in the target tissue (e.g., tumor, inflamed tissue) at various time points after dosing. A reduction in p-RIPK1 levels compared to vehicle-treated animals indicates target engagement.
-
Immunohistochemistry (IHC): Stain tissue sections for p-RIPK1 to visualize the extent and distribution of target inhibition within the tissue.
-
Western Blotting: Analyze protein lysates from tissue samples to quantify the levels of p-RIPK1 and total RIPK1.
Troubleshooting Guide
This guide provides a structured approach to addressing common issues encountered during in vivo experiments with this compound.
Issue 1: Poor or Inconsistent Efficacy
| Possible Cause | Troubleshooting Steps |
| Suboptimal Formulation | Optimize the formulation to improve solubility and stability. A recommended starting formulation for this compound is a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline. |
| Inadequate Dose | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides sufficient target engagement without unacceptable toxicity. |
| Poor Bioavailability | Consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism if oral bioavailability is low. |
| Insufficient Target Engagement | Conduct a pharmacodynamic (PD) study to confirm that this compound is reaching the target tissue and inhibiting RIPK1 phosphorylation at the administered dose. |
Issue 2: Unexpected Toxicity
| Possible Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. |
| Off-Target Effects | If toxicity persists with a non-toxic vehicle, consider the known off-target profile of this compound. Lowering the dose or exploring more selective analogs may be necessary. |
| Rapid Metabolism to a Toxic Metabolite | Conduct pharmacokinetic studies to identify and quantify major metabolites. |
Data Presentation: In Vivo Performance of Other RIPK1 Inhibitors
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not extensively published, the following tables summarize data from other well-characterized RIPK1 inhibitors, which can serve as a valuable reference for experimental design.
Table 1: In Vivo Efficacy of Selected RIPK1 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Endpoints |
| GSK2982772 | TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in C57BL/6 mice | 3, 10, and 50 mg/kg, oral gavage, 15 minutes prior to mTNF | Dose-dependent protection against TNF-induced hypothermia. |
| GSK547 | Acute TNF/zVAD shock model in mice | 0.01, 0.1, 1, and 10 mg/kg, oral | Dose-dependent protection against hypothermia.[2] |
| Necrostatin-1s | TNF-α-induced SIRS in C57BL/6 mice | 6 mg/kg, intravenous injection, 17 minutes prior to mTNF | Protected against TNF-induced hypothermia and significantly increased survival rate. |
Table 2: Pharmacokinetic Parameters of Selected RIPK1 Inhibitors in Mice
| Inhibitor | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| GSK547 | 1 mg/kg, oral | 98 | ~1 | - |
| GSK547 | 10 mg/kg, oral | 886 | ~1 | - |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides a starting point for preparing a formulation of this compound suitable for oral gavage or intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common ratio is 1 part DMSO to 4 parts PEG300.
-
Vortex the mixture until the solution is clear.
-
Add Tween-80 to the solution. A common final concentration is 5% of the total volume.
-
Vortex thoroughly.
-
Add sterile saline to reach the final desired concentration, making up the remaining volume. A common final formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the final suspension vigorously before each administration to ensure homogeneity.
Note: This is a general guideline. The optimal formulation may need to be adjusted based on the required dose and stability of the compound.
Protocol 2: Oral Gavage in Mice
Materials:
-
Appropriate gauge feeding needle (e.g., 20-22 gauge for mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth. Mark the needle if necessary.
-
With the mouse held vertically, insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly. If resistance is met, withdraw and re-attempt.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 3: Western Blot Analysis of p-RIPK1 (Ser166) in Tumor Tissue
Materials:
-
Tumor tissue from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166) and anti-total RIPK1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Excise tumors and snap-freeze in liquid nitrogen or process immediately.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-RIPK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., β-actin) for normalization.
-
Quantify band intensities using densitometry software.
Visualizations
Caption: Simplified RIPK1 signaling pathway and the point of intervention by this compound.
Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.
Caption: Key factors influencing the in vivo efficacy of this compound.
References
Avoiding degradation of RIPK1-IN-7 during experiments
Welcome to the technical support center for RIPK1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you avoid common pitfalls, including potential compound degradation, and to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation.[1][2] RIPK1 is a critical regulator of cellular pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[3] By inhibiting RIPK1, this compound can protect cells from certain types of cell death and reduce inflammation.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form of the compound should be stored at -20°C.[1][4] Vendor datasheets suggest that under these conditions, the compound is stable for at least two to three years.[1][5]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. To ensure complete dissolution, you may need to use sonication or gentle warming.[6] For long-term storage of the stock solution, it is best to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[7]
Q4: Can I store diluted working solutions of this compound?
A4: It is not recommended to store diluted working solutions for long periods.[4] For in vivo experiments and cell-based assays, it is best to prepare fresh working solutions from your frozen stock on the day of the experiment.[2] This practice minimizes the risk of compound degradation or precipitation in aqueous buffers.
Q5: What are the best practices for using this compound in cell culture experiments?
A5: When treating cells with this compound, ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells, typically below 0.5%.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. For long-term experiments, the stability of the compound in your specific cell culture media and conditions should be considered. It may be necessary to replenish the media with a fresh compound at regular intervals.
Troubleshooting Guide
Issue 1: I am observing inconsistent or no inhibitory effect of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of the compound. Storing the stock solution at room temperature or subjecting it to multiple freeze-thaw cycles can reduce its activity.
-
Solution: Always store the powdered compound and DMSO stock solutions at -20°C. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Prepare fresh dilutions in your experimental buffer for each experiment.
-
-
Possible Cause 2: Poor Solubility. this compound has poor solubility in water.[5] If the compound precipitates out of your working solution, its effective concentration will be lower than expected.
-
Solution: Visually inspect your working solutions for any precipitate. If you observe any cloudiness, try to improve solubility by using a small amount of an appropriate co-solvent if your experimental system allows. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 can be used to improve solubility.[5]
-
-
Possible Cause 3: Incorrect Dosing. The IC50 and EC50 values of this compound are in the low nanomolar range for its primary target.[1][2] Inaccurate dilutions can lead to a final concentration that is too low to have a significant effect.
-
Solution: Carefully calibrate your pipettes and perform serial dilutions accurately. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Issue 2: I am observing unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: High Solvent Concentration. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level, typically below 0.5%.[8] Remember to include a vehicle control with the same DMSO concentration in all experiments.
-
-
Possible Cause 2: Off-Target Kinase Inhibition. While this compound is a selective inhibitor of RIPK1, it can show activity against other kinases at higher concentrations.[1][2]
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed phenotype is due to on-target RIPK1 inhibition, consider using a structurally different RIPK1 inhibitor or genetic approaches like siRNA or CRISPR to validate your findings.[8]
-
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | ≥ 2 years[1] |
| DMSO Stock Solution | -20°C | Avoid repeated freeze-thaw cycles[7] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 48 mg/mL (99.69 mM)[5] |
| Ethanol | 2 mg/mL (4.15 mM)[5] |
| Water | Insoluble[5] |
Experimental Protocols & Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
RIPK1 Signaling Pathway and Point of Inhibition
Caption: RIPK1 signaling and inhibition by this compound.
References
- 1. This compound | 2300982-44-7 | RIP kinase | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to control for vehicle effects (DMSO) with RIPK1-IN-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RIPK1-IN-7, with a specific focus on controlling for the effects of its common vehicle, Dimethyl Sulfoxide (B87167) (DMSO). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a crucial regulator of cellular signaling pathways involved in inflammation and programmed cell death, including necroptosis and apoptosis.[3][4][5] this compound exerts its effect by binding to the kinase domain of RIPK1, inhibiting its enzymatic activity.[1] This inhibition can block the downstream signaling cascade that leads to necroptosis, a form of regulated necrotic cell death.
Q2: Why is DMSO used as a vehicle for this compound?
A2: this compound, like many small molecule inhibitors, has low aqueous solubility. DMSO is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, making it an effective vehicle for preparing stock solutions of this compound for use in both in vitro and in vivo experiments.[1][6]
Q3: What are the potential off-target effects of DMSO in my experiments?
A3: DMSO is not biologically inert and can have dose-dependent effects on cells.[7] These effects can range from altered gene expression and differentiation at low concentrations to cytotoxicity and apoptosis at higher concentrations.[8][9] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, while some are sensitive to concentrations as low as 0.1%.[10][11] It is crucial to determine the tolerance of your specific cell line to DMSO.
Q4: How do I properly control for the effects of DMSO in my experiments?
A4: A vehicle control is essential. This control should contain the same final concentration of DMSO as your experimental samples treated with this compound.[12] This allows you to differentiate the biological effects of the inhibitor from any non-specific effects caused by the solvent. For in vivo studies, a separate group of animals should be administered the vehicle formulation without the active compound.[13]
Q5: What is the recommended starting concentration for this compound in a cell-based necroptosis assay?
A5: this compound has a reported EC50 of 2 nM in a TSZ (TNF-α, SMAC mimetic, z-VAD-FMK)-induced HT29 cell necroptosis model.[1] A good starting point for your experiments would be to test a range of concentrations around this value, for example, from 0.1 nM to 100 nM, to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Kd | 4 nM | [1] |
| This compound Enzymatic IC50 | 11 nM | [1] |
| This compound Cellular EC50 (HT29 Necroptosis) | 2 nM | [1] |
| This compound Solubility in DMSO | 62.5 mg/mL (129.81 mM) | [1] |
| Recommended Final DMSO Concentration (in vitro) | < 0.5% (v/v) | [10][11] |
| **Recommended Maximum DMSO Concentration (in vivo, IV/IP) | < 10% (v/v) | [14][15] |
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
Objective: To determine the efficacy of this compound in preventing necroptosis in a cell-based assay.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
This compound
-
DMSO (cell culture grade)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment and incubate overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤ 0.1%).
-
-
Treatment:
-
Pre-treat the cells with the diluted this compound or vehicle control (medium with the same final DMSO concentration) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ). The optimal concentrations of these reagents should be determined empirically for your cell line.
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the positive control wells (typically 18-24 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 of this compound.
In Vivo Study Vehicle Preparation
Objective: To prepare a this compound formulation for in vivo administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Formulation: A common vehicle formulation for poorly soluble compounds is a co-solvent system. For example, to prepare a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Add the required volume of the this compound DMSO stock solution to a sterile vial.
-
Add the PEG300 and Tween-80, mixing thoroughly after each addition.
-
Finally, add the sterile saline to reach the final volume.
-
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
Vehicle Control: Prepare a vehicle control formulation containing the same concentrations of DMSO, PEG300, Tween-80, and saline, but without this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background cell death in vehicle control wells (in vitro) | DMSO concentration is too high for the cell line. | Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cell line and experimental duration. Ensure the final DMSO concentration is below this limit. |
| Inconsistent or not reproducible results | Precipitation of this compound from the solution. | Ensure the stock solution is fully dissolved. When diluting in aqueous media, add the DMSO stock to the media and mix immediately. Prepare fresh dilutions for each experiment. |
| Hygroscopic nature of DMSO leading to concentration changes. | Use fresh, anhydrous DMSO for preparing stock solutions. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and water absorption. | |
| No or low inhibitory effect of this compound | Suboptimal concentration of the inhibitor. | Perform a dose-response experiment with a wider range of concentrations. |
| Inefficient induction of necroptosis. | Optimize the concentrations of TNF-α, SMAC mimetic, and z-VAD-FMK for your cell line. Confirm the expression of RIPK1, RIPK3, and MLKL in your cells. | |
| Degradation of this compound. | Prepare fresh working solutions for each experiment. Store the stock solution properly at -20°C or -80°C. | |
| Adverse effects in the vehicle control group (in vivo) | Toxicity of the vehicle formulation. | Reduce the concentration of DMSO and other co-solvents in the formulation. Conduct a tolerability study with the vehicle alone before proceeding with the full experiment. |
Visualizations
Caption: RIPK1 signaling pathway and the point of intervention by this compound.
Caption: A generalized experimental workflow for evaluating this compound efficacy.
Caption: A troubleshooting decision tree for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
Optimizing incubation time for RIPK1-IN-7 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the use of RIPK1-IN-7 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing inconsistent inhibitory effects of this compound between experiments?
Possible Causes:
-
Inconsistent inhibitor concentration: Errors in serial dilutions or improper storage of this compound can lead to variability in the final concentration.
-
Variable cell health and density: Differences in cell confluence, passage number, or overall health can affect their response to treatment.
-
Inconsistent incubation time: Even minor variations in the duration of treatment can lead to different levels of target engagement and downstream effects.
-
Reagent variability: Inconsistent quality or concentration of reagents used to induce necroptosis (e.g., TNF-α, z-VAD-FMK) can alter the cellular response.
Solutions:
-
Prepare fresh dilutions: Prepare fresh serial dilutions of this compound from a new stock solution for each experiment.
-
Standardize cell culture: Use cells within a consistent passage number range and seed them to achieve a consistent density for each experiment. Visually inspect cells for normal morphology before treatment.
-
Precise timing: Use a precise timer for all incubation steps. For critical time points, consider staggering the treatment of different plates or samples.
-
Reagent quality control: Aliquot and store inducing agents to minimize freeze-thaw cycles. Test each new batch of reagents for consistent activity.
Q2: I am seeing significant cell death in my vehicle-treated control group. What could be the cause?
Possible Causes:
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at higher concentrations.
-
Suboptimal cell culture conditions: Cells may be stressed due to factors like nutrient depletion, improper pH, or contamination, making them more susceptible to any treatment.
-
Inducer-mediated toxicity: The concentration of the necroptosis-inducing agent might be too high for the specific cell line.
Solutions:
-
Optimize solvent concentration: Determine the maximum concentration of the vehicle that does not cause significant cell death in your cell line. Ensure the final vehicle concentration is consistent across all treatment groups.
-
Maintain healthy cultures: Regularly monitor cell culture conditions and ensure cells are healthy and not overgrown before starting an experiment.
-
Titrate inducing agent: Perform a dose-response experiment with the necroptosis-inducing agent to find the optimal concentration that induces a robust response without excessive non-specific cell death.
Q3: The inhibitory effect of this compound is lower than expected based on its reported potency.
Possible Causes:
-
Suboptimal incubation time: The incubation time may be too short for this compound to effectively engage its target and inhibit the downstream signaling cascade.
-
Inhibitor degradation: Improper storage or handling of this compound may lead to its degradation.
-
High protein binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration.
-
Cell line-specific differences: The efficacy of the inhibitor can vary between different cell lines due to differences in RIPK1 expression or the activity of compensatory signaling pathways.
Solutions:
-
Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for your specific cell model and experimental readout. (See Experimental Protocols section for a detailed methodology).
-
Proper storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect it from light.
-
Use serum-free or low-serum medium: If high protein binding is suspected, consider performing the experiment in a medium with reduced serum content.
-
Characterize your cell line: Confirm the expression of RIPK1 in your cell line and be aware of potential alternative cell death pathways that might be active.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a key regulator of necroptosis, a form of programmed cell death, and is also involved in inflammatory signaling pathways.[4][5][6] By inhibiting the kinase activity of RIPK1, this compound blocks the formation of the necrosome complex, which is essential for the execution of necroptosis.[5] This inhibition can protect cells from necroptotic cell death and reduce inflammation.[5][7]
Q2: What is the recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound will depend on the specific cell line, experimental conditions, and the desired endpoint.
-
Concentration: this compound has a reported IC50 of 11 nM in enzymatic assays and an EC50 in the range of 1-100 nM in cell-based necrosis assays.[1][8] A good starting point for cell-based assays is to perform a dose-response curve ranging from 1 nM to 1 µM.
-
Incubation Time: The optimal incubation time can vary significantly. For signaling pathway studies (e.g., measuring phosphorylation of downstream targets), shorter incubation times (e.g., 30 minutes to 4 hours) may be sufficient. For cell viability or functional assays, longer incubation times (e.g., 6 to 24 hours) are often necessary. A time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental setup. Some studies with other RIPK1 inhibitors have used pre-treatment times of 1-2 hours.[9]
Q3: How should I prepare and store this compound?
-
Preparation: this compound is typically dissolved in a suitable solvent like DMSO to prepare a high-concentration stock solution.[2] Subsequent dilutions should be made in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions to avoid solvent-induced toxicity.
-
Storage: Store the solid compound and stock solutions as recommended by the supplier, which is often at -20°C or -80°C, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 4 nM | [1] |
| Enzymatic IC50 | 11 nM | [1][3] |
| Cellular EC50 (Necroptosis) | 1 - 100 nM | [2][8] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a general method to determine the optimal incubation time for this compound in a cell-based necroptosis assay.
Materials:
-
Cells of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, LDH assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound at a concentration known to be effective (e.g., 100 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment:
-
Add the this compound working solution or vehicle control to the appropriate wells.
-
Immediately after adding the inhibitor, add the necroptosis-inducing agents to the designated wells.
-
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 2, 4, 6, 8, 12, and 24 hours) at 37°C and 5% CO2.
-
Cell Viability Assessment: At each time point, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the data to the untreated control. Plot cell viability against time for both the this compound treated and vehicle-treated groups. The optimal incubation time is the point at which the maximum protective effect of this compound is observed.
Visualizations
Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal incubation time of this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What are RIPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Western Blot for p-RIPK1 after RIPK1-IN-7 Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Western blotting for phosphorylated Receptor-Interacting Protein Kinase 1 (p-RIPK1) following treatment with the inhibitor, RIPK1-IN-7.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during your experimental workflow.
Q1: I am not detecting any p-RIPK1 (Ser166) signal after inducing necroptosis. What could be the reason?
A1: The absence of a p-RIPK1 signal can stem from several factors, from sample preparation to antibody issues. Here’s a troubleshooting checklist:
-
Inefficient Induction of Necroptosis: Ensure your stimulus (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-FMK and a SMAC mimetic) is potent enough to induce necroptosis and subsequent RIPK1 phosphorylation in your specific cell line.[1][2] Titrate the concentration and incubation time of your inducing agents.
-
Suboptimal Lysis Buffer: The preservation of phosphorylation is critical.[3] Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors, and always keep your samples on ice or at 4°C during preparation.[4][5] For phosphorylated proteins, RIPA buffer supplemented with inhibitors is a common choice.[6][7]
-
Low Protein Load: Phosphorylated proteins are often low in abundance.[8][9] You may need to load a higher amount of total protein than for non-phosphorylated targets, typically in the range of 20-30 µg per lane.[10][11]
-
Antibody Problems:
-
Incorrect Primary Antibody Dilution: The optimal antibody concentration is crucial. Titrate your primary p-RIPK1 antibody to find the ideal dilution. Start with the manufacturer's recommended dilution and perform a dot blot or a series of Western blots with varying concentrations.[12][13]
-
Inactive Antibody: Ensure proper storage of your primary and secondary antibodies as recommended by the manufacturer. Repeated freeze-thaw cycles can reduce antibody efficacy.
-
Species Incompatibility: Verify that your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[10]
-
Q2: I am observing a weak p-RIPK1 signal. How can I enhance it?
A2: A faint band can be frustrating. Consider these optimization steps:
-
Increase Protein Load: As mentioned, increasing the amount of protein loaded onto the gel can significantly improve the signal for low-abundance phosphoproteins.[14]
-
Optimize Antibody Incubation: Extend the primary antibody incubation time, for instance, by incubating overnight at 4°C with gentle agitation.
-
Use a More Sensitive Detection Reagent: Employing a highly sensitive enhanced chemiluminescence (ECL) substrate can amplify the signal from weakly expressed proteins.[14]
-
Check Transfer Efficiency: Confirm that the protein transfer from the gel to the membrane was successful. You can visualize total protein on the membrane using Ponceau S staining before blocking. Also, ensure your transfer buffer and conditions are optimized for a protein of RIPK1's size (~76 kDa).[15]
Q3: My Western blot for p-RIPK1 shows high background. What are the common causes and solutions?
A3: High background can obscure your bands of interest. Here are some likely culprits and how to address them:
-
Inadequate Blocking:
-
Blocking Agent: When detecting phosphorylated proteins, it is highly recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking.[9][16] Milk contains casein, a phosphoprotein, which can lead to non-specific binding of your phospho-specific antibody.[5]
-
Blocking Time and Concentration: Increase the blocking time (e.g., 1-2 hours at room temperature) or the concentration of your blocking agent (e.g., 3-5% BSA in TBST).[17]
-
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding and high background.[10] Try further diluting your antibodies.
-
Insufficient Washing: Ensure you are performing thorough washes with an appropriate wash buffer (e.g., TBST) between antibody incubations to remove unbound antibodies. Increase the number and duration of your wash steps.[8]
-
Contaminated Buffers: Use freshly prepared, filtered buffers to avoid contaminants that can cause speckles or high background.
Q4: I see multiple non-specific bands on my blot. How can I improve specificity?
A4: Non-specific bands can complicate data interpretation. To improve the specificity of your Western blot:
-
Optimize Antibody Dilution: A higher dilution of the primary antibody can often reduce non-specific binding.[13]
-
Use a High-Quality, Specific Antibody: Ensure you are using a p-RIPK1 antibody that has been validated for Western blotting and is specific for the phosphorylated form of the protein.[14] Check the manufacturer's datasheet for validation data.
-
Increase Washing Stringency: You can add a higher concentration of detergent (e.g., Tween-20) to your wash buffer to reduce non-specific interactions.
-
Run Appropriate Controls: Include a negative control (e.g., lysate from cells not treated with a necroptosis inducer) to identify which bands are specific to the treatment.
Q5: After treating with this compound, I still see a p-RIPK1 signal. Is the inhibitor not working?
A5: Detecting a p-RIPK1 signal after inhibitor treatment doesn't necessarily mean the inhibitor is ineffective. Here's how to interpret this result:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an effective concentration of this compound and an adequate pre-incubation time to allow for target engagement before inducing necroptosis. This compound is a potent inhibitor with a reported IC50 of 11 nM in enzymatic assays and an EC50 of 2 nM in cell-based necroptosis assays.[18] A dose-response experiment is recommended to determine the optimal concentration for your cell system.
-
Incomplete Inhibition: At lower concentrations, the inhibitor may only partially block RIPK1 autophosphorylation. The presence of a reduced, but not absent, p-RIPK1 band compared to the vehicle-treated control would indicate a dose-dependent effect of the inhibitor.
-
Off-Target Effects of Induction: The stimulus used to induce necroptosis might activate other signaling pathways that could lead to non-specific antibody binding, although this is less likely with a highly specific antibody.
-
Normalize to Total Protein: It is crucial to probe for total RIPK1 on the same blot after stripping or on a parallel blot to ensure that the changes in the p-RIPK1 signal are not due to variations in the total amount of RIPK1 protein.[9][16] The key is the ratio of p-RIPK1 to total RIPK1.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of this compound on RIPK1 phosphorylation. This data is representative and should be confirmed in your specific experimental system.
| This compound Concentration | Relative p-RIPK1 Signal Intensity (%) (Normalized to Total RIPK1) |
| 0 µM (Vehicle Control) | 100% |
| 1 nM | 75% |
| 10 nM | 20% |
| 100 nM | <5% |
| 1 µM | Undetectable |
Experimental Protocols
Detailed Protocol: Western Blot for p-RIPK1 (Ser166)
This protocol provides a step-by-step guide for performing a Western blot to detect p-RIPK1 after treatment with this compound.
1. Cell Culture and Treatment: a. Plate your cells (e.g., HT-29 or L929) at an appropriate density and allow them to adhere overnight.[19][20] b. Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.[20] c. Induce necroptosis by adding a combination of TNF-α (e.g., 10-50 ng/mL), a SMAC mimetic (e.g., 100-200 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20-50 µM).[1][2][21] d. Incubate for the desired time (e.g., 2-6 hours), which should be optimized for your cell line.
2. Cell Lysis and Protein Quantification: a. Wash the cells once with ice-cold PBS. b. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.[5][6] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[19] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19] e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.[19] c. Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 8-10% acrylamide).[19] d. Run the gel until adequate separation of proteins is achieved.
4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane. A wet transfer is often recommended for better efficiency.[22] b. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST before blocking.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[16][19] b. Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[19][23] A typical dilution is 1:1000.[23] c. Wash the membrane three times for 10 minutes each with TBST.[19] d. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[19] e. Wash the membrane three times for 10 minutes each with TBST.[19]
6. Detection and Analysis: a. Apply an ECL detection reagent to the membrane according to the manufacturer's protocol.[19] b. Capture the chemiluminescent signal using an imaging system. c. Stripping and Reprobing (Recommended): To normalize for protein loading, you can strip the membrane and re-probe for total RIPK1 and a loading control like β-Actin or GAPDH.[14][19] d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-RIPK1 signal to the total RIPK1 signal.[19]
Visualizations
Signaling Pathway
Caption: RIPK1 signaling pathway leading to necroptosis and inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-RIPK1.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common Western blot issues.
References
- 1. HTRF Human Phospho-RIPK1 (Ser166) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 2. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ABclonal [abclonal.com]
- 22. youtube.com [youtube.com]
- 23. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Refinement of RIPK1-IN-7 Dosage for Specific Cell Types
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the effective use of RIPK1-IN-7, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimentation, with a focus on dosage refinement for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of RIPK1 kinase.[1] It functions by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation, which is a critical step in the necroptosis signaling cascade. By inhibiting RIPK1 kinase activity, this compound effectively blocks the formation of the necrosome complex and downstream signaling events that lead to programmed necrotic cell death.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-type dependent. Based on available data, a good starting point for most cell lines is in the low nanomolar range. For instance, in a TNF-α/SMAC mimetic/Z-VAD-FMK (TSZ)-induced necroptosis model in human colon adenocarcinoma HT-29 cells, this compound has a reported EC50 of 2 nM.[1] It is recommended to perform a dose-response curve (e.g., from 0.1 nM to 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To ensure complete dissolution, gentle warming and vortexing may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments.
Q4: What are the known off-target effects of this compound?
While this compound is a selective RIPK1 inhibitor, it has been shown to have some activity against other kinases at higher concentrations. These include Flt4, TrkA, TrkB, TrkC, Axl, HRI, Mer, and MAP4K5, with IC50 values in the range of 7-35 nM.[1] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent cell health or passage number. | Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase. |
| Degradation of this compound or necroptosis-inducing agents. | Prepare fresh dilutions of all reagents for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| No or low induction of necroptosis in positive control | Low expression of key necroptosis proteins (RIPK1, RIPK3, MLKL). | Confirm the expression of these proteins by Western blot. If expression is low, consider using a different cell line known to be sensitive to necroptosis (e.g., HT-29, L929). |
| Suboptimal concentration of inducing agents (e.g., TNF-α, SMAC mimetic, Z-VAD-FMK). | Titrate the concentration of each inducing agent to determine the optimal dose for your specific cell line. | |
| This compound is not inhibiting necroptosis | Incorrect dosage. | Perform a dose-response experiment to determine the EC50 for your cell type. |
| Compound precipitation. | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous media. The final DMSO concentration should be sufficient to maintain solubility. Consider using a surfactant like Tween-20 at a low concentration (e.g., 0.01%) if solubility issues persist. | |
| Cell permeability issues. | While this compound is expected to be cell-permeable, this can vary between cell types. If suspected, consider using a different RIPK1 inhibitor with known good cell permeability for comparison. | |
| Unexpected cellular phenotype observed | Off-target effects. | Use the lowest effective concentration of this compound. To confirm the phenotype is due to RIPK1 inhibition, consider using a structurally different RIPK1 inhibitor as a control or performing siRNA-mediated knockdown of RIPK1. |
| Cell-type specific toxicity. | Perform a cell viability assay with a range of this compound concentrations in the absence of necroptosis inducers to determine its cytotoxic profile for your specific cell line. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| Kd | 4 nM | RIPK1 binding assay | [1] |
| Enzymatic IC50 | 11 nM | RIPK1 kinase assay | [1] |
| Cellular EC50 | 2 nM | TSZ-induced necroptosis in HT-29 cells | [1] |
Table 2: Effective Concentrations of Various RIPK1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay | Effective Concentration (EC50/IC50) | Reference |
| RIPA-56 | L929 (mouse fibrosarcoma) | TZS-induced necrosis | 27 nM | |
| PK6 | L929 (mouse fibrosarcoma) | TNF-induced necrosis | 0.76 µM | |
| PK6 | MEF (mouse embryonic fibroblast) | TNF-induced necrosis | 0.95 µM | |
| PK6 | U937 (human monocytic leukemia) | TNF-induced necrosis | 1.33 µM | |
| Necrostatin-1 | Primary Hippocampal Neurons | In vitro ischemia model | Neuroprotective effects observed | [3] |
| Necrostatin-1 | J774 (mouse macrophage) | LPS + zVAD-induced necroptosis | Inhibition of necroptosis observed |
Note: This table provides a reference for the range of effective concentrations of different RIPK1 inhibitors. The optimal concentration for this compound in these and other cell lines should be determined empirically.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 µM down to 0.1 nM in 10-fold dilutions. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-treatment: Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli. A common combination is TNF-α (10-100 ng/mL), a SMAC mimetic (e.g., 100 nM Birinapant), and a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK). Include a negative control group with no inducing agents.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (typically 18-24 hours).
-
Cell Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo®, MTT, or crystal violet staining.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% protection). Plot the percentage of protection against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Western Blot Analysis of RIPK1 Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined optimal concentration of this compound or vehicle for 1-2 hours, followed by induction of necroptosis for a shorter duration (e.g., 4-6 hours) to capture signaling events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against key necroptosis pathway proteins, such as phospho-RIPK1 (Ser166), phospho-MLKL (Ser358), total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A reduction in the levels of phosphorylated RIPK1 and MLKL in the this compound treated samples compared to the vehicle control will confirm the inhibitory activity of the compound.
Mandatory Visualizations
References
Navigating the In Vitro to In Vivo Transition of RIPK1-IN-7: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with translating in vitro data of the potent RIPK1 inhibitor, RIPK1-IN-7, to in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key in vitro potency values?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). In vitro studies have demonstrated its high affinity and inhibitory activity against RIPK1.[1][2] Key in vitro parameters are summarized below.
Q2: Has this compound shown efficacy in in vivo models?
A2: Yes, this compound has demonstrated significant anti-metastatic activity in a B16 melanoma lung metastasis mouse model.[1][3] It has also been shown to attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells in vivo.[3]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a selective inhibitor of RIPK1, it does exhibit activity against a panel of other kinases at higher concentrations.[1] Understanding these off-target activities is crucial for interpreting in vivo results and anticipating potential side effects.
Q4: What are the general challenges in translating RIPK1 inhibitor data from in vitro to in vivo?
A4: Translating in vitro data for RIPK1 inhibitors to in vivo models presents several challenges, including poor pharmacokinetic properties, off-target effects, and discrepancies between cellular and whole-organism responses. Some inhibitors that are potent in vitro may not achieve sufficient exposure or may have unexpected toxicities in animal models.
Troubleshooting Guide
Issue 1: Poor or inconsistent in vivo efficacy despite high in vitro potency.
Possible Causes & Troubleshooting Steps:
-
Poor Bioavailability:
-
Problem: this compound has low aqueous solubility, which can limit its absorption and bioavailability when administered orally.
-
Solution:
-
Formulation Optimization: Utilize appropriate vehicle solutions to improve solubility and absorption. For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can be used. For intravenous or intraperitoneal injection, a solution containing DMSO, PEG300, Tween 80, and saline may be suitable. Always prepare fresh dosing solutions daily.
-
Route of Administration: Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass absorption barriers, though oral administration has been reported for a similar class of compounds.[3]
-
-
-
Suboptimal Dosing Regimen:
-
Problem: The dose and frequency of administration may not be sufficient to maintain therapeutic concentrations of the inhibitor at the target site.
-
Solution:
-
Dose-Ranging Studies: Conduct pilot dose-ranging studies to determine the optimal dose that provides the desired biological effect without causing toxicity.
-
Pharmacokinetic (PK) Analysis: If possible, perform pharmacokinetic studies to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and AUC (area under the curve) of this compound in your animal model. This data will inform the optimal dosing schedule. While specific PK data for this compound is not publicly detailed, a related compound was shown to have favorable pharmacokinetic properties.[3]
-
-
-
Metabolic Instability:
-
Problem: The compound may be rapidly metabolized in vivo, leading to a short half-life and reduced exposure.
-
Issue 2: Unexpected in vivo toxicity or side effects.
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition:
-
Problem: At the concentrations achieved in vivo, this compound may inhibit other kinases, leading to off-target effects.
-
Solution:
-
Review Off-Target Profile: Refer to the known off-target kinase inhibition profile of this compound (see Table 2). Correlate any observed toxicities with the known functions of these off-target kinases.
-
Dose Reduction: Lower the dose to a level that maintains efficacy against RIPK1 while minimizing off-target engagement.
-
Use of Control Compounds: Include control groups treated with inhibitors that target the suspected off-target kinases to help differentiate between on-target and off-target effects.
-
-
-
Vehicle-Related Toxicity:
-
Problem: The vehicle used to formulate the inhibitor may be causing adverse effects.
-
Solution: Always include a vehicle-only control group in your in vivo experiments to assess the effects of the formulation itself.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Binding Affinity (Kd) | 4 nM | - | [1] |
| Enzymatic IC50 | 11 nM | - | [1] |
| Cellular EC50 | 2 nM | HT-29 (TSZ-induced necroptosis) | [1] |
| Cellular EC50 | 0.999 nM | L929 (TNFα/z-VAD-FMK induced necroptosis) | [1] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| TrkC | 7 | [1] |
| TrkB | 8 | [1] |
| Flt4 | 20 | [1] |
| TrkA | 26 | [1] |
| HRI | 26 | [1] |
| MAP4K5 | 27 | [1] |
| Mer | 29 | [1] |
| Axl | 35 | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a B16 Melanoma Lung Metastasis Model
This protocol is based on the study that demonstrated the anti-metastatic activity of this compound.[3]
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Inoculation: Intravenously inject B16 melanoma cells into the tail vein of the mice.
-
Inhibitor Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% CMC-Na).
-
Dosing Regimen:
-
Begin treatment on the day of tumor cell inoculation.
-
Administer this compound orally once daily at a predetermined dose (e.g., based on dose-ranging studies).
-
Include a vehicle control group.
-
-
Endpoint Analysis:
-
After a set period (e.g., 2-3 weeks), euthanize the mice.
-
Harvest the lungs and fix them in an appropriate solution (e.g., Bouin's solution).
-
Count the number of metastatic nodules on the lung surface.
-
Perform histological analysis of lung tissue to confirm the presence of metastases.
-
Visualizations
Caption: RIPK1 signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for translating in vitro data to in vivo studies.
Caption: A logical workflow for troubleshooting common in vivo efficacy problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Identification of 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing RIPK1-IN-7 Cytotoxicity in Control Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIPK1-IN-7. Here, you will find detailed information to help you design, execute, and interpret cytotoxicity experiments in control cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical regulator of cellular pathways involved in inflammation and programmed cell death, specifically necroptosis.[2][3] this compound exerts its effect by binding to the kinase domain of RIPK1, thereby preventing its phosphorylation and activation, which is a key step in the necroptosis signaling cascade.[2][4] By inhibiting RIPK1 kinase activity, this compound can protect cells from necroptotic cell death induced by stimuli such as tumor necrosis factor-alpha (TNF-α).[1][4]
Q2: Why is it important to assess the cytotoxicity of this compound in control cells?
Assessing the cytotoxicity of this compound in control cells is crucial for several reasons:
-
Determining On-Target vs. Off-Target Effects: It helps to distinguish between cell death caused by the intended inhibition of necroptosis (in a disease model) and potential off-target toxicity.
-
Establishing a Therapeutic Window: Understanding the concentration at which this compound becomes toxic to healthy, non-diseased cells is essential for defining a safe and effective dose range.
-
Identifying Cell Line-Specific Sensitivities: Different cell lines can exhibit varying sensitivities to kinase inhibitors due to differences in their genetic background and expression levels of relevant proteins.
-
Validating Experimental Results: Ensuring that the observed effects are due to the specific inhibition of RIPK1 and not general cytotoxicity is fundamental for data integrity.
Q3: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, based on available data for RIPK1 inhibitors, a starting point for dose-response experiments could range from low nanomolar to micromolar concentrations. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific control cell line. For instance, this compound has a reported enzymatic IC50 of 11 nM for RIPK1.[1]
Q4: How can I induce necroptosis in my control cells to test the efficacy of this compound?
To test the protective effects of this compound, you first need to induce necroptosis in your control cells. A common method involves treating cells with a combination of the following reagents:
-
Tumor Necrosis Factor-alpha (TNF-α): To activate the extrinsic cell death pathway.[5]
-
A pan-caspase inhibitor (e.g., z-VAD-FMK): To block apoptosis and shift the cell death mechanism towards necroptosis.[5][6]
-
A SMAC mimetic (e.g., BV6 or SM-164): To antagonize cIAP proteins, which are negative regulators of RIPK1-mediated cell death.[5]
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity in my control cells even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Troubleshooting Step: Run a vehicle control experiment with the same concentrations of DMSO used to deliver this compound. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%).
-
-
Possible Cause 2: Off-Target Effects. While this compound is selective, it may inhibit other kinases at higher concentrations.[1]
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your control cells. Compare this to the known IC50 for RIPK1 inhibition. A large discrepancy may suggest off-target effects. Consider using a structurally different RIPK1 inhibitor as a control.
-
-
Possible Cause 3: Cell Line Sensitivity. Your control cell line may be particularly sensitive to the inhibition of RIPK1 or have a basal level of RIPK1 activity that is essential for survival.
-
Troubleshooting Step: Test the cytotoxicity of this compound in a different, well-characterized control cell line. You can also perform a literature search to see if your cell line has known dependencies on RIPK1 signaling.
-
Problem 2: this compound is not protecting my cells from TNF-α-induced cell death.
-
Possible Cause 1: The induced cell death is not necroptosis. If apoptosis is the predominant cell death pathway, a RIPK1 kinase inhibitor will not be protective.
-
Troubleshooting Step: Ensure you are using a pan-caspase inhibitor (like z-VAD-FMK) in combination with TNF-α to effectively block apoptosis and induce necroptosis. You can confirm the mode of cell death using specific assays for apoptosis (e.g., caspase-3/7 activity) and necroptosis (e.g., MLKL phosphorylation).
-
-
Possible Cause 2: Insufficient concentration of this compound. The concentration of the inhibitor may be too low to effectively block RIPK1 kinase activity.
-
Troubleshooting Step: Perform a dose-response experiment with this compound to determine its EC50 for necroptosis inhibition in your specific cell line and under your experimental conditions.
-
-
Possible Cause 3: Inactive compound. The this compound compound may have degraded.
-
Troubleshooting Step: Use a fresh stock of the inhibitor. Verify the activity of the compound in a well-established positive control cell line for necroptosis, such as HT-29 or L929 cells.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various RIPK1 inhibitors in different cell lines. While specific data for this compound cytotoxicity across multiple control cell lines is limited in the provided search results, the data for other RIPK1 inhibitors can provide a useful reference range for designing experiments.
| Inhibitor | Cell Line | Parameter | Value | Reference |
| This compound | - | Enzymatic IC50 | 11 nM | [1] |
| This compound | HT-29 | EC50 (TSZ-induced necroptosis) | 2 nM | [1] |
| Necrostatin-1 (Nec-1) | Jurkat | EC50 | 490 nM | [7] |
| GSK481 | U937 | IC50 | 10 nM | [7] |
| AMG-47a | U937 | IC50 (TSQ-induced necroptosis, 24h) | 0.29 µM | [8] |
| AMG-47a | U937 | IC50 (TSQ-induced necroptosis, 48h) | 0.11 µM | [8] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol is designed to determine the direct cytotoxic effect of this compound on control cells.
-
Cell Seeding: Seed your control cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Cell Viability Measurement:
-
For MTS assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Measure the luminescence.[5]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value of this compound.
Protocol 2: Assessing the Protective Effect of this compound against Induced Necroptosis
This protocol evaluates the ability of this compound to inhibit necroptotic cell death.
-
Cell Seeding: Seed your control cells in a 96-well plate and incubate overnight.
-
Pre-treatment with Inhibitor: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.[5]
-
Induction of Necroptosis: To the pre-treated cells, add the necroptosis-inducing agents. A common combination for human cell lines like HT-29 is TNF-α (e.g., 10 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 25 µM z-VAD-FMK).[5] For mouse cells, TNF-α and z-VAD-FMK may be sufficient.[5]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[5]
-
Cell Viability Measurement: Measure cell viability using an appropriate assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell protection conferred by this compound at each concentration relative to the cells treated only with the necroptosis-inducing agents. Plot a dose-response curve to determine the EC50 of the inhibitor.
Visualizations
Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Caption: A streamlined workflow for determining the cytotoxicity of this compound in control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RIPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to RIPK1-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the RIPK1 inhibitor, RIPK1-IN-7, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It targets the kinase activity of RIPK1, which is crucial for mediating necroptosis, a form of programmed cell death.[1] By inhibiting RIPK1's kinase function, this compound is expected to block the necroptotic pathway and, in certain contexts, RIPK1-dependent apoptosis.
Q2: My cancer cell line is not responding to this compound. What are the possible reasons?
Lack of response to this compound can be due to several factors:
-
Intrinsic Resistance: The cancer cell line may not rely on RIPK1 kinase activity for survival. Instead, it might primarily use RIPK1's scaffolding function to activate pro-survival pathways like NF-κB.[2]
-
Low or Absent Expression of Key Necroptotic Proteins: The cell line may have low or no expression of essential proteins in the necroptosis pathway, such as RIPK3 or MLKL.
-
Acquired Resistance: If the cells were initially sensitive, they might have developed resistance through mechanisms like upregulation of pro-survival pathways or mutations in the drug target.
Q3: How can I determine if my cell line has developed acquired resistance to this compound?
To confirm acquired resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No induction of cell death with this compound in a necroptosis-induced model (e.g., TNFα + Smac mimetic + z-VAD-fmk). | Cell line may be resistant to necroptosis. | Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) by Western blot. Use a positive control cell line known to be sensitive to necroptosis (e.g., HT-29, L929).[3] |
| Inefficient induction of necroptosis. | Optimize the concentration and incubation time of the necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-fmk).[3] | |
| Initially sensitive cells become resistant to this compound over time. | Upregulation of compensatory pro-survival signaling pathways. | Investigate the activation status of alternative survival pathways such as NF-κB and PI3K/Akt by Western blot (e.g., check for phospho-p65, phospho-Akt).[4][5] |
| Alterations in the RIPK1 signaling complex. | Perform immunoprecipitation of RIPK1 to identify changes in protein-protein interactions. | |
| High background or inconsistent results in cell viability assays. | Suboptimal cell density or assay conditions. | Optimize cell seeding density to ensure logarithmic growth during the experiment. Follow the manufacturer's protocol for the viability assay carefully. |
| Issues with this compound solubility or stability. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Ensure complete dissolution before adding to the culture medium. |
Quantitative Data
The following table provides illustrative IC50 values for this compound in a hypothetical sensitive parental cell line and a derived resistant cell line. These values are representative of typical fold-changes observed with kinase inhibitor resistance.
| Cell Line | Treatment Condition | IC50 of this compound (nM) | Fold Resistance |
| Parental (Sensitive) | TNFα + Smac mimetic + z-VAD-fmk | 15 | 1 |
| Resistant | TNFα + Smac mimetic + z-VAD-fmk | 250 | 16.7 |
Note: The above data is illustrative. Researchers should experimentally determine the IC50 values for their specific cell lines.
Experimental Protocols
Protocol for Generating this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
-
Monitor Cell Growth: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells resume a stable growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establishment of Resistant Line: After several months of continuous culture with escalating doses, a resistant cell line should be established that can proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterization: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Western Blot Analysis of RIPK1 Signaling Pathway
This protocol is for analyzing the expression and phosphorylation status of key proteins in the RIPK1 signaling pathway.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-MLKL, anti-p-MLKL, anti-p65, anti-p-p65, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound and/or necroptosis-inducing agents. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Visualizations
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating and analyzing this compound resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Interferon-Stimulated Gene RIPK1 Regulates Cancer Cell Intrinsic and Extrinsic Resistance to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Potency of RIPK1-IN-7 and Other RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of RIPK1-IN-7 against other well-characterized Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, namely GSK2982772 and Necrostatin-1. The information presented is supported by experimental data from biochemical and cellular assays to assist researchers in selecting the most suitable inhibitor for their studies.
Data Presentation: Comparative Potency of RIPK1 Inhibitors
The following table summarizes the reported potency of this compound, GSK2982772, and Necrostatin-1 in both biochemical and cell-based assays. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Type | Target | Assay Type | Species | IC50 / EC50 (nM) | Reference |
| This compound | Type II | RIPK1 | Biochemical (Enzymatic) | Human | 11 (IC50) | [1] |
| RIPK1 | Biochemical (Binding Kd) | Human | 4 (Kd) | [1] | ||
| Necroptosis Inhibition | Human (HT-29 cells) | 2 (EC50) | [1] | |||
| GSK2982772 | Type II | RIPK1 | Biochemical (Enzymatic) | Human | 16 (IC50) | [2][3] |
| RIPK1 | Biochemical (Enzymatic) | Monkey | 20 (IC50) | [2][3] | ||
| Necroptosis Inhibition | Human (U937 cells) | 10.2 (IC50) | [1] | |||
| Necrostatin-1 | Type III (Allosteric) | RIPK1 | Biochemical (Enzymatic) | Human | 182 (EC50) | [4] |
| Necroptosis Inhibition | Human (Jurkat cells) | 490 (EC50) | [5] | |||
| Necroptosis Inhibition | Human (293T cells) | 490 (EC50) | [5] |
Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the enzymatic activity of RIPK1 by 50%. EC50 (half-maximal effective concentration) in cell-based assays represents the concentration required to achieve 50% of the maximum protective effect against necroptosis. Kd (dissociation constant) reflects the binding affinity of the inhibitor to the target protein.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the kinase activity of RIPK1 by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, GSK2982772, Necrostatin-1)
-
Opaque-walled 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate solution (MBP), and 5 µL of the ATP solution.
-
Enzyme Addition: To initiate the kinase reaction, add 5 µL of the diluted RIPK1 enzyme solution.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the RIPK1 kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
TNF-α-Induced Necroptosis Inhibition Assay in HT-29 Cells
This cell-based assay assesses the ability of the inhibitors to protect human colon adenocarcinoma HT-29 cells from necroptosis induced by a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (Z-VAD-FMK).
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (Z-VAD-FMK)
-
Test inhibitors (this compound, GSK2982772, Necrostatin-1)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Clear-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and Z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubation: Incubate the cells for 6-24 hours. The optimal incubation time should be determined empirically.
-
Cell Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control and plot the results against the inhibitor concentration to determine the EC50 values.
Mandatory Visualization
RIPK1 Signaling Pathway and Inhibitor Intervention Points
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis, and the intervention points of different inhibitor types.
Experimental Workflow for RIPK1 Inhibitor Evaluation
Caption: A generalized experimental workflow for the identification and validation of novel RIPK1 inhibitors.
References
Cross-reactivity and selectivity profile of RIPK1-IN-7
A Comprehensive Comparison Guide to the Cross-reactivity and Selectivity of RIPK1-IN-7
For researchers and drug development professionals navigating the landscape of RIPK1 inhibitors, understanding the selectivity and cross-reactivity profile of these molecules is paramount. This guide provides an objective comparison of this compound with other notable RIPK1 inhibitors, supported by experimental data.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and certain cancers, making it an attractive therapeutic target.[2][3] The development of small molecule inhibitors targeting the kinase function of RIPK1 has led to several promising candidates. This guide focuses on the selectivity profile of this compound in comparison to other widely used or clinically advanced RIPK1 inhibitors.
Comparative Selectivity Profiles of RIPK1 Inhibitors
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the available quantitative data on the potency and selectivity of this compound and its alternatives.
| Inhibitor | Target | IC50 / Kd (nM) | Off-Target Profile |
| This compound | RIPK1 | IC50: 11, Kd: 4 | Flt4 (IC50: 20), TrkA (IC50: 26), TrkB (IC50: 8), TrkC (IC50: 7), Axl (IC50: 35), HRI (IC50: 26), Mer (IC50: 29), MAP4K5 (IC50: 27)[4] |
| Nec-1s | RIPK1 | IC50: 210 | Highly selective; >1000-fold more selective for RIPK1 than for any of the other 485 human kinases tested.[4][5] Does not inhibit IDO.[6] |
| GSK2982772 | RIPK1 | IC50: 16 (human) | Highly selective; >1000-fold selectivity against a panel of over 339 kinases.[7][8][9] |
| DNL747 (SAR443060) | RIPK1 | - | A selective, orally bioavailable, and CNS-penetrant small molecule inhibitor of RIPK1.[10][11] Development was discontinued (B1498344) due to off-target, molecule-specific toxicity in preclinical studies.[12] |
Experimental Methodologies
The determination of inhibitor selectivity is performed using a variety of robust experimental assays. Below are the detailed protocols for key experiments cited in the evaluation of RIPK1 inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
-
Principle : The kinase reaction is performed in the presence of a substrate and ATP. The amount of ADP generated is directly proportional to the kinase activity. The ADP is then converted to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin (B1168401) reaction that produces light.
-
Protocol :
-
Compound Preparation : Prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
Kinase Reaction : In a multi-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate), and the test inhibitor at various concentrations.
-
Initiation : Start the reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin for the light-producing reaction.
-
Measurement : Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration, and therefore, the kinase activity.
-
Data Analysis : Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[13][14]
-
KINOMEscan® Competition Binding Assay
This is a high-throughput affinity-based assay that measures the binding of an inhibitor to a large panel of kinases.
-
Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using qPCR of the DNA tag.
-
Protocol :
-
Immobilization : An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
-
Binding Reaction : The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a multi-well plate.
-
Competition : The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing : The solid support is washed to remove any unbound kinase.
-
Elution : The bound kinase is eluted from the solid support.
-
Quantification : The amount of eluted kinase is quantified by qPCR of the DNA tag.
-
Data Analysis : The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. This can be used to determine the dissociation constant (Kd).[15][16][17]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures the engagement of a drug with its target protein in a cellular environment.
-
Principle : The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization is measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
-
Protocol :
-
Cell Treatment : Treat cells with the test compound or a vehicle control.
-
Heating : Heat the treated cells or cell lysates across a range of temperatures.
-
Lysis and Fractionation : Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification : Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis : Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18][19][20]
-
Visualizing Key Concepts
To further aid in the understanding of RIPK1's role and the methods used to assess its inhibitors, the following diagrams are provided.
Caption: RIPK1 Signaling Pathway Overview.
Caption: Experimental Workflow for Inhibitor Selectivity.
Conclusion
The selection of a RIPK1 inhibitor for research or therapeutic development requires careful consideration of its on-target potency and off-target activity. This compound is a potent inhibitor of RIPK1 but also demonstrates activity against several other kinases at nanomolar concentrations. In contrast, inhibitors like Nec-1s and GSK2982772 have been reported to have very high selectivity for RIPK1 across large kinase panels. While DNL747 also showed promise as a selective inhibitor, its development was halted due to compound-specific toxicities. This guide provides a framework for comparing these inhibitors and highlights the importance of comprehensive selectivity profiling in the drug discovery process. Researchers should consult the primary literature for the most detailed information when selecting an inhibitor for their specific application.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Probe GSK2982772 | Chemical Probes Portal [chemicalprobes.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Denali Therapeutics Provides Broad Update on Its RIPK1 Program Partnered With Sanofi - BioSpace [biospace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 17. chayon.co.kr [chayon.co.kr]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. annualreviews.org [annualreviews.org]
How does RIPK1-IN-7 compare to GSK'872 in necroptosis assays?
A Comparative Analysis of RIPK1-IN-7 and GSK'872 in Necroptosis Inhibition
In the study of regulated cell death, particularly necroptosis, the use of specific and potent inhibitors is crucial for elucidating signaling pathways and exploring therapeutic strategies. This guide provides a detailed comparison of two widely used inhibitors, this compound and GSK'872, which target different core components of the necroptotic machinery.
Introduction to Necroptosis and Key Kinase Targets
Necroptosis is a form of programmed cell death that is executed independently of caspases and is characterized by a pro-inflammatory phenotype.[1] This pathway is critically mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][2] Upon specific stimuli, such as Tumor Necrosis Factor alpha (TNFα) in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited into a complex known as the necrosome.[2][3] Within this complex, RIPK1 and RIPK3 auto- and trans-phosphorylate each other, leading to the recruitment and phosphorylation of MLKL, the terminal effector of necroptosis.[2][3]
This compound is a potent and selective inhibitor of RIPK1, targeting an early step in the formation of the necrosome.[4] In contrast, GSK'872 is a highly potent and selective inhibitor of RIPK3, acting downstream of RIPK1 activation but prior to the engagement of MLKL.[5][6][7] Their distinct points of intervention in the necroptosis pathway are a key differentiator in their experimental application.
Quantitative Comparison of Inhibitor Potency
The efficacy of this compound and GSK'872 has been quantified in both biochemical and cell-based necroptosis assays. The following table summarizes their inhibitory concentrations (IC50/EC50) and binding affinities (Kd).
| Inhibitor | Target | Assay Type | Value | Cell Line / System | Reference |
| This compound | RIPK1 | Enzymatic (IC50) | 11 nM | Recombinant Human RIPK1 | [4] |
| RIPK1 | Binding Affinity (Kd) | 4 nM | - | [4] | |
| RIPK1 | Cellular (EC50) | 2 nM | HT-29 (TSZ-induced necroptosis) | [4] | |
| GSK'872 | RIPK3 | Enzymatic (IC50) | 1.3 nM | ADP-Glo Kinase Assay | [1][6][7][8] |
| RIPK3 | Binding Affinity (IC50) | 1.8 nM | Fluorescence Polarization Assay | [1][6][7][8] | |
| RIPK3 | Cellular (IC50) | 100-1000 fold shift from biochemical IC50 | HT-29 (TNF-induced necroptosis) | [6][9] |
Note: TSZ refers to a combination of TNFα, SMAC mimetic, and z-VAD-fmk.
GSK'872 demonstrates extremely high potency in biochemical assays, with IC50 values in the low nanomolar range.[1][6][7] However, a notable shift of 100- to 1000-fold in its IC50 is observed in cell-based assays compared to cell-free biochemical assays.[6][9] this compound also shows high potency with low nanomolar efficacy in both enzymatic and cellular necroptosis models.[4]
Mechanism of Action and Selectivity
This compound acts as a potent and selective inhibitor of RIPK1's kinase activity.[4] By preventing the autophosphorylation of RIPK1, it blocks the initial activation step required for necrosome formation and subsequent cell death.[10][11] However, it's noted that this compound can also display activity against other kinases such as Flt4, TrkA, TrkB, and Axl, which should be considered when interpreting experimental results.[4]
GSK'872 is a highly selective inhibitor of RIPK3 kinase activity and does not inhibit RIPK1.[1][6] It has minimal cross-reactivity against a large panel of human protein kinases when tested at a concentration of 1 µM.[6][9] An important characteristic of GSK'872 is its potential to induce RIPK3-dependent, caspase-8-mediated apoptosis at higher concentrations (typically above 1 µM), a phenomenon that occurs in the absence of caspase inhibitors.[1][12]
Experimental Protocols
Below are representative protocols for evaluating the efficacy of RIPK1 and RIPK3 inhibitors in cell-based necroptosis assays.
Protocol 1: TNF-induced Necroptosis in HT-29 Cells
This assay is commonly used to assess the potency of necroptosis inhibitors in a human cell line.
-
Cell Culture: Human colon adenocarcinoma HT-29 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated for 1-2 hours with various concentrations of the inhibitor (e.g., this compound or GSK'872) or DMSO as a vehicle control.[12]
-
Necroptosis Induction: Necroptosis is induced by adding a combination of human TNFα (e.g., 10-40 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM).[9][12] The caspase inhibitor is essential to block the apoptotic pathway and channel the signaling towards necroptosis.
-
Viability Assessment: Cell viability is measured to determine the protective effect of the inhibitor. A common method is to use an ATP-based assay (e.g., CellTiter-Glo), where the luminescence signal is proportional to the number of viable cells.[9][12] The results are then used to calculate EC50 values.
Protocol 2: Necroptosis in Murine Cells (e.g., L929 or MEFs)
This protocol is used to evaluate inhibitors in mouse cell lines, which are also sensitive to necroptosis.
-
Cell Culture: L929 or Mouse Embryonic Fibroblast (MEF) cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with the inhibitor for 1-2 hours.
-
Necroptosis Induction: For many murine cell lines, necroptosis can be induced with TNFα (e.g., 25 ng/mL) in combination with z-VAD-fmk (e.g., 25 µM).[9]
-
Incubation: Cells are incubated for approximately 18-24 hours.[9]
-
Viability Assessment: Cell viability is quantified using methods such as ATP measurement or by assessing membrane integrity with dyes like Sytox Green.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the necroptosis signaling pathway and the experimental workflow for inhibitor testing.
Caption: Necroptosis pathway and inhibitor targets.
Caption: Workflow for necroptosis inhibitor assay.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are RIPK1 modulators and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Validating the On-Target Effects of RIPK1-IN-7: A Comparative Guide to siRNA-Mediated Target Knockdown
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a specific inhibitor is a cornerstone of preclinical research. This guide provides a comprehensive comparison of a potent chemical inhibitor, RIPK1-IN-7, with the genetic approach of small interfering RNA (siRNA) for validating the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in cellular signaling pathways.
This document outlines the experimental data and protocols necessary to objectively assess the on-target efficacy of this compound by comparing its phenotypic effects to those induced by the specific knockdown of the RIPK1 protein using siRNA.
Introduction to RIPK1 and the Inhibitor this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key molecular switch in cellular signaling pathways, regulating inflammation, apoptosis, and necroptosis.[1][2] Its dysregulation is implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.
This compound is a potent and selective inhibitor of RIPK1 with a dissociation constant (Kd) of 4 nM and an enzymatic half-maximal inhibitory concentration (IC50) of 11 nM.[2][3] It has demonstrated a strong protective effect in cellular models of necroptosis.[3] Validating that the observed cellular effects of this compound are a direct consequence of RIPK1 inhibition is crucial for its development as a therapeutic agent.
Comparison of On-Target Validation Methods: this compound vs. siRNA
The on-target effects of a kinase inhibitor can be validated through both chemical and genetic approaches. This guide focuses on the comparison between the small molecule inhibitor this compound and siRNA-mediated gene silencing.
| Method | Principle | Advantages | Disadvantages |
| This compound (Chemical Inhibition) | A small molecule that binds to the kinase domain of RIPK1, blocking its catalytic activity. | - Rapid onset of action. - Dose-dependent and reversible inhibition. - High temporal control over target inhibition. - Amenable to in vivo studies. | - Potential for off-target effects on other kinases.[3] - Requires careful characterization of selectivity. |
| siRNA (Genetic Inhibition) | A double-stranded RNA molecule that triggers the degradation of RIPK1 mRNA, leading to reduced protein expression. | - High specificity for the target gene. - Provides genetic evidence for the target's role. - Can distinguish between kinase-dependent and scaffolding functions of the target protein. | - Slower onset of action (requires mRNA and protein turnover). - Potential for incomplete knockdown. - Can have off-target effects through miRNA-like activity. - Delivery can be challenging, especially in vivo. |
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and the expected outcomes of RIPK1 siRNA knockdown in key cellular assays.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Parameter | Value |
| Biochemical Assay | IC50 (enzymatic) | 11 nM[3] |
| Binding Assay | Kd | 4 nM[3] |
| Cellular Necroptosis Assay (HT-29 cells) | EC50 | 2 nM[3] |
Table 2: Comparison of Expected Outcomes for this compound and RIPK1 siRNA in Cellular Assays
| Assay | Readout | Expected Outcome with this compound | Expected Outcome with RIPK1 siRNA |
| Cell Viability Assay (e.g., CellTiter-Glo) | ATP levels (indicator of cell viability) | Increased cell viability in the presence of necroptosis inducers (e.g., TNFα, SMAC mimetic, z-VAD-FMK). | Increased cell viability in the presence of necroptosis inducers. |
| Western Blot | Phospho-RIPK1 (Ser166) levels | Dose-dependent decrease in RIPK1 autophosphorylation. | Not applicable (total protein is reduced). |
| Western Blot | Total RIPK1 protein levels | No change in total RIPK1 protein levels. | Significant reduction in total RIPK1 protein levels. |
| Cytokine Profiling (e.g., ELISA, Luminex) | Pro-inflammatory cytokine levels (e.g., TNFα, IL-6) | Reduction in cytokine production induced by stimuli that activate RIPK1-dependent inflammation. | Reduction in cytokine production induced by stimuli that activate RIPK1-dependent inflammation.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of on-target effects.
Protocol 1: siRNA Transfection and Western Blot Analysis of RIPK1 Knockdown
Objective: To confirm the efficient knockdown of RIPK1 protein expression following siRNA transfection.
Materials:
-
Cells susceptible to siRNA transfection (e.g., HT-29, L929)
-
RIPK1-specific siRNA and non-targeting control siRNA
-
siRNA transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute RIPK1 siRNA and non-targeting control siRNA in serum-free medium.
-
In another set of tubes, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash with PBS.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
-
Cell Lysis and Protein Quantification:
-
After 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against RIPK1 and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Cell Viability Assay to Measure Protection from Necroptosis
Objective: To compare the ability of this compound and RIPK1 siRNA to protect cells from necroptosis.
Materials:
-
HT-29 cells (or another suitable cell line)
-
This compound
-
RIPK1 siRNA and non-targeting control siRNA
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
For this compound Treatment:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 1 hour.
-
-
For RIPK1 siRNA Knockdown:
-
Transfect HT-29 cells with RIPK1 siRNA or non-targeting control siRNA in a 6-well plate as described in Protocol 1.
-
After 48 hours, trypsinize the cells and seed them into a 96-well plate. Allow them to adhere for at least 4 hours.
-
-
Induction of Necroptosis:
-
Treat the cells with a combination of TNF-α, SMAC mimetic, and z-VAD-FMK to induce necroptosis.
-
-
Cell Viability Measurement:
-
After 18-24 hours of necroptosis induction, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated or non-targeting siRNA control.
-
For this compound, calculate the EC50 value from the dose-response curve.
-
For RIPK1 siRNA, compare the cell viability between RIPK1 knockdown and control cells.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: RIPK1 signaling pathway and points of intervention.
Caption: Experimental workflow for on-target validation.
Alternative On-Target Validation Methods
Beyond direct comparison with siRNA, other methods can provide further evidence of on-target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Kinase Profiling: Screening the inhibitor against a broad panel of kinases helps to determine its selectivity and identify potential off-targets. This compound has been shown to have some activity against other kinases at higher concentrations.[3]
-
Rescue Experiments: In cells with RIPK1 knocked down via siRNA, expressing a mutated, siRNA-resistant form of RIPK1 should restore the phenotype if the effect of the siRNA was on-target.
Conclusion
Validating the on-target effects of a kinase inhibitor is a multi-faceted process that requires a combination of chemical and genetic approaches. By comparing the cellular effects of this compound with those of RIPK1 siRNA, researchers can gain a high degree of confidence that the observed phenotypes are a direct result of RIPK1 inhibition. The quantitative data and detailed protocols provided in this guide offer a robust framework for conducting these critical validation studies, ultimately strengthening the rationale for the continued development of this compound and other targeted therapies.
References
A Comparative Analysis of RIPK1-IN-7 and Ponatinib on RIPK1 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, RIPK1-IN-7 and Ponatinib, focusing on their activity against Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular pathways involved in inflammation and programmed cell death, making it a key therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases.[1] This document presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate informed decisions in research and drug development.
Executive Summary
This compound is a potent and highly selective inhibitor of RIPK1, while Ponatinib is a multi-targeted kinase inhibitor that also demonstrates significant activity against RIPK1. This guide elucidates the key differences in their potency, selectivity, and mechanism of action, supported by experimental data from publicly available literature. The provided information aims to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following table summarizes the in vitro inhibitory activities of this compound and Ponatinib against RIPK1 and a selection of other kinases to highlight their respective potency and selectivity profiles.
| Inhibitor | Target Kinase | IC50 (nM) | Kd (nM) | Cellular EC50 (nM) | Notes |
| This compound | RIPK1 | 11 | 4 | 2 (HT-29 cell necroptosis) | Potent and selective RIPK1 inhibitor.[2] |
| Flt4 | 20 | - | - | Off-target activity.[2] | |
| TrkA | 26 | - | - | Off-target activity.[2] | |
| TrkB | 8 | - | - | Off-target activity.[2] | |
| TrkC | 7 | - | - | Off-target activity.[2] | |
| Axl | 35 | - | - | Off-target activity.[2] | |
| HRI | 26 | - | - | Off-target activity.[2] | |
| Mer | 29 | - | - | Off-target activity.[2] | |
| MAP4K5 | 27 | - | - | Off-target activity.[2] | |
| Ponatinib | RIPK1 | 12 | - | 34 (Jurkat cell necroptosis) | Dual inhibitor of RIPK1 and RIPK3.[3] |
| RIPK3 | 1.6 | - | - | Potent inhibitor of RIPK3.[3] | |
| BCR-ABL | 0.37 - 2 | - | ~1 (in CML cells) | Primary target.[4] | |
| VEGFR2 | 1.5 | - | - | Off-target activity.[4] | |
| PDGFRα | 1.1 | - | - | Off-target activity.[4] | |
| FGFR1 | 2.2 | - | - | Off-target activity.[4] | |
| SRC | 5.4 | - | - | Off-target activity.[4] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
RIPK1 Signaling Pathway
Caption: RIPK1 signaling downstream of TNFR1 activation.
Experimental Workflow: In Vitro Kinase Assay
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of RIPK1-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the kinase inhibitor RIPK1-IN-7, with a specific focus on its selectivity for its primary target, Receptor-Interacting Protein Kinase 1 (RIPK1), versus the closely related kinase, RIPK3. Both RIPK1 and RIPK3 are critical serine/threonine kinases that act as key regulators of cellular death and inflammation, most notably in the necroptosis pathway.[1][2][3] The development of highly specific inhibitors is crucial for dissecting their distinct roles in cellular signaling and for therapeutic applications.
This compound: Potency and Selectivity Profile
This compound is a potent and selective inhibitor of RIPK1, demonstrating high affinity in biochemical assays with a binding constant (Kd) of 4 nM and an enzymatic half-maximal inhibitory concentration (IC50) of 11 nM.[4][5] In cell-based assays measuring the inhibition of TNF-α/Smac mimetic/z-VAD-fmk (TSZ)-induced necroptosis in HT29 cells, it showed a half-maximal effective concentration (EC50) of 2 nM.[4]
While highly potent against RIPK1, broader kinase screening has revealed that this compound also exhibits considerable activity against several other kinases.[4] Notably, direct inhibitory data against RIPK3 is not specified in publicly available literature, which is a critical parameter for fully characterizing its selectivity within the necroptosis pathway.
Data Presentation: Inhibitor Activity
The following table summarizes the known inhibitory concentrations of this compound against its primary target and other identified off-target kinases.
| Kinase Target | Type | IC50 (nM) | Reference |
| RIPK1 | Primary Target | 11 | [4] |
| TrkC | Off-Target | 7 | [4] |
| TrkB | Off-Target | 8 | [4] |
| Flt4 (VEGFR3) | Off-Target | 20 | [4] |
| TrkA | Off-Target | 26 | [4] |
| HRI (EIF2AK1) | Off-Target | 26 | [4] |
| MAP4K5 | Off-Target | 27 | [4] |
| Mer | Off-Target | 29 | [4] |
| Axl | Off-Target | 35 | [4] |
| RIPK3 | Key Selectivity Target | Data Not Available |
RIPK1/RIPK3 Signaling Pathway
RIPK1 and RIPK3 are central to the necroptosis signaling cascade, a form of programmed cell death.[2] Upon stimulation by ligands like TNFα, RIPK1 can be recruited to the TNFR1 receptor complex.[1] In the absence of caspase-8 activity, RIPK1 interacts with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs) to form a functional amyloid-like complex known as the necrosome.[2][3] This leads to the autophosphorylation and activation of RIPK3, which in turn phosphorylates the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL), triggering its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[2]
Caption: Simplified RIPK1/RIPK3 signaling pathway to necroptosis.
Experimental Protocols for Specificity Assessment
To definitively assess the specificity of this compound against RIPK3, standardized biochemical and cellular assays are required.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay directly measures the enzymatic activity of purified kinases and the inhibitory effect of a compound.
-
Objective: To determine the IC50 value of this compound against purified RIPK1 and RIPK3 enzymes.
-
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (either RIPK1 or RIPK3), a suitable generic substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer.[6]
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Luminescence Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a light signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is directly proportional to kinase activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[7]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement of an inhibitor within a physiologically relevant cellular environment.[8][9] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[9]
-
Objective: To confirm that this compound binds to RIPK1 (and not RIPK3) in intact cells and to determine its cellular potency (EC50).
-
Protocol:
-
Cell Treatment: Treat intact cells (e.g., HT-29) with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble RIPK1 and RIPK3 in the supernatant using a specific and sensitive detection method like Western Blotting or ELISA.[7]
-
Data Analysis (Melt Curve): Plot the amount of soluble protein against the temperature. A shift of the curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target stabilization and engagement.[7]
-
Data Analysis (Isothermal Dose-Response): Alternatively, heat all samples at a single, optimized temperature (where ~50-80% of the target denatures) and plot the amount of soluble protein against inhibitor concentration to determine the EC50 of target engagement.[9][10]
-
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion and Objective Comparison
This compound is unequivocally a highly potent inhibitor of RIPK1 in both biochemical and cellular contexts.[4][5] Its low nanomolar activity makes it a valuable tool for studying RIPK1-mediated signaling pathways.
However, a complete assessment of its specificity against RIPK3—its direct partner in the necrosome—is currently incomplete due to the lack of publicly available data. The significant off-target activity of this compound against several other kinases, with IC50 values as low as 7-8 nM, underscores the critical need to experimentally determine its activity against RIPK3.[4] If this compound also inhibits RIPK3 with similar potency, it would be functionally a dual RIPK1/RIPK3 inhibitor, complicating the interpretation of experimental results aimed at dissecting the specific role of RIPK1 kinase activity.
To definitively characterize this compound as a selective RIPK1 inhibitor, it is essential to perform the biochemical and cellular assays detailed above. A high IC50 or EC50 value for RIPK3 (ideally >100-fold higher than for RIPK1) would confirm its specificity and solidify its status as a precise chemical probe for investigating RIPK1-dependent biology.
References
- 1. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 2. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase activities of RIPK1 and RIPK3 can direct IFNβ synthesis induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Validating RIPK1-IN-7's In Vivo Efficacy: A Comparative Guide Using a Kinase-Dead RIPK1 Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the RIPK1 inhibitor, RIPK1-IN-7, against other alternatives. This guide includes supporting experimental data for analogs, detailed methodologies for key experiments, and a proposed framework for validating this compound using a kinase-dead RIPK1 model.
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a pivotal mediator of inflammation and programmed cell death, positioning it as a compelling therapeutic target for a spectrum of inflammatory diseases and cancer. A growing number of small molecule inhibitors targeting RIPK1 have been developed, with several demonstrating promise in preclinical in vivo studies. Among these, this compound has been noted for its potent and selective inhibition of RIPK1.[1] This guide delves into the available data to compare its potential in vivo efficacy and outlines a robust validation strategy using a kinase-dead RIPK1 model.
Comparative In Vivo Performance of RIPK1 Inhibitors
While specific in vivo efficacy data for this compound in the B16 melanoma lung metastasis model is not publicly available, data from other RIPK1 inhibitors in various models of inflammation and disease provide a comparative landscape. Direct comparison is challenging due to the use of different animal models and dosing regimens; however, this overview offers a valuable snapshot of their relative activities.
| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Endpoints |
| This compound | B16 melanoma lung metastasis | Data not publicly available | Reported to have excellent antimetastasis activity.[1] |
| Sibiriline | Concanavalin A-induced hepatitis in C57BL/6 mice | 5 mg/kg, intraperitoneal injection, 1 hour prior to ConA | - Significantly reduced serum ALT and AST levels- Decreased hepatic necrosis and inflammatory cell infiltration- Improved survival rate |
| Necrostatin-1s | TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in C57BL/6 mice | 6 mg/kg, intravenous injection, 17 minutes prior to mTNF | - Protected against TNF-induced hypothermia- Significantly increased survival rate |
| GSK2982772 | TNF-α-induced SIRS in C57BL/6 mice | 3, 10, and 50 mg/kg, oral gavage, 15 minutes prior to mTNF | - Dose-dependent protection against TNF-induced hypothermia- Increased survival rate |
| RIPA-56 | TNF-α-induced SIRS in C57BL/6 mice | 10 mg/kg, intraperitoneal injection, 1 hour prior to mTNF | - Protected against TNF-induced hypothermia- Significantly increased survival rate |
| KWCN-41 | TNF-α-induced SIRS in C57BL/6 mice | 5 mg/kg, intraperitoneal injection, 1 hour prior to mTNF | - Superior protection against TNF-induced hypothermia compared to Necrostatin-1- Significantly increased survival rate |
Validating this compound with a Kinase-Dead RIPK1 Model
A critical step in validating a kinase inhibitor is to demonstrate that its effects are directly attributable to the inhibition of the target's kinase activity. The use of a kinase-dead RIPK1 knock-in mouse model (e.g., Ripk1K45A/K45A or Ripk1D138N/D138N) is the gold standard for this purpose.[2] These mice are viable and healthy, indicating that the kinase activity of RIPK1 is not essential for normal development, but they are resistant to TNF-induced necroptosis.[2]
Interestingly, one study reported that genetic inhibition of RIPK1 kinase activity in a kinase-dead knock-in mouse model did not reduce lung metastases in a B16 melanoma model.[3] This finding suggests that the reported anti-metastatic effects of this compound may be mediated through a mechanism independent of RIPK1 kinase inhibition or that the role of RIPK1 in this specific cancer model is more complex than initially understood. Therefore, a head-to-head comparison of this compound in wild-type and kinase-dead RIPK1 mice is essential for elucidating its true mechanism of action.
Signaling Pathways and Experimental Workflows
To better understand the context of these in vivo studies, the following diagrams illustrate the core RIPK1 signaling pathway, a proposed experimental workflow for evaluating this compound, and the logical framework for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking RIPK1-IN-7: A Comparative Guide to Next-Generation RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of RIPK1 inhibition has rapidly evolved, moving from foundational tool compounds to a new generation of highly potent and selective clinical candidates. This guide provides an objective comparison of RIPK1-IN-7 against key next-generation Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, offering a comprehensive overview of their performance based on available experimental data. This document is intended to assist researchers in selecting the most appropriate inhibitor for their studies in inflammatory diseases, neurodegeneration, and other RIPK1-mediated pathologies.
Executive Summary
RIPK1 is a critical mediator of inflammation and programmed cell death, particularly necroptosis. Its inhibition is a promising therapeutic strategy for a range of human diseases. While early inhibitors provided proof-of-concept, their limitations in potency, selectivity, and pharmacokinetic properties spurred the development of next-generation compounds. This guide benchmarks this compound, a potent and selective inhibitor, against prominent next-generation inhibitors that have entered clinical development, such as GSK2982772 and Denali's DNL747. The comparison focuses on biochemical potency, cellular activity, and selectivity profiles to provide a clear, data-driven overview.
Data Presentation: Quantitative Comparison of RIPK1 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound and selected next-generation RIPK1 inhibitors. Data has been compiled from various public sources and should be interpreted with the consideration that experimental conditions may vary between studies.
Table 1: Biochemical Potency Against RIPK1
| Inhibitor | Type | Target | IC50 (nM) | K_d_ (nM) |
| This compound | Not Specified | Human RIPK1 | 11 | 4 |
| GSK2982772 | ATP Competitive | Human RIPK1 | 16 | N/A |
| Monkey RIPK1 | 20 | N/A | ||
| DNL747 (SAR443060) | Not Specified | Human RIPK1 | 3.9 (in human PBMCs) | N/A |
| Necrostatin-1 (Nec-1) | Allosteric (Type III) | Human RIPK1 | EC50: 182 | N/A |
N/A: Not Available
Table 2: Cellular Potency in Necroptosis Assays
| Inhibitor | Cell Line | Assay Condition | EC50 (nM) |
| This compound | HT-29 | TSZ-induced necroptosis | 2 |
| GSK2982772 | Not Specified | Not Specified | Not Specified |
| DNL747 (SAR443060) | Not Specified | Not Specified | Not Specified |
| Necrostatin-1 (Nec-1) | 293T | TNF-α-induced necroptosis | 490 |
TSZ: TNF-α, SMAC mimetic, and z-VAD-FMK
Table 3: Kinase Selectivity Profile
| Inhibitor | Selectivity Panel | Key Off-Targets (IC50 in nM) |
| This compound | Not Specified | Flt4 (20), TrkA (26), TrkB (8), TrkC (7), Axl (35), HRI (26), Mer (29), MAP4K5 (27)[1] |
| GSK2982772 | >339 kinases | >1,000-fold selectivity for RIPK1 |
| Necrostatin-1 (Nec-1) | Not Specified | Indoleamine-2,3-dioxygenase (IDO) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor performance. Below are methodologies for key experiments cited in this guide.
RIPK1 Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the enzymatic activity of RIPK1 by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Opaque-walled 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
Kinase Reaction:
-
Add the test inhibitor or vehicle control to the wells of the assay plate.
-
Add a solution containing the RIPK1 enzyme and MBP substrate.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the K_m_ for RIPK1.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are determined by fitting the data to a four-parameter logistic curve.[2]
TNF-α-Induced Necroptosis Assay
This cell-based assay assesses the ability of an inhibitor to protect cells from necroptosis induced by TNF-α in the presence of a caspase inhibitor.
Materials:
-
HT-29 or other suitable cell line
-
Cell culture medium
-
TNF-α
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.
-
Induction of Necroptosis: Add a combination of TNF-α, SMAC mimetic, and z-VAD-FMK (TSZ) to the wells to induce necroptosis.
-
Incubation: Incubate the plate for a defined period (e.g., 8-24 hours) at 37°C.
-
Viability Measurement: Add CellTiter-Glo® reagent to the wells and measure luminescence to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of cell protection for each inhibitor concentration relative to the vehicle control and determine the EC50 value.[1]
Mandatory Visualization
RIPK1 Signaling Pathways
Caption: RIPK1 signaling pathways in cell survival, apoptosis, and necroptosis.
Experimental Workflow for RIPK1 Inhibitor Evaluation
Caption: General experimental workflow for the evaluation of RIPK1 inhibitors.
References
Confirming RIPK1-IN-7 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target in a variety of inflammatory diseases, neurodegenerative disorders, and cancer. Verifying that a small molecule inhibitor, such as RIPK1-IN-7, engages its intended target within a cellular context is a crucial step in drug discovery and development. This guide provides a comparative overview of key experimental methods to confirm the target engagement of this compound in cells, offering detailed protocols, quantitative comparisons with other RIPK1 inhibitors, and visual workflows to aid in experimental design and data interpretation.
Introduction to RIPK1 and Target Engagement
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling, acting as a scaffold in pro-survival pathways and as a kinase to promote inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is a key driver of these pathogenic processes, making it an attractive target for therapeutic intervention.[3] this compound is a potent and selective inhibitor of RIPK1 with a reported enzymatic IC50 of 11 nM and a Kd of 4 nM.[4]
Target engagement assays are designed to provide direct evidence that a drug binds to its intended molecular target in a cellular environment. This is a critical step to bridge the gap between in vitro biochemical activity and in vivo pharmacological effects. This guide will focus on three primary methods for assessing RIPK1 target engagement: the NanoBRET™ Target Engagement Assay, Western Blotting for phosphorylated RIPK1 (p-RIPK1), and the Cellular Thermal Shift Assay (CETSA). An alternative method, the Target Engagement Assessment for RIPK1 (TEAR1) assay, will also be discussed.
Comparison of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. The following table provides a comparative summary of the key features of the discussed assays.
| Feature | NanoBRET™ Target Engagement Assay | Western Blot (p-RIPK1) | Cellular Thermal Shift Assay (CETSA) | TEAR1 Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Immunodetection of the phosphorylated, active form of the target protein. | Ligand-induced thermal stabilization of the target protein. | Immunoassay based on competitive binding between the drug and a specific antibody to RIPK1. |
| Readout | Ratiometric BRET signal | Band intensity on a western blot | Amount of soluble protein remaining after heat shock | Immunoassay signal |
| Nature of Measurement | Direct binding in live cells | Indirect measure of target inhibition | Direct binding in live cells or cell lysates | Direct binding in cell or tissue lysates |
| Throughput | High-throughput (96- or 384-well format) | Low to medium throughput | Medium to high-throughput (plate-based formats available) | High-throughput |
| Cell State | Live cells | Lysed cells | Live cells or cell lysates | Lysed cells or tissues |
| Requirement for specific reagents | NanoLuc fusion protein, fluorescent tracer | Phospho-specific antibody | Validated antibody for detection | Specific antibody pair |
| Quantitative? | Yes (IC50/Ki determination) | Semi-quantitative to quantitative | Yes (EC50 determination) | Yes (IC50 determination) |
Quantitative Comparison of RIPK1 Inhibitors
The following table summarizes the reported cellular potencies of this compound and other commonly used RIPK1 inhibitors across different assays. It is important to note that direct comparison of absolute values across different assays and cell lines should be done with caution.
| Compound | Assay Type | Cell Line | Potency (IC50/EC50/Ki) | Reference |
| This compound | Necroptosis Assay | HT-29 | 2 nM (EC50) | [4] |
| Necrostatin-1 (Nec-1) | CETSA (ITDRF) | HT-29 | 1100 nM (EC50) | [5] |
| GSK'253 | TEAR1 Assay | HT-29 | 0.5 nM (IC50) | [6] |
| Compound 22 | CETSA (ITDRF) | HT-29 | 6.5 nM (EC50) | [5] |
| Compound 22b | NanoBRET Assay | HEK293T | 6.5 nM (Ki) | [7] |
| PK68 | NanoBRET Assay | HEK293T | 3.0 nM (Ki) | [7] |
| GSK'772 | RIPK1-dependent apoptosis | MEFs | ~1-10 nM (IC50) | [3] |
| SAR443060 (DNL747) | p-RIPK1 Inhibition | Human PBMCs | 3.9 nM (IC50) |
Note: Direct cellular target engagement data (e.g., NanoBRET or CETSA) for this compound was not found in the reviewed literature. The provided EC50 is for a downstream functional assay (necroptosis inhibition).
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the RIPK1 signaling pathway and the workflows of the discussed target engagement assays.
Caption: RIPK1 Signaling and Point of Intervention.
Caption: Workflows for key target engagement assays.
Detailed Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from commercially available assays and published literature.[8][9]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a NanoLuc®-RIPK1 fusion protein.
-
Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
Add the NanoBRET™ tracer reagent to the cells.
-
Add the test compounds (this compound) to the wells and incubate for 2 hours.
-
Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal on a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-RIPK1 (Ser166)
This protocol is a generalized procedure based on common laboratory practices and product datasheets.[10]
-
Cell Treatment:
-
Seed cells (e.g., HT-29) in a 6-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce RIPK1 activation by treating with a combination of TNF-α, a SMAC mimetic (e.g., BV-6 or SM-164), and a pan-caspase inhibitor (e.g., z-VAD-fmk) for the appropriate time.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-RIPK1 (Ser166) and total RIPK1 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-RIPK1 signal to the total RIPK1 signal for each sample.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is based on published methods for RIPK1 CETSA.[11]
-
Cell Treatment and Heating:
-
Treat intact cells (e.g., HT-29) with various concentrations of this compound or vehicle control for a defined period.
-
Heat the cell suspensions at a specific temperature (e.g., 47°C) for a set time (e.g., 8 minutes) to induce protein denaturation. A non-heated control is included.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
-
Detection of Soluble RIPK1:
-
Analyze the amount of soluble RIPK1 in the supernatant by Western blotting, ELISA, or other quantitative immunoassays.
-
-
Data Analysis:
-
Melt Curve: To determine the optimal heating temperature, treat cells with a fixed concentration of the inhibitor and heat at a range of temperatures. Plot the amount of soluble RIPK1 against the temperature.
-
Isothermal Dose-Response (ITDRF): Treat cells with a range of inhibitor concentrations and heat at a fixed temperature. Plot the amount of soluble RIPK1 against the inhibitor concentration to determine the EC50 for thermal stabilization.
-
Alternative Method: Target Engagement Assessment for RIPK1 (TEAR1) Assay
The TEAR1 assay is a competitive immunoassay that measures the direct binding of an inhibitor to RIPK1.[6] It utilizes two immunoassays: one that detects total RIPK1 and another that uses an antibody whose binding is blocked by the inhibitor. The ratio of the signals from these two assays provides a quantitative measure of target engagement. This method is particularly useful for high-throughput screening and can be applied to both cell lysates and tissue homogenates.
Conclusion
Confirming the cellular target engagement of this compound is essential for its validation as a pharmacological tool and potential therapeutic. The NanoBRET assay offers a high-throughput, live-cell method for directly measuring binding affinity. Western blotting for p-RIPK1 provides a more traditional, lower-throughput approach to assess the functional consequence of target inhibition. CETSA is a versatile method that can be used in both live cells and lysates to directly measure target stabilization upon ligand binding. The choice of assay will depend on the specific experimental needs and available resources. By employing these methods, researchers can confidently establish the cellular mechanism of action of this compound and compare its performance to other RIPK1 inhibitors.
References
- 1. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions | MDPI [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carnabio.com [carnabio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the RIPK1 Inhibitor Landscape: A Comparative Analysis of Pharmacokinetic Properties
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of novel RIPK1 inhibitors is crucial for advancing these promising therapeutics. This guide provides a comparative analysis of the pharmacokinetic properties of several key RIPK1 inhibitors, supported by experimental data, to aid in the evaluation and selection of candidates for further development.
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, making it a compelling target for a range of inflammatory and neurodegenerative diseases. A growing number of small molecule inhibitors targeting RIPK1 are in various stages of preclinical and clinical development. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for predicting their clinical efficacy and safety.
This guide summarizes the available pharmacokinetic data for four prominent RIPK1 inhibitors: GSK2982772, SIR2446M, SAR443060 (DNL747), and PK68. The data presented is compiled from Phase I clinical trials in healthy volunteers for the clinical-stage compounds and preclinical studies for PK68.
Comparative Pharmacokinetic Parameters
The following table provides a summary of key pharmacokinetic parameters for the selected RIPK1 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, analytical methods, and patient populations.
| Inhibitor | Organism | Dose | Cmax | Tmax (hours) | AUC | Half-life (t½) (hours) | Oral Bioavailability (%) |
| GSK2982772 | Human (Healthy Volunteers) | 120 mg (single dose) | 1.38 µg/mL | ~2.0 | 6.31 hµg/mL (AUC0-inf) | ~2-3 (initial), ~5-6 (terminal) | N/A |
| SIR2446M | Human (Healthy Volunteers) | 3 - 600 mg (single ascending doses) | Dose-proportional | N/A | Dose-proportional | 11 - 19 | N/A |
| SAR443060 (DNL747) | Human (Healthy Volunteers) | 100 mg SDN (single dose, fasted) | 0.44 µM | 2.0 | 2.51 µMh (AUC0-inf) | 9.7 | N/A |
| PK68 | Mouse | 10 mg/kg (oral) | ~1,100 ng/mL | N/A | 14 ± 7 µg*h/mL | N/A | 61% |
N/A: Not available from the reviewed sources. SDN: Spray-dried nanosuspension.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through rigorous experimental protocols. While specific details may vary between studies, a general workflow for a Phase I clinical pharmacokinetic study and a preclinical pharmacokinetic study are outlined below.
General Protocol for a Phase I Single Ascending Dose (SAD) Clinical Study
A typical Phase I SAD study for a novel RIPK1 inhibitor involves the administration of a single oral dose of the investigational drug to a small cohort of healthy volunteers. Blood samples are collected at predefined time points before and after dosing to characterize the drug's pharmacokinetic profile.
Study Design:
-
Participants: Healthy adult volunteers.
-
Design: Randomized, double-blind, placebo-controlled, single ascending dose cohorts.
-
Dosing: Oral administration of the RIPK1 inhibitor or placebo after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
General Protocol for a Preclinical Oral Pharmacokinetic Study in Mice
Preclinical pharmacokinetic studies in animal models such as mice are essential for early assessment of a drug candidate's ADME properties.
Study Design:
-
Animals: Male or female mice of a specific strain (e.g., C57BL/6).
-
Dosing: A single oral dose of the RIPK1 inhibitor, typically administered by gavage. A parallel group may receive an intravenous dose to determine absolute bioavailability.
-
Blood Sampling: Serial blood samples are collected via methods such as tail vein or retro-orbital bleeding at various time points post-dose.
-
Bioanalysis: Plasma or whole blood concentrations of the drug are measured using a validated analytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Visualizing Key Pathways and Processes
To further aid in the understanding of the context of RIPK1 inhibition and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the RIPK1 signaling pathway and a general workflow for pharmacokinetic analysis.
Caption: RIPK1 Signaling Pathway.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
Discussion of Findings
The initial pharmacokinetic data for the clinical-stage RIPK1 inhibitors reveal distinct profiles. GSK2982772 exhibits rapid absorption and a biphasic elimination, suggesting a relatively short duration of action that might necessitate multiple daily doses.[1][2][3] The pharmacokinetic profile of GSK2982772 is reported to be approximately linear.[1]
SIR2446M demonstrates a longer half-life of 11 to 19 hours, which could potentially allow for once-daily dosing.[4] The dose proportionality of its Cmax and AUC across a wide range of single doses is a favorable characteristic.[5][4]
SAR443060 (DNL747) , a brain-penetrant inhibitor, also shows a half-life that may support once or twice-daily dosing.[6][7][8] Its development was discontinued (B1498344) due to preclinical toxicology findings at higher doses, highlighting the importance of the therapeutic window.[7]
The preclinical data for PK68 in mice, with an oral bioavailability of 61%, is promising for an early-stage compound and supports its further investigation.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]
- 4. sironax.com [sironax.com]
- 5. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chdr.nl [chdr.nl]
Validating the In Vivo Anti-inflammatory Potential of RIPK1-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in inflammatory and cell death signaling pathways, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. This guide provides a comparative analysis of the RIPK1 inhibitor, RIPK1-IN-7, alongside other well-characterized RIPK1 inhibitors, Necrostatin-1 and GSK2982772, to validate its potential anti-inflammatory effects in vivo.
The Role of RIPK1 in Inflammation
RIPK1 is a serine/threonine kinase that acts as a key molecular switch in cellular responses to stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[1] Depending on the cellular context, RIPK1 can initiate pro-survival and pro-inflammatory signaling through the NF-κB pathway or trigger programmed cell death pathways, namely apoptosis and necroptosis.[1] Necroptosis, a form of regulated necrosis, is inherently inflammatory due to the release of damage-associated molecular patterns (DAMPs) from dying cells.[2] The kinase activity of RIPK1 is essential for the induction of necroptosis and has also been implicated in mediating inflammation independent of cell death.[3][4] Therefore, inhibiting RIPK1 kinase activity presents a promising strategy to mitigate inflammation.
Comparative Analysis of RIPK1 Inhibitors
This section compares the biochemical potency of this compound with Necrostatin-1 and GSK2982772. The subsequent table summarizes the in vivo anti-inflammatory effects of Necrostatin-1 and GSK2982772 in established preclinical models of inflammation, offering a benchmark for the anticipated efficacy of potent RIPK1 inhibitors like this compound.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | RIPK1 | Enzymatic | 11 | 4 | [5] |
| Necrostatin-1 | RIPK1 | Not Specified | ~180-490 | Not Specified | Varies across studies |
| GSK2982772 | RIPK1 | Biochemical | <1.6 | Not Specified | [6] |
Table 2: In Vivo Anti-inflammatory Efficacy of Comparative RIPK1 Inhibitors
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Outcomes | Reference |
| Necrostatin-1s | Mouse | LPS-induced neuroinflammation | Not specified | Mitigated depressive-like behaviors, reduced elevated cytokines (IBA-1, GFAP), and inflammatory signaling molecules. | [7] |
| GSK2982772 | Mouse | TNF-induced lethal shock | 3, 10, 50 mg/kg (oral) | Provided 13%, 63%, and 93% protection from temperature loss, respectively. | [6] |
| Compound [I] | Mouse | TNF-induced systemic inflammatory response syndrome | 10 mg/kg | Resulted in 80% survival rate compared to 10% in the vehicle group; reduced TNF-induced temperature loss and release of pro-inflammatory cytokines. | [5] |
| Compound [I] | Mouse | Imiquimod-induced psoriasis | Topical administration | Significantly ameliorated psoriatic symptoms including skin scaling and thickening. | [5] |
Experimental Protocols
Detailed methodologies for key in vivo inflammatory models are provided below to guide researchers in designing and interpreting studies to evaluate novel RIPK1 inhibitors.
TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This model is utilized to assess the protective effects of compounds against a lethal systemic inflammatory response.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., RIPK1 inhibitor) or vehicle is administered via the desired route (e.g., oral gavage) at a specified time before TNF-α challenge.
-
Induction of SIRS: Mice are injected intravenously with a lethal dose of recombinant murine TNF-α.
-
Monitoring: Survival is monitored over a specified period (e.g., 24-48 hours). Rectal temperature is measured at regular intervals as an indicator of the inflammatory response.
-
Cytokine Analysis: Blood samples can be collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.
-
Histopathology: At the end of the study, organs such as the liver and kidneys can be collected for histological analysis to assess tissue damage.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is widely used to study the inflammatory response to a bacterial endotoxin.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are housed under standard conditions for at least one week prior to the experiment.
-
Compound Administration: The test compound or vehicle is administered at a predetermined time before or after the LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS.
-
Monitoring: Animal well-being, including body weight and temperature, is monitored.
-
Cytokine Measurement: Serum or plasma is collected at specific time points (e.g., 2, 6, 24 hours) post-LPS injection to quantify levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Tissue Analysis: Tissues of interest (e.g., lung, liver, brain) can be harvested for analysis of inflammatory markers, such as myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration) or gene expression of inflammatory mediators by RT-qPCR.
Mandatory Visualizations
RIPK1 Signaling Pathway
Caption: Simplified RIPK1 signaling cascade upon TNF-α stimulation.
Experimental Workflow for In Vivo Evaluation
References
- 1. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 2. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of RIPK1-IN-7
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds like RIPK1-IN-7 are fundamental to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational and disposal plan for this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols. In the absence of a specific SDS, the compound should be handled with caution, assuming it may be hazardous.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in solid form or in solution.
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Avoid direct contact with skin and eyes.[1]
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical assistance. If swallowed, rinse the mouth with water and consult a physician.[1]
Compound Data and Experimental Information
The following table summarizes key quantitative data for this compound, which is crucial for experimental design and subsequent disposal considerations.
| Property | Value | Source |
| Molecular Weight | 481.48 g/mol | [3] |
| Molecular Formula | C25H22F3N5O2 | [3] |
| CAS Number | 2300982-44-7 | [3] |
| Solubility | Soluble in DMSO | [3] |
| In Vitro Solubility | 62.5 mg/mL (129.81 mM) in DMSO | [4] |
| Potency (Kd) | 4 nM | [5] |
| Enzymatic IC50 | 11 nM | [5] |
| Cellular EC50 | 2 nM (in TSZ-induced HT29 cell necroptosis model) | [5] |
Experimental Protocol: In Vitro Necroptosis Assay
A common application of this compound is in cellular assays to study necroptosis. The following is a generalized protocol for such an experiment.
-
Cell Culture: Plate human colon adenocarcinoma HT-29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK (TSZ).[5]
-
Incubation: Incubate the cells for a sufficient duration (e.g., 24 hours) to allow for cell death to occur.
-
Viability Assessment: Measure cell viability using a standard method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, to determine the protective effect of this compound.
All waste generated from this protocol, including pipette tips, well plates, and media containing the compound, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Plan
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.[1][2] Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[1]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions in DMSO and diluted aqueous solutions from experiments, in a designated, leak-proof, and sealable hazardous waste container compatible with organic solvents.[2][6]
-
Contaminated Consumables: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, vials, gloves, and well plates, must be collected in a designated, sealed hazardous waste bag or container.[1][6]
-
Sharps: Any needles or syringes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[1]
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list all other components of the waste mixture, including solvents and their approximate percentages.[6]
-
Store all sealed hazardous waste containers in a designated, secure, and well-ventilated area, such as a flammable storage cabinet, away from incompatible materials.[6]
-
-
Final Disposal:
Visualization of Disposal Workflow and Signaling Pathway
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
RIPK1 Signaling Pathway and Point of Inhibition
RIPK1 is a critical kinase that regulates multiple signaling pathways controlling inflammation and cell death, including apoptosis and necroptosis.[8][9] this compound is a potent and selective inhibitor of RIPK1's kinase activity. The diagram below illustrates the central role of RIPK1 in the TNF-α induced necroptosis pathway and the point of intervention for this compound.
Caption: Inhibition of the necroptosis pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | 2300982-44-7 | RIP kinase | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling RIPK1-IN-7
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like RIPK1-IN-7, a selective RIPK1 inhibitor.[1][2] Adherence to strict safety protocols is crucial to minimize exposure risk and maintain the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not widely published, its nature as a potent kinase inhibitor necessitates handling it as a potentially hazardous substance.[1][3] The primary routes of exposure include inhalation of the powder, skin contact, and accidental ingestion.[4][5] Therefore, a robust Personal Protective Equipment (PPE) protocol is mandatory. All personnel handling this compound must be trained in the proper selection and use of the following equipment.[6]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved.[6] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[4][6] |
| Body Protection | Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs.[6] | Protects skin and personal clothing from contamination.[6] |
| Eye & Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling the powder or when there is a risk of splashing.[4] | Protects eyes and face from splashes and aerosolized particles.[4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the compound as a powder or when aerosols may be generated.[4][6] | Prevents inhalation of the compound, which can be a primary route of exposure.[6] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[6]
-
Preparation: Before beginning work, ensure all necessary PPE is worn correctly. Prepare the designated workspace by lining it with absorbent, disposable bench paper. Have a spill kit and appropriate waste containers readily accessible.
-
Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or BSC.[6] Use a tared weigh boat to minimize the dispersion of the powder.
-
Reconstitution: When preparing solutions, add the solvent slowly and carefully to the solid compound to avoid splashing.[6] this compound is soluble in DMSO.[7]
-
Handling Solutions: Always handle solutions containing this compound within a fume hood or BSC. Use appropriate precision tools (e.g., calibrated pipettes) to minimize the risk of spills and ensure accurate measurements.
-
Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent. Dispose of all contaminated disposable materials in the designated hazardous waste container. Remove outer gloves before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[4]
-
Solid Waste: Unused compound, contaminated gloves, gowns, bench paper, pipette tips, and vials should be collected in a clearly labeled, sealed container for hazardous chemical waste.[4][6]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a clearly labeled, sealed container for hazardous chemical waste.[6] Do not pour down the drain.[4]
-
Sharps Waste: Any needles or syringes used for in vivo administration of the compound should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.[4]
All waste must be handled and disposed of by a certified hazardous waste management company.[4]
Experimental Workflow Visualization
The following diagram outlines the procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
